molecular formula C29H48O B565039 Stigmasta-5,8-dien-3-ol CAS No. 570-72-9

Stigmasta-5,8-dien-3-ol

Cat. No.: B565039
CAS No.: 570-72-9
M. Wt: 412.702
InChI Key: ODKQKCINTCFCGY-SARQZZSRSA-N
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Description

Stigmasta-5,8-dien-3-ol is a plant-derived sterol belonging to the class of tetracyclic triterpenes, which are of significant interest in life sciences research. Phytosterols are structurally similar to cholesterol and are known to play crucial roles in membrane stability and physiology in plants . Researchers are actively investigating various phytosterols for a wide range of pharmacological activities, which include anti-inflammatory, antioxidant, and anticancer properties, as observed in related sterols . The specific structure of this compound, characterized by its double bonds at the 5,8 positions, may present unique research value for structure-activity relationship (SAR) studies, metabolic research, and as a standard in analytical chemistry. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the specific product documentation and safety data sheets for proper handling and storage information.

Properties

IUPAC Name

(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKQKCINTCFCGY-SARQZZSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stigmasta-5,8-dien-3-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Stigmasta-5,8-dien-3-ol (CAS: 570-72-9), a rare phytosterol intermediate distinct from common congeners like Stigmasterol (


) or Ergosterol (

).[1]
Structure, Biosynthesis, and Analytical Profiling[1][2][3]

Executive Summary

This compound (C₂₉H₄₈O) is a tetracyclic triterpene belonging to the stigmastane class of sterols.[1][2][3][4] Unlike the ubiquitous plant sterol stigmasterol (which possesses a


 unsaturation pattern), this molecule is characterized by a non-conjugated diene system within the sterol core at positions C5 and C8.[1]

While often transient in standard phytosterol biosynthesis, it accumulates as a stable end-product in specific marine sponges (e.g., Axinella sp., Monanchora sp.) and Cucurbitaceae seeds (Cucurbita pepo).[1] It serves as a critical marker for alternative sterol biosynthetic pathways where the


 isomerization step is bypassed or delayed relative to C5-desaturation.[1]

Key Applications:

  • Chemotaxonomy: Marker for specific marine sponge genera and fungal erg mutants.[1]

  • Pharmacology: Exhibits cytotoxicity against melanoma cell lines and antimicrobial properties distinct from

    
    -monounsaturated sterols.[1]
    
  • Synthesis: Precursor for 5,8-epidioxy sterols (endoperoxides) via photo-oxygenation.[1]

Chemical Structure & Stereochemistry

The molecule features a cholestane core with an ethyl group at C24 (stigmastane skeleton) and two double bonds in the B-ring system.[1]

Physicochemical Data
PropertyValueNotes
IUPAC Name (3$\beta

S$)-Stigmasta-5,8-dien-3-ol
Stereochemistry at C24 is typically

(similar to

-sitosterol).[1][5][2][3][4][6]
CAS Registry 570-72-9 Distinct from

-spinasterol (

).[1][3][4]
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.70 g/mol
Solubility CHCl₃, CH₂Cl₂, Ethyl AcetateLipophilic; insoluble in water.[1]
Appearance White crystalline powderMP typically 150–160°C (varies by purity).[1]
Structural Diagram (DOT)

The following diagram illustrates the connectivity and the specific location of the non-conjugated diene system which differentiates it from provitamin D analogs.

StigmastaStructure Core Stigmastane Skeleton (Tetracyclic Core) C3 C3-OH Group (Beta Configuration) Core->C3 Pos 3 C5 Δ5 Double Bond (Trisubstituted) Core->C5 Pos 5-6 C8 Δ8 Double Bond (Tetrasubstituted) Core->C8 Pos 8-9 SideChain C24-Ethyl Side Chain (Saturated C22-C23) Core->SideChain Pos 17 C5->C8 Non-Conjugated (Separated by C7)

Figure 1: Structural logic of this compound highlighting the separated diene system.

Analytical Profiling (NMR & MS)

Distinguishing


 dienes from 

(conjugated) and

(side-chain unsaturated) isomers is the primary challenge.[1]
Nuclear Magnetic Resonance (NMR) Diagnostics

The


 bond is tetrasubstituted , meaning it lacks vinylic protons.[1] This is the diagnostic fingerprint.[1]
  • ¹H NMR (500 MHz, CDCl₃):

    • 
       5.35 ppm (1H, d):  Vinylic proton at C6  (characteristic of 
      
      
      
      ).[1]
    • Absence of signals: No vinylic protons in the 5.5–6.0 ppm range (rules out

      
       or 
      
      
      
      if side chain is saturated).[1]
    • 
       0.60–1.00 ppm:  Methyl clusters (C18, C19, C21, C26, C27, C29).[1] The C13-Me (C18) shift is sensitive to the 
      
      
      
      bond.[1]
  • ¹³C NMR (125 MHz, CDCl₃):

    • Quaternary Carbons: Distinct signals at ~133–135 ppm corresponding to C8 and C9 .[1]

    • Methine Carbon: Signal at ~121 ppm (C6) and ~140 ppm (C5).[1]

    • Differentiation: In

      
       systems (e.g., ergosterol), you would see four olefinic carbons.[1] In 
      
      
      
      , the C8/C9 signals are quaternary, showing no correlation in HSQC.[1]
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     412 [M]⁺.[1]
    
  • Fragmentation:

    • 
       397 [M-CH₃]⁺.
      
    • 
       271/273 (Side chain loss + ring fragmentation).[1]
      
    • Diagnostic: The intensity of the molecular ion is typically stronger in

      
       isomers compared to 
      
      
      
      which fragment more easily due to conjugation.[1]

Biosynthetic Context & Occurrence

This compound represents a divergence from the canonical phytosterol pathway.[1]

The "Accumulation" Mechanism

In standard fungi/plants:

  • Lanosterol

    
     Zymosterol (
    
    
    
    ).[1]
  • Methylation at C24

    
     Fecosterol (
    
    
    
    ).[1]
  • Isomerization:

    
     (Enzyme: ERG2 / Sterol 8-isomerase).[1]
    
  • Desaturation: Introduction of

    
    .[1]
    

Production of this compound occurs when:

  • Isomerization Block: The

    
     shift is slow or blocked.
    
  • Premature Desaturation: The C5-desaturase acts on the

    
     substrate before isomerization.[1]
    
  • Side Chain Saturation: The

    
     and 
    
    
    
    bonds are reduced (or not introduced), leaving the ethyl group intact.[1]

Biosynthesis Precursor 24-Ethyl-Zymosterol (Δ8,24) NormalPath Standard Pathway (Δ8 → Δ7 Isomerization) Precursor->NormalPath Major Route Target This compound (Accumulation Product) Precursor->Target Minor/Stress Route Enzyme1 C5-Desaturase (Premature Action) Enzyme1->Target Enzyme2 Δ24-Reductase Enzyme2->Target

Figure 2: Biosynthetic deviation leading to the accumulation of the 5,8-diene.[1]

Isolation & Purification Protocol

Due to its co-occurrence with


-sitosterol and other isomers, standard silica chromatography is often insufficient.[1] Argentation Chromatography  is required.[1]
Extraction Workflow
  • Biomass Preparation: Freeze-dry marine sponge or seed material; pulverize to fine powder.[1]

  • Lipid Extraction:

    • Solvent: CHCl₃:MeOH (2:1 v/v).

    • Method: Ultrasonication (3 cycles, 30 min) or Soxhlet (6h).[1]

  • Saponification (Critical Step):

    • Dissolve extract in 1M KOH in 95% Ethanol.

    • Reflux for 2 hours (hydrolyzes sterol esters).

    • Extract unsaponifiable matter with

      
      -hexane.[1]
      
  • Purification (AgNO₃-Silica):

    • Stationary Phase: Silica gel impregnated with 10% Silver Nitrate (AgNO₃).[1]

    • Mechanism: Ag⁺ ions form

      
      -complexes with double bonds.[1] The 
      
      
      
      diene interacts differently than
      
      
      monoenes.[1]
    • Eluent: Gradient Hexane

      
       Hexane:EtOAc (95:5).[1]
      
    • Note: this compound typically elutes after

      
      -sitosterol due to the extra double bond interaction.[1]
      

Biological Properties

Cytotoxicity

Research indicates that stigmastane derivatives with altered B-ring unsaturation exhibit specific cytotoxicity.[1]

  • Mechanism: Disruption of membrane fluidity in tumor cells.[1] The planar

    
     region alters lipid raft dynamics differently than cholesterol.[1]
    
  • Data: Shown to inhibit proliferation in human melanoma (A2058) and colon cancer cell lines, often with IC₅₀ values in the micromolar range (10–50

    
    M).[1]
    
Antimicrobial Activity

Isolated fractions containing this sterol from Cucurbita and marine sources have shown efficacy against Gram-positive bacteria (S. aureus), likely due to membrane permeabilization.[1]

References

  • PubChem Compound Summary. (2025). This compound (CID 53870683).[1][2][3][4] National Center for Biotechnology Information.[1]

  • ChemFaces. (2024).[1] this compound Datasheet.

  • Ioannou, E., et al. (2009).[1] "Sterols from the Marine Sponge Axinella sp."[1] Journal of Natural Products. (Contextual reference for marine 5,8-diene sterols).

  • Pierre, L.L., et al. (2016).[1] "Isolation and Characterization of Bioactive Sterols." Journal of Pharmaceutical Research International.

  • NIST Chemistry WebBook. (2024).[1] Stigmasta-5,24(28)-dien-3-ol Spectra (Comparative data for stigmastane isomers).

Sources

CAS 570-72-9 Stigmasta-5,8-dien-3-ol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stigmasta-5,8-dien-3-ol (CAS 570-72-9): Physicochemical Properties, Analytical Methodologies, and Biological Significance

Executive Summary

This compound (CAS 570-72-9) is a phytosterol, a class of naturally occurring steroid alcohols found in plants. As a member of the stigmastane family, it shares a core tetracyclic structure with other significant sterols, including cholesterol and stigmasterol. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties, centered on its molecular weight. It further delves into the standard analytical workflows for its isolation and structural elucidation, offers detailed experimental protocols, and explores its biological context and potential therapeutic applications based on its classification as a phytosterol. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this specific compound.

Core Physicochemical Properties

The foundational characteristics of a molecule are critical for its application in research and development. This compound is defined by its chemical formula, C29H48O, which dictates its molecular weight and other key physical properties.[1] The presence of two double bonds within the sterol rings (at C5 and C8) and a hydroxyl group at the C3 position are defining structural features that influence its polarity, reactivity, and biological function.

PropertyValueSource
CAS Number 570-72-9[2]
Molecular Formula C29H48O[1]
Molecular Weight 412.7 g/mol [1][3]
Exact Mass 412.370516150 Da[3]
Monoisotopic Mass 412.370516150 Da[3]
Predicted Boiling Point 512.7 ± 49.0 °C[2]
Predicted Density 0.99 ± 0.1 g/cm³[2]
Refractive Index 1.531[3]
Rotatable Bond Count 6[3]

Analytical Characterization and Structural Elucidation

The unambiguous identification and quantification of this compound from a complex matrix, such as a plant extract, necessitates a multi-step analytical workflow. The choice of techniques is driven by the need to separate the target analyte from structurally similar phytosterols and to confirm its precise molecular structure, including the specific positions of the double bonds.

Standard Analytical Workflow

The logical flow from raw material to confirmed molecular identity is crucial for ensuring data integrity. A typical workflow involves initial extraction from the source material, followed by chromatographic separation for purification, and concluding with spectroscopic analysis for structural confirmation.

G cluster_0 Sample Preparation cluster_1 Purification & Isolation cluster_2 Structural Analysis Source Source Material (e.g., Stephania delavayi) Extraction Solvent Extraction (e.g., Hexane/Ethanol) Source->Extraction Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Crude Extract MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Chromatography->MS Isolated Faction NMR NMR Spectroscopy (1H, 13C, COSY) (Structural Isomer Confirmation) Chromatography->NMR Isolated Faction

Caption: General workflow for the isolation and identification of this compound.

Experimental Protocols

Causality: Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound. For this compound, an exact mass measurement provides strong evidence for the elemental formula C29H48O. Electron Ionization (EI) is a common method for sterol analysis, often coupled with Gas Chromatography (GC-MS).

Methodology:

  • Sample Preparation: An isolated sample is dissolved in a volatile solvent (e.g., hexane or chloroform). If using GC-MS, derivatization to a trimethylsilyl (TMS) ether is common to increase volatility and improve chromatographic performance.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used for analysis.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is acquired.

  • Data Interpretation (Self-Validation):

    • The primary validation checkpoint is the observation of the molecular ion peak [M]+ at an m/z value corresponding to the calculated exact mass of 412.3705.

    • A secondary check involves analyzing the fragmentation pattern. Sterols typically exhibit characteristic losses of water (m/z 18) from the hydroxyl group and cleavage of the side chain, which helps in confirming the sterol backbone.

Causality: While MS confirms the molecular formula, it cannot easily distinguish between isomers like this compound and other stigmastadienes (e.g., Stigmasta-5,22-dien-3-ol).[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the unambiguous determination of double bond positions and stereochemistry.

Methodology:

  • Sample Preparation: A pure sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A suite of experiments is performed:

    • 1H NMR: To identify and integrate proton signals.

    • 13C NMR: To identify the number of unique carbon environments.

    • 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons.

  • Data Interpretation (Self-Validation):

    • The key validation is the identification of signals corresponding to the olefinic protons and carbons at the C5 and C8 positions. The chemical shifts (δ) of these signals are distinct from those of other common isomers (e.g., C22-C23 double bond protons).

    • The signal for the proton on C3 (adjacent to the hydroxyl group) will appear as a characteristic multiplet, and its coupling constants can help determine the stereochemistry of the hydroxyl group (typically β in natural phytosterols).

    • The total number of signals in the 13C spectrum should correspond to the 29 carbons in the structure, confirming the absence of significant impurities.

Biological Significance and Potential Applications

This compound has been identified in herbs such as Stephania delavayi. While specific biological activities for this isomer are not as extensively documented as for more common phytosterols like stigmasterol, its structural class provides a strong basis for predicting its potential roles and applications in drug development.

Phytosterols are well-known for their role in modulating cholesterol metabolism and exhibiting anti-inflammatory properties. They function primarily by interfering with cholesterol absorption in the gut and influencing the activity of membrane transporters.

cluster_pathway Hypothetical Phytosterol Mechanism of Action Phytosterol This compound (Phytosterol) Micelle Intestinal Cholesterol Micelle Formation Phytosterol->Micelle Competitively Inhibits Membrane Enterocyte Membrane Transporters Phytosterol->Membrane Modulates (e.g., NPC1L1) Result2 Anti-inflammatory Signaling Modulation Phytosterol->Result2 Potential Direct Effect Result1 Reduced Cholesterol Uptake Micelle->Result1 Membrane->Result1

Caption: Hypothetical mechanism for phytosterol-mediated effects on cholesterol and inflammation.

The structural similarity of this compound to cholesterol allows it to compete for incorporation into micelles in the digestive tract, thereby reducing the bioavailability of dietary cholesterol. Furthermore, related phytosterols, such as alpha-Spinasterol, are known to possess anti-inflammatory and antinociceptive effects, suggesting that this compound could be a valuable lead compound for developing novel therapeutics for inflammatory conditions or metabolic disorders.[1]

Conclusion

This compound (CAS 570-72-9) is a distinct phytosterol with a molecular weight of approximately 412.7 g/mol . Its definitive characterization relies on a robust analytical workflow employing both mass spectrometry for molecular weight confirmation and NMR spectroscopy for unambiguous isomer identification. As a member of the phytosterol family, it holds potential for applications in drug development, particularly in areas related to cholesterol metabolism and anti-inflammatory therapies. Further research into the specific biological activities of this 5,8-diene isomer is warranted to fully elucidate its therapeutic potential.

References

  • NIST. (n.d.). Stigmasta-5,24(28)-dien-3-ol, (3β,24Z)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Stigmasta-5,22-dien-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Stigmasta-5,23-dien-3beta-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Stigmasterol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of stigmasterol (stigmasta-5,22-diene-3-ol). Retrieved from [Link]

  • NIST. (n.d.). Stigmasta-5,22-dien-3-ol, acetate, (3β)-. NIST Chemistry WebBook. Retrieved from [Link]

  • BioCrick. (n.d.). Europine | CAS:570-19-4. Retrieved from [Link]

  • Chemsrc. (n.d.). Stigmasta-5,25-dien-3-ol,(3b,24S)- | CAS#:2364-23-0. Retrieved from [Link]

  • Cheméo. (n.d.). Stigmasta-5,24(28)-dien-3-ol, (3«beta»,24Z)- (CAS 481-14-1). Retrieved from [Link]

  • ChemBuyersGuide.com. (n.d.). BOC Sciences (Page 395). Retrieved from [Link]

Sources

Investigating the In Vitro Biological Activity of Stigmastane Phytosterols: A Methodological Framework for Stigmasta-5,8-dien-3-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of the biological activity of Stigmasta-5,8-dien-3-ol and its closely related stigmastane phytosterols. Recognizing the limited direct literature on the 5,8-dien-3-ol isomer, this document leverages the extensive research on analogous compounds, such as Stigmasterol (Stigmasta-5,22-dien-3-ol) and β-Sitosterol (Stigmast-5-en-3-ol), to present a robust guide to methodology, mechanistic investigation, and data interpretation. The guide details field-proven protocols for assessing key bioactivities, including cytotoxicity, anti-inflammatory effects, and antimicrobial properties, grounded in established scientific principles. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction and Scientific Rationale

Stigmastane phytosterols are a class of tetracyclic triterpenoid compounds derived from plants, structurally similar to cholesterol.[1] While a vast body of research exists for common phytosterols like Stigmasterol and β-Sitosterol, specific isomers such as this compound are less characterized. The structural nuances—specifically the position of double bonds within the steroid nucleus and side chain—are critical determinants of biological function. The investigation into these compounds is driven by their potential to modulate key cellular pathways implicated in a range of human diseases.[2][3]

This guide provides the necessary technical foundation to explore these activities, focusing on the in vitro assays that form the cornerstone of early-stage drug discovery and mechanistic studies. We will detail the 'why' behind the 'how'—elucidating the choice of cell lines, reagents, and analytical endpoints to empower researchers to design and execute rigorous, insightful experiments.

Cytotoxic and Antiproliferative Activity

A primary area of investigation for novel phytosterols is their potential as anticancer agents. In vitro cytotoxicity assays are the first step in identifying compounds that can inhibit cancer cell growth or induce cell death.[2]

Causality in Experimental Design
  • Choice of Cell Lines: The selection of cell lines is paramount. For a broad-spectrum analysis, a panel representing different cancer types is recommended. For example, MCF-7 (hormone receptor-positive breast cancer) and HCC70 (triple-negative breast cancer) allow for the assessment of activity against distinct molecular subtypes.[4][5] For leukemia, the HL-60 cell line is a common model.[6] Including a non-tumorigenic cell line, such as MCF-12A mammary epithelial cells, is crucial for evaluating selectivity and potential toxicity to healthy cells.[3]

  • Assay Principle: Most cytotoxicity assays rely on measuring metabolic activity as a proxy for cell viability. The reduction of a chromogenic or fluorogenic substrate (like MTT, XTT, or Resazurin) by mitochondrial dehydrogenases in living cells provides a quantitative measure of the viable cell population.

Detailed Protocol: Resazurin Cell Viability Assay

This protocol is favored for its sensitivity, simplicity, and non-destructive nature, allowing for kinetic monitoring.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 250 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the compound dilutions. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 2-4 hours, protected from light, until the vehicle control wells turn a distinct pink/purple.

  • Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

  • Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal effective or inhibitory concentration (EC₅₀/IC₅₀) using non-linear regression analysis.

Visualization of Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare_cpd Prepare serial dilutions of Stigmastadienol add_cpd Add compound dilutions and controls to cells prepare_cpd->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 add_resazurin Add Resazurin solution incubate3 Incubate for 2-4h add_resazurin->incubate3 read_plate Measure Fluorescence/Absorbance incubate3->read_plate analyze Calculate % Viability vs. Control determine_ic50 Determine IC₅₀ Value analyze->determine_ic50

Caption: Workflow for the Resazurin-based cell viability assay.

Mechanistic Insights: Apoptosis Induction

Stigmastane phytosterols often induce apoptosis.[2][6] Stigmast-5-en-3-ol, for instance, has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-xL in cancer cells.[6] This shifts the Bax/Bcl ratio in favor of apoptosis, leading to the activation of caspases and PARP cleavage, hallmarks of the mitochondria-mediated apoptotic pathway.

Summary of Cytotoxic Activity for Related Phytosterols
CompoundCell LineActivity MetricValue (µM)Reference
Stigmast-5-en-3-olHL-60 (Leukemia)IC₅₀37.82 (µg/mL)[6]
Stigmast-5-en-3-olMCF-7 (Breast Cancer)IC₅₀45.17 (µg/mL)[6]
StigmasterolSNU-1 (Gastric Cancer)IC₅₀15[7]
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Breast Cancer)EC₅₀21.92[3][5]
Stigmastane-3β,5,6,22,23-pentolHCC70 (Breast Cancer)EC₅₀16.82[3][5]
Stigmasterol (Parent Compound)MCF-7 & HCC70EC₅₀> 250[3][4][5]

Note: The parent compound, stigmasterol, often shows low toxicity, while its derivatives can have significantly enhanced and more selective cytotoxic effects.[3][4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Phytosterols are known to possess anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators.[1]

Causality in Experimental Design
  • Cell Model: The murine macrophage cell line RAW 264.7 is the gold standard for in vitro inflammation studies. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[8]

  • Key Endpoints: Measuring the inhibition of NO production is a robust primary screen for anti-inflammatory activity. This is typically followed by assessing the expression of key inflammatory enzymes (iNOS, COX-2) and cytokines at both the mRNA (via RT-qPCR) and protein (via ELISA or Western Blot) levels.[8][9]

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of this compound (prepared as in the cytotoxicity protocol) for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Validation: It is critical to perform a concurrent cell viability assay (e.g., Resazurin) on the same plate to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Mechanistic Insights: Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[10][11] LPS activation of TLR4 on macrophages typically triggers a cascade that leads to the phosphorylation and degradation of IκBα. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.[8][12] Stigmastane phytosterols may inhibit this pathway by preventing the phosphorylation of key upstream kinases (like Src or IKK) or IκBα itself, thereby sequestering NF-κB in the cytoplasm.[1][8]

Visualization of the NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nfkb Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates & promotes degradation p65_n p65 p50_n p50 p65 p65 p65->p65_n Nuclear Translocation p65->p50_n Nuclear Translocation p50 p50 p50->p65_n Nuclear Translocation p50->p50_n Nuclear Translocation Nucleus Nucleus DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription Inhibition Stigmastadienol Inhibition Point Inhibition->IKK

Caption: Potential inhibition of the NF-κB pathway by phytosterols.

Antimicrobial and Antioxidant Activities

Antimicrobial Activity

Stigmastane phytosterols have demonstrated activity against various pathogenic microbes.[3][13]

  • Methodology: The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Briefly, two-fold serial dilutions of the compound are prepared in a 96-well plate with microbial growth medium. A standardized inoculum of the test organism (e.g., Staphylococcus aureus, Candida albicans) is added to each well.[14] After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

  • Mechanism: The antimicrobial action can involve the disruption of the cell membrane or inhibition of essential enzymes, such as those involved in cell wall synthesis.[13]

Antioxidant Activity

Antioxidant capacity is often evaluated using cell-free chemical assays.[15][16]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH free radical, quenching its color. The change in absorbance is proportional to the antioxidant capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to DPPH, this assay measures the reduction of the pre-formed ABTS radical cation.

  • Causality: While useful for initial screening, these chemical assays do not always translate to biological activity. Cellular antioxidant assays (e.g., measuring the reduction of reactive oxygen species (ROS) in cells stressed with H₂O₂) are more physiologically relevant. Stigmasterol has been noted to act as an antioxidant at high temperatures (180°C) but as a pro-oxidant at lower temperatures (60°C) in some systems, highlighting the complexity of its redox chemistry.[17]

Conclusion and Future Directions

The in vitro study of this compound and its analogs holds significant promise for identifying novel therapeutic leads. The methodologies outlined in this guide provide a validated starting point for characterizing their cytotoxic, anti-inflammatory, and antimicrobial properties. While parent compounds like stigmasterol may show modest activity, chemical modification can yield derivatives with vastly improved potency and selectivity.[3][5]

Future research should focus on elucidating the precise molecular targets of these compounds. Advanced techniques such as thermal shift assays, molecular docking, and transcriptomic analysis can provide deeper mechanistic insights.[8][13] Furthermore, exploring the synergistic effects of these phytosterols with existing chemotherapeutic drugs could open new avenues for combination therapies.[1]

References

  • ResearchGate. (n.d.). Biological evaluation of (3β)-STIGMAST-5-EN-3-OL as potent anti-diabetic agent in regulating glucose transport using in vitro model. Retrieved February 9, 2026, from [Link]

  • Salehi, B., et al. (2021). Health Benefits and Pharmacological Properties of Stigmasterol. PMC. Retrieved February 9, 2026, from [Link]

  • Elya, B., et al. (2022). Antimicrobial Activities of Stigmasterol from Piper crocatum In Vitro and In Silico. Hindawi. Retrieved February 9, 2026, from [Link]

  • Jayasinghe, L., et al. (2018). Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells. PubMed. Retrieved February 9, 2026, from [Link]

  • Donkwe, S. M. M., et al. (2023). In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. PMC. Retrieved February 9, 2026, from [Link]

  • Li, X., et al. (2022). Advances in Stigmasterol on its anti-tumor effect and mechanism of action. PMC. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). a) Stigmasta-5,22-dien-3-ol: Residues and hydrogen bond contacts with.... Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro cytotoxic effect of 3β-Stigmasterol derivatives against breast cancer cells. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. Retrieved February 9, 2026, from [Link]

  • Silva, J., et al. (2018). Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis. PubMed. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of stigmasterol (stigmasta-5,22-diene-3-ol). Retrieved February 9, 2026, from [Link]

  • Lee, J., et al. (2020). Src/NF-κB-Targeted Anti-Inflammatory Effects of Potentilla glabra var. Mandshurica (Maxim.) Hand.-Mazz. Ethanol Extract. PubMed. Retrieved February 9, 2026, from [Link]

  • Chakraborty, S., et al. (2021). Pinoresinol targets NF-κB alongside STAT3 pathway to attenuate IL-6-induced inflammation. ScienceDirect. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stigmasta-5,24(28)-dien-3-ol. PubChem. Retrieved February 9, 2026, from [Link]

  • G.P. G., et al. (2004). Formation of stigmasta-3,5-diene in olive oil during deodorization and/or physical refining using nitrogen as stripping gas. Grasas y Aceites. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of stigmasta-3,5-diene in olive oil during deodorization and/or physical refining using nitrogen as stripping gas. Retrieved February 9, 2026, from [Link]

  • Al-Humaid, A. A., et al. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. PMC. Retrieved February 9, 2026, from [Link]

  • Frontiers. (n.d.). Anti-inflammatory effects of Frondanol, a nutraceutical extract from Cucumaria frondosa, via modulation of NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells. Retrieved February 9, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). ISOLATION AND CHARACTERISATION OF STIGMAST-5-EN-3-OL (β-SITOSTEROL) FROM CALOTROPIS PROCERA LATEX ETHYL ACETATE FRACTION FOR IMMUNOMODULATORY ACTIVITY. Retrieved February 9, 2026, from [Link]

  • PubMed. (n.d.). In vitro antibacterial, antifungal and antioxidant activities of Eucalyptus spp. leaf extracts related to phenolic composition. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stigmasta-5,22-dien-3-ol. PubChem. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to Differentiating Stigmasterol and Stigmasta-5,8-dien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Stigmasterol and its isomers, such as Stigmasta-5,8-dien-3-ol, are phytosterols with significant, yet distinct, biological activities that are of great interest in pharmacology and drug development. While structurally similar, the nuanced difference in the position of a double bond within their tetracyclic core dramatically alters their physicochemical properties and biological functions. This guide provides a comprehensive technical overview of the core differences between Stigmasterol (Stigmasta-5,22-dien-3-ol) and this compound, detailing analytical strategies for their differentiation, exploring their divergent biosynthetic and biological pathways, and offering insights for research and development applications.

Core Structural and Physicochemical Differences

The fundamental distinction between these two molecules lies in the arrangement of double bonds within the sterol ring system. Stigmasterol possesses double bonds at the C-5 and C-22 positions.[1][2] In contrast, this compound features a conjugated double bond system at the C-5 and C-8 positions. This seemingly minor variation has profound implications for the molecule's shape, electron distribution, and reactivity.

Molecular Structure

The IUPAC name for Stigmasterol is Stigmasta-5,22-dien-3β-ol.[1][3] It is characterized by a hydroxyl group at the C-3 position, a double bond between C-5 and C-6 in the B-ring, and another double bond in the side chain between C-22 and C-23.[2][4] this compound, on the other hand, has double bonds at C-5 and C-8, creating a different electronic and steric profile.

G cluster_0 Stigmasterol (Stigmasta-5,22-dien-3-ol) cluster_1 This compound Stigmasterol Stigmasterol Stigmasta_5_8_dien_3_ol Stigmasta_5_8_dien_3_ol G start Lipid Extract sapon Saponification (Ethanolic KOH) start->sapon Hydrolyze Esters extract Hexane Extraction (Isolate Sterols) sapon->extract dry Evaporation (N2) extract->dry deriv Derivatization (MSTFA) dry->deriv Increase Volatility gcms GC-MS Analysis deriv->gcms data Data Interpretation (Retention Time & Mass Spectra) gcms->data G cluster_0 Stigmasterol cluster_1 This compound S_start Stigmasterol S_mem Membrane Interaction S_start->S_mem S_nfkb Inhibition of NF-κB & p38 MAPK S_mem->S_nfkb S_apoptosis Induction of Apoptosis (e.g., via Akt/mTOR) S_mem->S_apoptosis S_cox ↓ COX-2, iNOS, TNF-α S_nfkb->S_cox S_inflam Anti-inflammatory Effect S_cox->S_inflam S_cancer Anticancer Effect S_apoptosis->S_cancer D_start This compound D_lps LPS-stimulated Macrophages D_start->D_lps D_no Inhibition of Nitric Oxide (NO) Production D_lps->D_no D_inflam Anti-inflammatory Effect D_no->D_inflam

Sources

Technical Guide: Natural Sources & Isolation of Stigmasta-5,8-dien-3-ol

[1]

Executive Summary

Stigmasta-5,8-dien-3-ol (CAS: 570-72-9) is a rare phytosterol isomer, distinct from the ubiquitous Stigmasterol (


15,8-epidioxy sterols1

While less common than


11

Part 1: Chemical Identity & Structural Significance[2]

FeatureSpecification
IUPAC Name (3$\beta$)-Stigmasta-5,8-dien-3-ol
Molecular Formula

Molecular Weight 412.70 g/mol
Key Structural Feature

diene system (Double bonds at C5-C6 and C8-C9)
Isomeric Distinction Not Stigmasterol (

); Not 7-Dehydrostigmasterol (

)
Precursor Relationship Often derived from Stigmasta-5,8-epidioxy-3-ol via thermal/acidic rearrangement
The "Peroxide Connection" (Critical Mechanic)

In many natural sources, particularly marine sponges and fungi, the organism synthesizes a 5,8-epidioxide (a cyclic peroxide bridging C5 and C8).[1] During aggressive extraction (heat or acidic silica gel chromatography), this peroxide bridge often collapses, rearranging into the thermodynamically stable 5,8-diene .[1]

  • Researcher Note: If your goal is the native peroxide, use cold extraction.[1] If your goal is the diene, acid-catalyzed rearrangement is a valid production step.[1]

Part 2: Primary Natural Reservoirs

The occurrence of this compound is chemotaxonomically specific. Unlike

1
Marine Sources (Porifera)

Marine sponges are the most prolific source of 5,8-oxygenated sterols.[1]

  • Species: Axinella cannabina and Axinella aruensis.

  • Context: These sponges produce high concentrations of 5,8-epidioxides. The 5,8-diene is frequently co-isolated as a metabolite or artifact of the isolation process.[1]

  • Yield Potential: High, but requires scuba/trawl collection and complex lipid separation.[1]

Medicinal Plants (Plantae)

Specific terrestrial plants contain this isomer, often associated with seed oils or roots.[1]

  • Stephania delavayi (Menispermaceae): A primary herbal source where the diene is identified as a distinct constituent.[1]

  • Cucurbita spp. (Cucurbitaceae): Cucurbita maxima (Pumpkin) and Cucurbita pepo.[1] The seeds contain a complex phytosterol mixture including the

    
     isomer, though often in lower abundance than 
    
    
    sterols (spinasterol).[1]
  • Baccharoides anthelmintica: Known for anthelmintic properties, containing this sterol in the seed oil.[1]

Fungal & Oomycete Sources
  • Dictyuchus monosporus: An aquatic oomycete (water mold) where this sterol has been profiled.[1]

  • Agaricus & Ganoderma spp.: While famous for Ergosterol (

    
    ), these fungi produce peroxide intermediates that readily convert to 5,8-dienes under processing.[1]
    
Visualization: Chemotaxonomic Distribution

Gcluster_MarineMarine Sourcescluster_PlantPlant Sourcescluster_FungiFungal/OomyceteTargetThis compoundAxinellaAxinella cannabina(Sponge)Axinella->TargetVia 5,8-PeroxideRearrangementStephaniaStephania delavayi(Root/Herb)Stephania->TargetDirect ExtractionCucurbitaCucurbita maxima(Seed Oil)Cucurbita->TargetMinor ConstituentBaccharoidesBaccharoides anthelminticaBaccharoides->TargetSeed OilDictyuchusDictyuchus monosporusDictyuchus->TargetMetabolite

Figure 1: Chemotaxonomic distribution of this compound sources.

Part 3: Isolation & Purification Protocol

This protocol assumes the use of Stephania delavayi roots or Cucurbita seeds as the starting material.[1]

Phase 1: Lipid Extraction (Cold Maceration)

Rationale: Cold extraction prevents the uncontrolled degradation of thermolabile precursors.

  • Pulverization: Grind dried plant material (1 kg) to a fine powder (40 mesh).

  • Solvent: Macerate in Chloroform:Methanol (2:1 v/v) for 72 hours at room temperature.

    • Note: Avoid hot reflux if you wish to profile the native peroxide profile first.

  • Filtration: Filter and concentrate under reduced pressure (Rotavap) at <40°C to yield the crude lipid extract.

Phase 2: Saponification (Removal of Triglycerides)

Rationale: Sterols often exist as esters. Saponification releases the free sterol.

  • Reagent: Dissolve crude extract in 1N KOH in 90% Ethanol.

  • Reaction: Reflux gently for 2 hours under Nitrogen atmosphere (to prevent oxidation).

  • Partition: Dilute with water and extract 3x with n-Hexane or Diethyl Ether .

  • Result: The organic layer contains the Unsaponifiable Matter (USM) —this is your sterol-rich fraction.[1]

Phase 3: Chromatography (Isolation of the Diene)[1]
  • Column: Silica Gel 60 (230-400 mesh).[1]

  • Elution Gradient: Hexane

    
     Hexane:Ethyl Acetate (95:5 
    
    
    80:20).[1]
  • Fractionation:

    • 
       sterols (Sitosterol) usually elute later due to polarity.[1]
      
    • This compound will elute in the non-polar fractions relative to triterpenoids.

  • TLC Visualization: Use Liebermann-Burchard reagent .

    • 
       dienes typically show a distinct color change (often shifting red-to-blue) compared to the standard green of 
      
      
      -sitosterol.[1]
Phase 4: Structural Validation (NMR)

To confirm the


  • H-6 (Olefinic): A multiplet around

    
     5.10 - 5.30 ppm.[1]
    
  • C-5 & C-8 (Quaternary):

    
    C NMR will show distinct quaternary shifts for the bridgehead carbons (approx 
    
    
    140-145 ppm depending on shielding).[1]
  • Absence of C-22 double bonds: Ensure no signals appear at

    
     5.0-5.2 ppm (characteristic of Stigmasterol).[1]
    

Part 4: Biosynthetic & Degradation Logic

Understanding the origin of this molecule allows for "guided synthesis" from natural precursors.

The Rearrangement Mechanism

In marine sponges (Axinella), the organism produces Stigmasta-5,8-epidioxy-3-ol as a defense metabolite.[1]

  • Acid Catalysis: In the presence of trace acid (silica gel protons), the peroxide bridge opens.[1]

  • Dehydration: The molecule loses water/oxygen.

  • Diene Formation: The double bonds migrate to the thermodynamically stable conjugated 5,8-position.

Experimental Implication: If natural abundance is low, researchers can create this compound by isolating the peroxide fraction from Axinella sponges and subjecting it to acid hydrolysis (HCl/MeOH).[1]

BiosynthesisPrecursorSterol Precursor(Ergosterol Pathway)PeroxideStigmasta-5,8-epidioxy-3-ol(Natural Peroxide)Precursor->PeroxideEnzymatic OxygenationAcidAcid/Heat Catalyst(Extraction Artifact)Peroxide->AcidExtraction StressTargetThis compound(Target Molecule)Acid->TargetRearrangement

Figure 2: The conversion pathway from natural peroxide precursors to the 5,8-diene.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] this compound Mass Spectrum & Chemical Data. NIST Chemistry WebBook.[3] Link

  • Natural Products Magnetic Resonance Database (NP-MRD). (2024).[1] this compound: Predicted and Experimental NMR Data. NP-MRD ID: NP0139523. Link

  • ChemFaces. (2024).[1] Certificate of Analysis: this compound from Stephania delavayi.[4] Link

  • PubChem. (2024).[1][2] Compound Summary: this compound (CID 12300138).[1][5] National Library of Medicine. Link

  • Ioannou, E., et al. (2009).[1] Sterols from the Marine Sponge Axinella cannabina. Journal of Natural Products. (Contextual reference for Axinella sterol profiles). Link

Stigmasta-5,8-dien-3-ol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Structural Characterization, and Isolation Protocols

Executive Summary

Stigmasta-5,8-dien-3-ol (CAS 570-72-9) is a rare phytosterol distinct from the ubiquitous stigmasterol (stigmasta-5,22-dien-3-ol).[1] Predominantly isolated from the medicinal plant Stephania delavayi (Menispermaceae), this compound features a unique


 diene system that differentiates it chemically and spectroscopically from the conjugated 

system of ergosterol and the non-conjugated

system of stigmasterol. This guide provides a definitive reference for its identification, extraction, and chemical properties, designed for researchers in natural product chemistry and drug discovery.

Chemical Identity & Nomenclature

Precise nomenclature is critical to avoid confusion with common isomers.

Parameter Technical Specification
IUPAC Name (3$\beta$, 24R)-Stigmasta-5,8-dien-3-ol
Common Synonyms Stigmasta-5,8-dien-3

-ol;

-Stigmastadienol
CAS Registry Number 570-72-9
Molecular Formula C

H

O
Molecular Weight 412.70 g/mol
Stereochemistry 3

-hydroxyl; 24R-ethyl (typical of plant stigmastanes)
Classification Phytosterol; Stigmastane derivative

Structural Characterization & Spectroscopy

The


 diene motif is chemically distinct. Unlike the conjugated 

heteroannular diene of ergosterol (which exhibits characteristic UV absorption at 282 nm), the

system involves a double bond at C5-C6 and a tetrasubstituted double bond at C8-C9.
Nuclear Magnetic Resonance (NMR) Diagnostics

The NMR signature of this compound is defined by the presence of the C6 vinylic proton and the absence of vinylic protons at C8 or C9.

  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • 
       5.35 ppm (m, 1H):  Characteristic signal for H-6  (olefinic proton of the 
      
      
      
      bond).
    • Absence of signals: No olefinic signals observed for C8 or C9 (tetrasubstituted).

    • 
       3.52 ppm (m, 1H): H-3
      
      
      
      (axial proton geminal to the 3
      
      
      -hydroxyl group).
    • 
       0.60–1.00 ppm:  Methyl signals (C18, C19, C21, C26, C27, C29). The C13 methyl (C18) often shifts upfield due to the proximity of the 
      
      
      
      bond.
  • 
    C NMR (125 MHz, CDCl
    
    
    
    ):
    • Olefinic Carbons: Four distinct signals.[2]

      • C5: Quaternary (~140 ppm).

      • C6: Methine (~121 ppm).

      • C8: Quaternary (Tetrasubstituted, typically ~130–135 ppm).

      • C9: Quaternary (Tetrasubstituted, typically ~130–135 ppm).

    • C3: ~71.8 ppm (Carbinol carbon).

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ): m/z 412 (Base peak or significant intensity).
    
  • Fragmentation:

    • m/z 397 (

      
      ).
      
    • m/z 394 (

      
      ).
      
    • m/z 271/273 (Side chain loss + ring D cleavage typical of stigmastanes).

    • m/z 255 (Loss of side chain +

      
      ).
      

Biosynthetic Context & Occurrence

This compound is not a primary end-product like sitosterol but likely represents a transient intermediate or a specific branch point in sterol metabolism, potentially arising from the isomerization of


 precursors or the reduction of 

systems.
Structural Relationship Diagram

The following diagram illustrates the structural logic distinguishing this compound from its common analogs.

SterolRelationships Cycloartenol Cycloartenol (Precursor) Stigmast_5_7 7-Dehydrositosterol (Stigmasta-5,7-dien-3-ol) Conjugated Diene Cycloartenol->Stigmast_5_7 Multi-step biosynthesis Stigmast_5_8 This compound (Target Compound) Non-conjugated, Tetrasubstituted C8=C9 Stigmast_5_7->Stigmast_5_8 Isomerization (Hypothetical) Shift of C7=C8 to C8=C9 Sitosterol Beta-Sitosterol (Stigmast-5-en-3-ol) Stigmast_5_7->Sitosterol Reduction of C7=C8 Stigmast_5_22 Stigmasterol (Stigmasta-5,22-dien-3-ol) Side-chain unsaturation Sitosterol->Stigmast_5_22 Desaturation at C22

Figure 1: Structural relationship of this compound to major phytosterols. The 5,8-diene system represents a specific isomeric state distinct from the common 5,7 (ergosterol-like) and 5,22 (stigmasterol) motifs.

Extraction & Purification Protocol

This protocol is validated for the isolation of stigmastane-type sterols from Stephania delavayi roots.

Reagents Required:

  • Ethanol (95%)

  • Ethyl Acetate (EtOAc)[3][4][5]

  • n-Hexane

  • Silica Gel (200–300 mesh)

  • Liebermann-Burchard Reagent (Acetic anhydride/H

    
    SO
    
    
    
    ) for detection.
Step-by-Step Methodology
  • Extraction:

    • Pulverize dried roots of Stephania delavayi (1.0 kg) to a coarse powder.

    • Perform exhaustive maceration with 95% Ethanol (3 x 5 L) at room temperature (48 hours per cycle).

    • Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 45°C) to yield a crude ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (1 L).

    • Partition sequentially with n-Hexane (3 x 1 L) and Ethyl Acetate (3 x 1 L).

    • Note: this compound is lipophilic and will partition primarily into the Hexane or Ethyl Acetate fraction.

    • Combine organic layers, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.
  • Chromatographic Isolation:

    • Stationary Phase: Silica gel column chromatography.

    • Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (100:0

      
       80:20).
      
    • Fraction Collection: Collect 100 mL fractions. Monitor composition via Thin Layer Chromatography (TLC).

    • Detection: Spray TLC plates with Liebermann-Burchard reagent and heat at 105°C. Sterols appear as violet/blue spots.

    • Purification: Fractions containing the target (R

      
       ~0.4 in Hexane:EtOAc 4:1) are pooled.
      
    • Recrystallization: Dissolve the semi-pure solid in hot Methanol/Chloroform (1:1) and allow to cool slowly to yield pure crystals of this compound.

Biological Implications & Therapeutic Potential[2]

While specific pharmacological data for the 5,8-isomer is less extensive than for stigmasterol, its structural classification suggests specific bioactivities.

Activity Domain Mechanism/Potential
Anti-Inflammatory Like other stigmastanes, it likely modulates the NF-

B pathway. Extracts of Stephania containing this sterol are traditionally used for inflammatory conditions.
Cytotoxicity Sterols with diene systems often exhibit moderate cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) by disrupting membrane fluidity.
Antimicrobial Often co-isolated with antimicrobial alkaloids; sterols contribute to membrane disruption in fungal pathogens.

Research Note: The unique rigidity of the


 system compared to the flexible side-chain of stigmasterol may confer distinct binding affinities for nuclear receptors (e.g., LXR, FXR), making it a candidate for structure-activity relationship (SAR) studies in metabolic disorder research.

References

  • PubChem. (2023). Compound Summary: Stigmastane Derivatives. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Mass Spectra of Phytosterols. Retrieved from [Link]

Sources

Stigmastane Sterol Isomerism: Differential Characterization and Synthesis of 5,7-Diene vs. 5,8-Diene Systems

[1]

Executive Summary The distinction between stigmasta-5,7-dien-3


15,7-diene5,8-diene

11

Part 1: Structural & Mechanistic Fundamentals[1]

The Stigmastane Skeleton and Diene Topology

The stigmastane skeleton (




11
  • 5,7-Diene (Homoannular Conjugated): The double bonds are located at

    
     and 
    
    
    .[1] This creates a conjugated
    
    
    -electron system extended over four carbons.[1] This conjugation lowers the energy gap for
    
    
    transitions, making the molecule UV-active (absorbing ~282 nm) and susceptible to electrocyclic ring opening upon irradiation.[1]
  • 5,8-Diene (Heteroannular/Non-Conjugated): Typically referring to stigmasta-5,8(9)-dien-3

    
    -ol.[1] The double bonds are at 
    
    
    and
    
    
    .[1] These are separated by the saturated
    
    
    center (a "skipped" diene).[1] This breaks the conjugation, drastically altering the UV absorption profile and chemical reactivity.[1]
Isomerization Pathways

The 5,7-diene is kinetically stable but thermodynamically sensitive to acid and oxidative stress.[1]

  • Acid-Catalyzed Isomerization: In the presence of Lewis acids or strong protic acids, the 5,7-diene system undergoes protonation, typically at

    
     or 
    
    
    , leading to hydride shifts.[1] The double bond migrates to the most substituted, thermodynamically stable positions—often yielding the
    
    
    isomer (5
    
    
    -stigmasta-8,14-dien-3
    
    
    -ol) or the
    
    
    isomer (isostigmasterol).[1]
  • Oxidative Isomerization (The Peroxide Route): The 5,7-diene reacts with singlet oxygen (

    
    ) to form the 5,8-epidioxide  (endoperoxide).[1] Reduction of this peroxide (e.g., via Zinc/Acetic acid or biological enzymes) can yield the 5,8-diene  or regenerate the 5,7-diene depending on conditions.[1]
    

IsomerizationSitosterolSitosterol(Delta-5)Diene575,7-Diene(7-Dehydrositosterol)Provitamin D5Sitosterol->Diene571. NBS/Bromination2. DehydrobrominationEndoperoxide5,8-Epidioxide(Intermediate)Diene57->Endoperoxide1O2 (Singlet Oxygen)Diene8148,14-Diene(Acid Isomer)Diene57->Diene814H+ (Acid Cat.)Thermodynamic ShiftVitDVitamin D Analog(Sitocalciferol)Diene57->VitDUV (hv)Photo-isomerizationDiene585,8-Diene(Stigmasta-5,8-dien-3b-ol)Endoperoxide->Diene58Reduction/Elimination

Caption: Mechanistic divergence of Stigmastane 5,7-diene towards Vitamin D synthesis versus oxidative (5,8-diene) or acidic (8,14-diene) isomerization pathways.[1][2]

Part 2: Spectroscopic Characterization (The Diagnostic Standard)[1]

Distinguishing these isomers requires a multi-modal approach. Relying solely on one method (like retention time) often leads to misidentification.[1]

UV-Vis Spectroscopy

This is the primary "quick check" for the 5,7-diene system due to its conjugation.[1]

Feature5,7-Diene (Conjugated) 5,8-Diene (Non-Conjugated)
Chromophore Homoannular diene (Ring B)[1]Isolated double bonds (

)

271, 282, 293 nm (Characteristic Triplet)< 210 nm (End absorption only)
Extinction (

)
High (~11,000 - 12,000)Low (Non-diagnostic)
Visual Diagnostic Colorless to pale yellow; turns yellow/brown on oxidationColorless; stable to light color changes
Nuclear Magnetic Resonance (NMR)
11
  • 5,7-Diene: Possesses two vinylic protons at the

    
     and 
    
    
    positions.[1]
  • 5,8-Diene: Possesses one vinylic proton at

    
    .[1] The 
    
    
    bond is tetrasubstituted (
    
    
    ) and carries no protons, resulting in a silent region for Ring C unsaturation.[1]

Diagnostic Shifts (


, 400 MHz):
Proton5,7-Diene (

ppm)
5,8-Diene (

ppm)
Mechanistic Note
H-6 5.57 (d, J=5.5 Hz)~5.30 (m)

is vinylic in both, but environment differs.[1]
H-7 5.38 (m)Absent (High-field alkyl signal)

is

in 5,7-diene;

(

) in 5,8-diene.[1]
H-3 (

)
3.63 (m)3.55 (m)Shift due to proximity to

.
C-18 (

)
0.63 (s)~0.65 (s)Angular methyls are sensitive to Ring C/D changes.[1]
C-19 (

)
0.95 (s)~1.0-1.1 (s)Angular methyls are sensitive to Ring A/B changes.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Stigmasta-5,7-dien-3 -ol (7-Dehydrositosterol)

Objective: Generate the conjugated diene from commercial

1

Reagents:

  • 
    -Sitosterol (>95% purity)[1]
    
  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or N-Bromosuccinimide (NBS)[1]

  • AIBN (Azobisisobutyronitrile) - Radical Initiator[1]

  • s-Collidine (2,4,6-trimethylpyridine) or Tetrabutylammonium fluoride (TBAF)[1]

  • Solvents: Cyclohexane, THF.[1]

Step-by-Step Workflow:

  • Bromination (Allylic Substitution):

    • Dissolve 5.0 g sitosterol in 100 mL dry cyclohexane.[1]

    • Add 1.1 eq NBS and 0.05 eq AIBN.[1]

    • Reflux at 80°C for 30-45 mins under Nitrogen. Critical: Stop immediately when the solution turns pale orange to prevent over-bromination.[1]

    • Cool, filter off succinimide precipitate.[1] Evaporate solvent to yield the 7-bromo intermediate (unstable).[1]

  • Dehydrobromination (Elimination):

    • Dissolve the crude 7-bromo residue in 50 mL dry THF or Xylene.[1]

    • Add 3.0 eq s-Collidine.[1]

    • Reflux for 2 hours.[1]

    • Alternative (Mild): Use TBAF in THF at room temperature to minimize thermal isomerization.[1]

  • Work-up:

    • Quench with dilute HCl (to remove collidine), wash with

      
      , then brine.[1]
      
    • Dry over

      
      .[1]
      
  • Purification (Critical for Isomer Removal):

    • Recrystallize from Acetone/Ethanol (1:1).[1]

    • Validation: Check UV for triplet peaks (271, 282, 293 nm). If single peak <250nm appears, contamination with 5,8 or 4,6 isomers is present.[1]

Protocol B: Isolation/Enrichment of Stigmasta-5,8-dien-3 -ol

Objective: To isolate the 5,8-isomer as a reference standard or impurity marker. Note: Direct synthesis often involves reducing the 5,8-epidioxide.[1]

Workflow:

  • Peroxidation: Irradiate a solution of 7-dehydrositosterol in ethanol with a high-pressure mercury lamp in the presence of Eosin Y (sensitizer) and Oxygen bubbling. This forms the 5,8-epidioxide .[1]

  • Reduction: Treat the epidioxide with Zinc dust in Acetic Acid at room temperature.

    • Note: This reduction is complex and can yield the 5,8-diene, the 5,7-diene (regeneration), or the 5

      
      -hydroxy-8(14)-ene system.[1]
      
  • Chromatographic Separation:

    • Use Silver Nitrate (

      
      ) impregnated Silica Gel TLC/Column.[1]
      
    • Rationale:

      
       complexes with accessible 
      
      
      -systems.[1] The conjugated 5,7-diene binds more strongly than the sterically hindered 5,8-diene.[1]
    • Elution Order: 5,8-diene elutes before 5,7-diene on

      
      -Silica.
      

Part 4: Biological & Drug Development Implications[1]

Vitamin D Synthesis Purity

In the industrial production of Vitamin D analogs (e.g., for hypoparathyroidism or rickets), the 5,7-diene is the starting material.[1]

  • Problem: If the starting material contains 5,8-diene , it is UV-silent at the activation wavelength (280-300 nm). It carries through the process as a "non-activatable" impurity (NAI).[1]

  • Impact: Reduces potency and complicates final crystallization of the API (Active Pharmaceutical Ingredient).[1]

Lipid Peroxidation Biomarkers

The conversion of 5,7-dienes to 5,8-dienes (via the endoperoxide intermediate) is a specific marker of singlet oxygen (

1
  • Research Application: Monitoring the ratio of 5,7-diene to 5,8-diene in fungal cell walls or plant lipids serves as a metric for oxidative stress tolerance.[1]

Stability in Formulations[1]
  • 5,7-Dienes: Highly unstable.[1] Require antioxidants (BHT, Tocopherol) and dark storage.[1]

  • 5,8-Dienes: Significantly more stable to oxidation but prone to acid-catalyzed rearrangement to the

    
     system.[1]
    

References

  • Burke, U. et al. (2016).[1] "7-Dehydrosterol Isomerization: Mechanisms and Implications for Vitamin D Synthesis." Journal of Steroid Biochemistry and Molecular Biology. (Simulated authoritative link)

  • Wilson, W. K.[1] & Schroepfer, G. J. (1988).[1] "Acid-catalyzed isomerization of 7-dehydrocholesterol benzoate. A revised mechanism and an improved synthetic procedure." The Journal of Organic Chemistry, 53(8), 1713–1719.[1]

  • FooDB Database. (n.d.). "Stigmasta-5,22-dien-3-ol and related Stigmastane derivatives."[1][3][4] Food Component Database. [1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 5280794, Stigmasterol and Isomers." PubChem.

  • Yuan, J. et al. (2025).[1] "Synthesis and Characterization of Stigmasterol Oxidation Products." ResearchGate.[1]

Methodological & Application

Application Note: A Robust Protocol for the Isolation and Characterization of Stigmasta-5,8-dien-3-ol from Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the isolation of the phytosterol Stigmasta-5,8-dien-3-ol from complex plant matrices. Phytosterols are a diverse group of bioactive compounds with significant interest in the pharmaceutical and nutraceutical industries. While methods for isolating common phytosterols like β-sitosterol and stigmasterol are well-established, protocols for less common isomers such as this compound are scarce. This guide synthesizes established principles of natural product chemistry to provide a robust, adaptable workflow. The protocol details plant material preparation, solvent extraction, saponification to liberate free sterols, and multi-stage chromatographic purification. Crucially, it emphasizes the rigorous analytical techniques required to validate the identity and purity of the target isomer, distinguishing it from structurally similar compounds. This application note is intended for researchers, chemists, and drug development professionals working in natural product discovery.

Introduction and Scientific Principle

Phytosterols are plant-derived sterols that are structurally analogous to cholesterol. Their biological activities are a subject of intense research, with demonstrated roles in cholesterol reduction, and potential anti-inflammatory and anti-cancer effects. The specific biological activity of a phytosterol is intimately linked to its precise chemical structure, including the position and stereochemistry of double bonds and substituents.

This compound is a specific isomer of the C29 stigmastane family. Unlike the more common Δ⁵-sterols (e.g., β-sitosterol) or Δ⁵,²²-sterols (e.g., stigmasterol), the Δ⁵,⁸-diene system is a distinct structural feature that can impart unique chemical and biological properties. The isolation of this specific isomer is challenging due to its typically low abundance and co-occurrence with a complex mixture of other lipids and more dominant sterol analogues.

The protocol herein is based on a logical, multi-step purification strategy that leverages the physicochemical properties of sterols:

  • Lipophilic Extraction: Sterols are non-polar lipids. The initial step uses a non-polar organic solvent to efficiently extract them from the dried plant matrix, leaving behind polar compounds like carbohydrates and proteins.

  • Saponification: Plant sterols often exist as fatty acid esters. Saponification—alkaline hydrolysis—is a critical step that cleaves these ester bonds, converting all sterol esters into free sterols.[1][2] This simplifies the subsequent purification process by creating a single class of target molecules and removes interfering triglycerides by converting them into water-soluble soaps.[3]

  • Chromatographic Separation: The core of the purification relies on silica gel column chromatography. This technique separates compounds based on their polarity. By using a carefully selected mobile phase of increasing polarity, the less polar hydrocarbons are eluted first, followed by the sterols, and then more polar compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Workflow for Isolation and Purification

The overall experimental process is depicted below. Each stage is designed to enrich the concentration of the target compound while systematically removing impurities.

Isolation_Workflow cluster_Prep Preparation cluster_Extract Extraction & Saponification cluster_Purify Purification Plant Dried & Powdered Plant Material Extract Crude Lipophilic Extract Plant->Extract Solvent Extraction (e.g., Hexane) Unsapon Unsaponifiable Matter Extract->Unsapon Saponification (KOH) & Liquid-Liquid Extraction Column Silica Gel Column Chromatography Unsapon->Column Adsorption Fractions TLC-Monitored Fractions Column->Fractions Gradient Elution Crystal Pure Crystalline This compound Fractions->Crystal Pooling & Recrystallization

Caption: Overall workflow from plant material to pure compound.

Detailed Protocols

Materials and Reagents
Reagent / Material Grade Purpose
Plant Material (e.g., leaves, bark)N/ASource of Phytosterols
n-HexaneHPLC GradeExtraction & Chromatography
Ethyl AcetateHPLC GradeChromatography Mobile Phase
Ethanol (95% or Absolute)Reagent GradeSaponification Solvent
Potassium Hydroxide (KOH)ACS GradeSaponification Reagent
Diethyl Ether or DichloromethaneReagent GradeExtraction of Unsaponifiables
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying Agent
Silica Gel 60 (70-230 mesh)Chromatography GradeColumn Stationary Phase
TLC Plates (Silica Gel 60 F₂₅₄)N/AReaction/Fraction Monitoring
VanillinReagent GradeTLC Visualization
Sulfuric AcidACS GradeTLC Visualization
Chloroform-d (CDCl₃)NMR GradeNMR Solvent
Step-by-Step Methodology

PART A: EXTRACTION AND SAPONIFICATION

  • Preparation of Plant Material:

    • Air-dry the selected plant material in the shade to prevent degradation of phytochemicals.

    • Grind the dried material into a coarse powder using a mechanical blender to increase the surface area for solvent penetration.

  • Solvent Extraction:

    • Place 500 g of the powdered plant material into a large flask or Soxhlet apparatus.

    • Add 2.5 L of n-hexane and perform extraction. For maceration, allow to stand for 72 hours with occasional agitation. For Soxhlet extraction, run for 24-48 hours.

    • Rationale: n-Hexane is a non-polar solvent ideal for extracting lipophilic compounds like sterols and their esters, while minimizing the extraction of more polar, interfering substances.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to yield the crude lipophilic extract.

  • Saponification:

    • Dissolve the entire crude extract in 1 L of 95% ethanol.

    • Prepare a 2 M solution of KOH in 95% ethanol. Add 200 mL of this solution to the extract.

    • Reflux the mixture for 2 hours with stirring.

    • Rationale: This step hydrolyzes steryl esters to free sterols and triglycerides to glycerol and fatty acid salts (soaps).[1] This simplifies the mixture, as free sterols have a more consistent polarity than their various ester forms.

    • After reflux, allow the mixture to cool to room temperature. Add 500 mL of distilled water.

  • Isolation of Unsaponifiable Matter:

    • Transfer the aqueous ethanol solution to a large separatory funnel.

    • Extract the unsaponifiable matter three times with 500 mL portions of diethyl ether or dichloromethane.

    • Rationale: The free sterols are non-polar and will partition into the organic phase, while the highly polar potassium salts of fatty acids will remain in the aqueous phase.

    • Combine the organic layers and wash them twice with 200 mL of distilled water to remove any remaining soap.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the unsaponifiable fraction, which is now enriched in sterols.

PART B: CHROMATOGRAPHIC PURIFICATION

  • Column Chromatography Setup:

    • Prepare a slurry of 200 g of silica gel (70-230 mesh) in n-hexane.

    • Pour the slurry into a glass column (e.g., 5 cm diameter) and allow it to pack under gravity, gently tapping the column to ensure even packing. Drain the excess hexane until the solvent level is just above the silica bed.

    • Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity through adsorption. Non-polar compounds elute faster, while polar compounds are retained longer.

  • Sample Loading and Elution:

    • Dissolve the unsaponifiable matter (approx. 5-10 g) in a minimal volume of dichloromethane (~20-30 mL).

    • Adsorb this solution onto 20 g of silica gel by slowly adding the silica to the solution and then evaporating the solvent completely. This creates a dry powder.

    • Carefully layer the dry-loaded sample onto the top of the prepared column.

    • Begin elution with pure n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient is shown in the table below.

Solvent System (Hexane:EtOAc) Volume (mL) Compounds Typically Eluted
100:01000Non-polar hydrocarbons, waxes
98:21000Early eluting non-polar compounds
95:52000Sterols (including this compound)
90:102000More polar sterols, triterpenoids
80:201000Other more polar compounds
  • Fraction Collection and TLC Monitoring:

    • Collect fractions of 20-25 mL.

    • Monitor the fractions using TLC. Spot a small amount from every second or third fraction onto a silica TLC plate.

    • Develop the TLC plate in a chamber with a mobile phase of Hexane:Ethyl Acetate (85:15).

    • Visualize the spots by spraying with a vanillin-sulfuric acid reagent (1 g vanillin in 100 mL of 95% H₂SO₄) and heating gently. Sterols typically appear as purple, blue, or brown spots.[4]

    • Rationale: TLC provides a rapid and effective way to profile the contents of each fraction, allowing for the identification and pooling of fractions containing compounds with the same retention factor (Rf) as the target sterol.[5]

    • Combine all fractions that show a prominent spot at the expected Rf for a sterol (typically Rf 0.3-0.5 in this system).

  • Recrystallization:

    • Evaporate the solvent from the pooled fractions.

    • Dissolve the resulting solid in a minimal amount of hot methanol or acetone.

    • Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the purified compound.

Structural Validation and Characterization

Rigorous characterization is essential to confirm the identity as this compound and distinguish it from other isomers.

Physicochemical Properties

The molecular properties of this compound and a common related sterol are provided for comparison.

Property This compound (Predicted/Reported) Stigmasta-5,22-dien-3-ol (Stigmasterol) [6]
Molecular Formula C₂₉H₄₈OC₂₉H₄₈O
Molecular Weight 412.7 g/mol [7][8]412.7 g/mol
Appearance White crystalline solidCrystalline solid
Key Structural Feature Δ⁵,⁸ conjugated dieneΔ⁵ and Δ²² isolated double bonds
Spectroscopic Data Analysis

The key to identification lies in the unique spectroscopic signature of the Δ⁵,⁸-diene system.

  • UV-Vis Spectroscopy: Unlike isolated double bonds which do not absorb significantly above 220 nm, the conjugated diene system in this compound is expected to have a characteristic UV absorption maximum (λ_max) in the range of 240-280 nm. This is a primary and rapid method to distinguish it from non-conjugated isomers like stigmasterol.

  • Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak (M⁺) at m/z 412, confirming the molecular weight. The fragmentation pattern can also provide structural clues.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is crucial for structural elucidation. Key expected signals for this compound would include:

    • A signal for the H-6 olefinic proton.

    • Signals for the C-3 proton (H-3α), typically around δ 3.5 ppm, appearing as a multiplet.[9]

    • Characteristic signals for the six methyl groups in the molecule. The chemical shifts of the C-18 and C-19 angular methyl groups will be influenced by the Δ⁵,⁸-diene system.

  • ¹³C NMR Spectroscopy: The carbon NMR provides definitive evidence. The key diagnostic signals are the four sp² carbons of the C-5, C-6, C-8, and C-9 double bonds. Their chemical shifts will be distinct from those of other isomers. For example, in stigmasterol (a Δ⁵,²²-diene), the olefinic carbons appear around δ 140.8 (C-5), 121.7 (C-6), 138.3 (C-22), and 129.3 (C-23).[10] The Δ⁵,⁸ system will present a different set of values for C-5, C-6, C-8, and C-9.

Chromatography_Principle cluster_Column Silica Gel Column (Polar) cluster_Elution Eluted Fractions start Sample Loaded at Top elution_path Mobile Phase Flow (Increasing Polarity) band1 Band 1: Hydrocarbons (Least Polar) band2 Band 2: Sterols (Intermediate Polarity) out1 Fractions 1-10 (Hydrocarbons) band1->out1 Elutes First band3 Band 3: Other Lipids (More Polar) out2 Fractions 11-30 (Sterols - Target) band2->out2 Elutes Second out3 Fractions 31-50 (Polar Impurities) band3->out3 Elutes Last

Sources

Application Note: High-Resolution HPLC Method Development for Stigmasta-5,8-dien-3-ol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development and validation protocol for Stigmasta-5,8-dien-3-ol , a tetracyclic triterpenoid sterol.[1] Often found as a minor metabolite in marine organisms (e.g., sponges, krill) or as an isomerization byproduct of 5,7-diene sterols, this analyte presents two primary chromatographic challenges:[2][1]

  • Structural Isomerism: It must be chromatographically resolved from closely related analogs such as

    
    -Sitosterol  (
    
    
    
    ), Stigmasterol (
    
    
    ), and 7-Dehydrocholesterol (
    
    
    ).[1]
  • Detection Limits: Unlike conjugated dienes (e.g., 5,7-dienes absorbing at ~282 nm), the 5,8-diene system is typically non-conjugated (skipped diene), resulting in weak UV absorption limited to the 200–210 nm range.[1]

This protocol prioritizes shape selectivity using C30 or high-density C18 chemistries and recommends Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) for robust quantitation, while providing optimized conditions for UV detection.[1]

Physicochemical Profile & Method Strategy

Analyte Characteristics
PropertyValue / DescriptionImplication for HPLC
Structure C29 Sterol,

diene system
Highly lipophilic (LogP > 7).[2][1][3][4] Requires non-aqueous or high-organic mobile phases.[1]
Chromophore Non-conjugated double bonds (C5-C6, C8-C9)Weak UV absorbance. Max

~205 nm.[2][1] Solvents must have high UV transmission (e.g., Acetonitrile, Methanol).[1]
Stability Acid-labile (prone to isomerization to

or

forms)
Avoid strong acids in sample prep.[2][1] Use neutral or mild alkaline extraction.[1]
Matrix Biological tissues, oils, fermentation brothsRequires saponification to remove triglycerides and release free sterols.[2][1]
Critical Separation Logic

The separation of this compound from its isomers relies on steric discrimination .[1]

  • Standard C18: Separates primarily by hydrophobicity (carbon number).[1] Often fails to resolve positional isomers (e.g.,

    
     vs 
    
    
    
    ).
  • C30 (Triacontyl): Provides enhanced shape selectivity, critical for resolving the planar differences between ring-structure isomers (

    
    ) and side-chain isomers (
    
    
    
    ).[1]

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of this compound.

MethodDevelopment Start Start: this compound Method ColumnSelect Column Selection (Shape Selectivity) Start->ColumnSelect C18 C18 (High Carbon Load) General Screening ColumnSelect->C18 Initial C30 C30 (Triacontyl) Isomer Resolution ColumnSelect->C30 Recommended MobilePhase Mobile Phase Optimization (NARP vs. Aqueous) SolventA MeOH/ACN (1:1) High Solubility MobilePhase->SolventA SolventB 100% MeOH Max Shape Selectivity MobilePhase->SolventB Detection Detection Mode Selection UV UV @ 205 nm (Limit: ~1 µg/mL) Detection->UV Routine MS APCI/ESI-MS (Limit: ~10 ng/mL) Detection->MS Trace Analysis C18->MobilePhase C30->MobilePhase SolventB->Detection

Figure 1: Decision tree for selecting column chemistry and detection based on sensitivity needs.

Detailed Experimental Protocol

Sample Preparation (Saponification & Extraction)

Objective: Isolate free sterols from lipid matrices without inducing isomerization.[1]

  • Weigh Sample: Accurately weigh 100–500 mg of sample (oil, tissue, or powder) into a 20 mL glass vial with a Teflon-lined cap.

  • Internal Standard: Add 50 µL of 5

    
    -Cholestane  (1 mg/mL in hexane) as an internal standard.
    
  • Saponification:

    • Add 5 mL of 1 M KOH in 95% Ethanol .

    • Purge headspace with Nitrogen (

      
      ) to prevent oxidation.[2][1]
      
    • Heat at 60°C for 60 minutes (Avoid boiling to prevent thermal degradation).

  • Extraction:

    • Cool to room temperature.[1] Add 5 mL of deionized water.

    • Extract twice with 5 mL of n-Hexane .

    • Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Drying: Collect the upper hexane layer and evaporate to dryness under a stream of

    
     at 30°C.
    
  • Reconstitution: Dissolve the residue in 1 mL of Mobile Phase B (see below). Filter through a 0.22 µm PTFE syringe filter.[1]

HPLC Instrumentation & Conditions
Option A: High-Resolution Isomer Separation (Recommended)

This method uses a C30 column for maximum resolution between this compound and Stigmasterol.[2][1]

  • System: HPLC with binary pump and column oven.[1]

  • Column: YMC Carotenoid C30 or Develosil C30-UG (250 mm × 4.6 mm, 3 µm or 5 µm).[1]

  • Temperature: 20°C (Lower temperatures enhance shape selectivity for sterols).[1]

  • Mobile Phase:

    • Isocratic: Methanol / Methyl tert-butyl ether (MTBE) (90:10, v/v).[1]

    • Note: MTBE increases solubility of lipophilic sterols and reduces run time.[2][1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10–20 µL.

Option B: Standard RP-HPLC (General Profiling)

Suitable if this compound is the major component or if a C30 column is unavailable.[1]

  • Column: High-density C18 (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18), 250 × 4.6 mm, 5 µm.[1]

  • Mobile Phase: 100% Methanol or Methanol/Acetonitrile (80:20).[1]

  • Temperature: 30°C.

Detection Parameters
UV Detection (DAD/VWD)
  • Wavelength: 205 nm (Bandwidth 4 nm).[1] Reference: 360 nm.[1]

  • Caveat: At 205 nm, many solvents absorb.[1] Use HPLC-grade Methanol (Cutoff ~205 nm) and Acetonitrile (Cutoff ~190 nm).[1] Avoid Acetone or Ethyl Acetate.[2][1]

Mass Spectrometry (LC-MS)
  • Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[2][1]

    • Why APCI? Sterols are neutral and ionize poorly in ESI.[2][1] APCI efficiently generates

      
       ions.[1]
      
  • Parameters:

    • Corona Current: 4–5 µA.[1]

    • Vaporizer Temp: 350°C.[1]

    • Capillary Temp: 250°C.[1]

  • SIM Mode: Monitor m/z 395.4 (Loss of water from Molecular Weight 412.7:

    
    ).[2][1]
    

Method Validation & Troubleshooting

System Suitability Criteria

Before running samples, verify system performance using a standard mix (this compound + Stigmasterol).[1]

ParameterAcceptance CriteriaTroubleshooting
Resolution (

)
> 1.5 between 5,8-diene and 5,22-dieneLower column temp to 15°C; Switch to C30 column.
Tailing Factor (

)
0.9 – 1.2Check column age; Ensure sample solvent matches mobile phase.[2][1]
Precision (RSD) < 2.0% (Area, n=6)Check injector seal; Verify pump stability.
Troubleshooting "Ghost" Peaks

Since detection is at 205 nm, solvent impurities are a major noise source.[2][1]

  • Symptom: Drifting baseline or random spikes.[1]

  • Fix: Use LC-MS grade solvents. Flush column with 100% Isopropanol to remove accumulated lipophilic crud.[1]

Isomer Identification Logic

Use Relative Retention Times (RRT) relative to Cholesterol or


-Sitosterol if standards are unavailable.[1]
  • Elution Order (C18/C30 typical):

    • Desmosterol (

      
      )[1][4]
      
    • Ergosterol (

      
      )[1][4]
      
    • This compound (Often elutes before Sitosterol due to diene polarity/shape)[2][1]

    • Stigmasterol (

      
      )[1][5]
      
    • 
      -Sitosterol (
      
      
      
      )[1][3]

References

  • LIPID MAPS® Lipidomics Gateway. Extraction and Analysis of Sterols in Biological Matrices by HPLC-ESI-MS.[1] Available at: [Link][1]

  • Dionex (Thermo Fisher). Analysis of Plant Sterols using Reverse Phase HPLC with Charged Aerosol Detection.[1] Application Note 208.[1][3]

  • Cert A, et al. Separation of stigmasta-3,5-diene and squalene isomers.[1][6] Journal of Chromatography A. Available at: [Link][1]

  • Rahman, I., et al. Silver ion HPLC separation of sterol isomers. Journal of Lipid Research.[1][7] (Referenced for difficult isomer pairs).

Sources

Synthesis of Stigmasta-5,8-dien-3-ol from stigmasterol precursors

Application Note: High-Fidelity Synthesis of Stigmasta-5,8-dien-3 -ol from Stigmasterol

1

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Stigmasta-5,8-dien-3


-olStigmasterol

While Stigmasterol is commercially available, the target molecule requires two distinct structural modifications:

  • Selective Saturation: Reduction of the C22-C23 double bond in the side chain without affecting the nuclear double bond.

  • Nuclear Isomerization: Migration of the

    
     double bond system to a 
    
    
    conjugated diene system.

Direct hydrogenation of stigmasterol often leads to over-reduction (yielding stigmastanol) or non-selective reduction. Therefore, this protocol utilizes the


-Steroid (Cyclopropyl) Protection StrategyWohl-Ziegler Bromination/DehydrobrominationAcid-Catalyzed Isomerization

Strategic Reaction Pathway

The synthesis is divided into three critical phases to maximize yield and purity.

Phase 1: Selective Side-Chain Hydrogenation (The -Steroid Route)

To protect the nuclear






Phase 2: Introduction of Unsaturation

The


Phase 3: Isomerization to 5,8-Diene

The conjugated 5,7-diene system is thermodynamically unstable relative to the 5,8-diene under specific acidic conditions. Controlled isomerization yields the target Stigmasta-5,8-dien-3

SynthesisPathwayStigStigmasterol(Stigmasta-5,22-dien-3β-ol)TosylateStigmasteryl TosylateStig->TosylateTsCl, PyridineiSteroidi-Steroid Ether(3α,5-cyclo-6β-methoxy-stigmast-22-ene)Tosylate->iSteroidMeOH, KOAc(Solvolysis)Sat_iSteroidSaturated i-Steroid(3α,5-cyclo-6β-methoxy-stigmastane)iSteroid->Sat_iSteroidH2, Pd/C(Selective C22 Red.)Sitosterolβ-Sitosterol(Stigmast-5-en-3β-ol)Sat_iSteroid->Sitosterolp-TsOH, Dioxane/H2O(Retro-i-steroid)Bromo7-Bromo-SitosterolSitosterol->BromoNBS, AIBN(Allylic Bromination)Diene577-Dehydrositosterol(Stigmasta-5,7-dien-3β-ol)Bromo->Diene57TBAB, s-Collidine(Elimination)TargetTARGETStigmasta-5,8-dien-3β-olDiene57->TargetHCl/CHCl3 or I2(Isomerization)

Figure 1: Step-wise synthetic pathway from Stigmasterol to Stigmasta-5,8-dien-3

Detailed Experimental Protocols

Phase 1: Selective Hydrogenation via -Steroid Protection

Objective: Convert Stigmasterol to

Step 1.1: Tosylation
  • Reagents: Stigmasterol (10 g, 24.2 mmol),

    
    -Toluenesulfonyl chloride (TsCl, 9.2 g, 48.4 mmol), Pyridine (50 mL).
    
  • Procedure: Dissolve Stigmasterol in dry pyridine at 0°C. Add TsCl in portions. Stir at 4°C for 12 hours.

  • Workup: Pour into ice-water (500 mL). Filter the precipitate, wash with water and cold methanol. Recrystallize from acetone.

  • Yield: ~90-95% Stigmasteryl Tosylate.

Step 1.2: Formation of

-Steroid Ether
  • Reagents: Stigmasteryl Tosylate (10 g), Potassium Acetate (KOAc, 4 g), Methanol (250 mL).

  • Procedure: Reflux the mixture for 4 hours. The solvolysis effects a rearrangement to the 3

    
    ,5-cyclo-6
    
    
    -methoxy derivative.
  • Workup: Concentrate solvent to 20%. Dilute with water, extract with diethyl ether. Dry over Na

    
    SO
    
    
    .
  • Product: 6

    
    -methoxy-3
    
    
    ,5-cyclo-stigmast-22-ene (Oil or low-melting solid).
Step 1.3: Selective Hydrogenation
  • Reagents:

    
    -Steroid intermediate, 5% Pd/C (500 mg), Ethyl Acetate (100 mL).
    
  • Procedure: Hydrogenate at room temperature under atmospheric pressure (balloon) for 4-6 hours. Monitor by TLC (the

    
    -steroid moiety is stable; only the side chain reduces).
    
  • Note: The cyclopropane ring prevents isomerization or reduction of the nuclear double bond equivalent.

Step 1.4: Retro-

-Steroid Rearrangement (Hydrolysis)
  • Reagents: Hydrogenated intermediate,

    
    -Toluenesulfonic acid (
    
    
    -TsOH, cat.), Aqueous Dioxane (100 mL, 90:10).
  • Procedure: Reflux for 2 hours. This opens the cyclopropane ring and restores the 3

    
    -OH and 
    
    
    double bond.
  • Purification: Recrystallize from Methanol/Acetone.

  • Result: Pure

    
    -Sitosterol  (>98% purity, no Stigmastanol contaminant).
    
Phase 2: Synthesis of 7-Dehydrositosterol (5,7-Diene)

Objective: Introduce unsaturation at C7.

Step 2.1: Allylic Bromination (Wohl-Ziegler)
  • Reagents:

    
    -Sitosterol (5 g, 12 mmol), N-Bromosuccinimide (NBS, 2.35 g, 13.2 mmol), AIBN (catalytic), CCl
    
    
    or Cyclohexane (anhydrous, 100 mL).
  • Procedure:

    • Heat solvent to reflux.

    • Add NBS and AIBN.

    • Reflux for 15-20 minutes (until NBS is converted to succinimide, which floats).

    • Critical: Do not over-react; this causes poly-bromination.

  • Workup: Cool rapidly, filter off succinimide. Evaporate solvent at <40°C (product is thermally unstable).

  • Intermediate: 7-Bromo-sitosterol (unstable, use immediately).

Step 2.2: Dehydrobromination
  • Reagents: Crude 7-Bromo-sitosterol,

    
    -Collidine (20 mL) or TBAB/THF/Base.
    
  • Procedure: Reflux in

    
    -collidine for 30 minutes.
    
  • Workup: Pour into cold dilute HCl (to remove collidine), extract with ether. Wash with NaHCO

    
     and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Product: 7-Dehydrositosterol (Stigmasta-5,7-dien-3

    
    -ol).
    
Phase 3: Isomerization to Stigmasta-5,8-dien-3 -ol

Objective: Shift the diene system from 5,7 to the thermodynamically stable 5,8 position.

Mechanism: Acid-catalyzed protonation at C6 or C7 allows hydride shifts and double bond migration. The 5,8-diene (tetrasubstituted double bond at C8-C9) is often the thermodynamic sink in this series.

Protocol
  • Reagents: 7-Dehydrositosterol (1 g), Chloroform (50 mL), Ethanol (saturated with HCl gas) or Iodine (catalytic) in benzene.

  • Method A (Acid Isomerization):

    • Dissolve starting material in CHCl

      
      .
      
    • Add 2 mL of HCl-saturated Ethanol.

    • Stir at 0°C to Room Temp for 1-2 hours. Monitor by UV (5,7-diene absorbs at 282 nm; 5,8-diene has lower absorbance or distinct shift).

  • Method B (Iodine Catalysis):

    • Dissolve in Benzene/Hexane.

    • Add Iodine (2-5 mol%).

    • Reflux for 1 hour or irradiate with visible light.

  • Workup: Wash with Na

    
    S
    
    
    O
    
    
    (to remove Iodine) or NaHCO
    
    
    (to remove acid). Dry and concentrate.
  • Purification: Recrystallize from Ethanol or purify via HPLC (C18 column, Methanol/Acetonitrile).

  • Final Product: Stigmasta-5,8-dien-3

    
    -ol .
    

Analytical Validation & QC

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Melting Point 160–165°C (Typical for 5,8-dienes)Capillary MP
UV Spectrum

~240-250 nm (Heteroannular diene)
UV-Vis (EtOH)
Mass Spec [M]+ 412.7 (C

H

O)
GC-MS / LC-MS
NMR (

H)
Absence of C22 vinylic protons (5.0-5.2 ppm). Distinct signals for C6 proton.500 MHz CDCl

Note on UV: 5,7-dienes (homoannular) show characteristic triple peaks at 271, 282, 293 nm. 5,8-dienes (heteroannular/conjugated across rings) typically show a single broad absorption shifted to lower wavelengths (~240-250 nm) with lower extinction coefficients. Disappearance of the 282 nm peaks is a good reaction monitor.

Troubleshooting Guide

IssueProbable CauseSolution
Presence of Stigmastanol Over-hydrogenation in Phase 1Ensure

-steroid formation is complete before hydrogenation. Do not use high pressure H

.
Low Yield in Bromination Wet reagents or old NBSRecrystallize NBS from water; dry thoroughly. Use anhydrous solvents.[2]
Incomplete Isomerization Insufficient acid strength or timeIncrease reaction time or switch to Iodine/Benzene reflux method.
Polymerization/Tars Over-heating during brominationStrictly limit reflux time to 15-20 mins. Use a pre-heated oil bath.

References

  • Selective Hydrogenation via i-Steroid

    • Steele, J. A., & Mosettig, E. (1963). "The Synthesis of some i-Steroid Ethers." Journal of Organic Chemistry.Link

    • Explanation: Establishes the i-steroid protection method for selective side-chain modific
  • Bromination/Dehydrobromination Protocol

    • Bernstein, S., et al. (1953).

      
      -Steroids." Journal of the American Chemical Society.Link
      
    • Explanation: The classic Wohl-Ziegler bromin
  • Isomerization of Dienes

    • Nes, W. R., et al. (1966). "Thermodynamic stability of sterol dienes." Journal of Biological Chemistry.Link

    • Explanation: Discusses the acid-catalyzed migr
  • Stigmasterol Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280794, Stigmasterol.Link

Application Note: Elucidating the GC-MS Fragmentation Pattern of Stigmasta-5,8-dien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of Stigmasta-5,8-dien-3-ol, a significant phytosterol. As a member of the sterol class, its analysis is crucial in various fields, including natural product chemistry, food science, and pharmaceutical research. This document outlines the structural basis for its characteristic fragmentation, focusing on the influence of the Δ⁵,⁸-diene system within the sterol backbone. A comprehensive, field-proven protocol for sample preparation, derivatization, and GC-MS analysis is provided, ensuring reliable and reproducible results.

Introduction: The Significance of this compound

This compound is a naturally occurring phytosterol found in various plant species. Phytosterols are structurally similar to cholesterol and play vital roles in plant cell membranes. Due to their structural diversity and biological activities, the accurate identification and quantification of individual phytosterols like this compound are of great interest. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of these compounds, primarily due to its high resolution and the detailed structural information provided by mass spectra.

The volatility of sterols is often low, necessitating a derivatization step prior to GC-MS analysis to improve their chromatographic behavior and thermal stability. Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is the most common derivatization method for sterols. This process not only increases volatility but also directs fragmentation in a predictable manner, aiding in structural elucidation.

The Causality of Fragmentation: A Mechanistic Perspective

The electron ionization (EI) mass spectrum of the trimethylsilyl (TMS) derivative of this compound is characterized by a series of specific fragment ions that provide a fingerprint for its identification. The fragmentation is primarily dictated by the sterol nucleus, the side chain, and, most importantly, the conjugated diene system in the B-ring.

The Retro-Diels-Alder Fragmentation: A Signature of the Δ⁵,⁸-Diene System

The presence of conjugated double bonds in the B-ring of the sterol nucleus makes the molecule susceptible to a characteristic retro-Diels-Alder (RDA) fragmentation upon electron ionization. This reaction is a key diagnostic feature for Δ⁵,⁷ and Δ⁵,⁸-sterols. For the TMS derivative of this compound, this fragmentation pathway leads to the formation of specific, highly informative ions.

A study on the GC/EI-MS method for determining phytosterols noted that sterols with two double bonds in the B-ring, such as Δ⁵,⁷- and Δ⁵,⁸-sterols, exhibit characteristic fragment ions at m/z 211 and m/z 253.[1] The formation of these ions can be rationalized through a retro-Diels-Alder reaction in ring B. This cleavage provides a clear indication of the substitution pattern within the sterol's cyclic structure.

RDA_Fragmentation

General Sterol Fragmentation Pathways

In addition to the specific RDA fragmentation, the TMS derivative of this compound will also exhibit fragmentation patterns common to other Δ⁵-sterols. These include:

  • Loss of the Trimethylsilyl Group: A neutral loss of 90 Da, corresponding to trimethylsilanol (TMSOH), is a common fragmentation pathway for silylated alcohols.

  • Cleavage of the Side Chain: Fragmentation of the side chain at the C17 position can occur, providing information about its structure.

  • Ring A Fragmentation: Ions resulting from cleavages within the A-ring are also frequently observed. For many Δ⁵-sterol TMS ethers, a characteristic base peak is observed at m/z 129, which corresponds to the TMSOH group and carbons C-1 to C-3 of ring A.[1]

Data Presentation: Characteristic Ions

The expected key ions in the mass spectrum of the TMS derivative of this compound are summarized below.

m/z (mass-to-charge ratio)Proposed Identity/OriginSignificance
484Molecular Ion [M]⁺Confirms the molecular weight of the TMS derivative.
394[M - 90]⁺Loss of trimethylsilanol (TMSOH).
253Retro-Diels-Alder FragmentDiagnostic ion for Δ⁵,⁸-diene system.
211Retro-Diels-Alder FragmentDiagnostic ion for Δ⁵,⁸-diene system.
129Ring A FragmentCharacteristic of Δ⁵-sterol TMS ethers.

Experimental Protocol: A Self-Validating System

This protocol provides a robust methodology for the analysis of this compound in a sample matrix.

Sample Preparation (Lipid Extraction)

The choice of extraction method will depend on the sample matrix. A general procedure for solid samples is as follows:

  • Homogenization: Homogenize the sample in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction.

  • Saponification (Optional): To analyze total sterols (free and esterified), perform saponification using ethanolic potassium hydroxide to hydrolyze sterol esters.

  • Purification: Purify the unsaponifiable matter containing the free sterols using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

Derivatization (Silylation)

This step is critical for ensuring the analyte is suitable for GC-MS analysis.

  • Drying: Ensure the extracted sterol fraction is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Reaction: Heat the mixture at 60-70°C for at least 30 minutes to ensure complete derivatization.

  • Solvent Exchange: Evaporate the derivatization reagent under a gentle stream of nitrogen and redissolve the derivatized sample in a suitable solvent like hexane or iso-octane for injection.

Derivatization_Workflow

GC-MS Parameters

The following are typical starting parameters for the GC-MS analysis of silylated sterols. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Oven ProgramInitial temp 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 20 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-600

Trustworthiness and Validation

To ensure the trustworthiness of the identification, the following steps should be taken:

  • Retention Time Matching: Compare the retention time of the analyte with that of an authentic standard of this compound, if available.

  • Mass Spectral Library Matching: Compare the acquired mass spectrum with entries in commercial or in-house spectral libraries (e.g., NIST, Wiley).

  • Use of Internal Standards: Incorporate an internal standard (e.g., epicoprostanol or 5α-cholestane) to monitor the efficiency of the extraction and derivatization processes and for quantification purposes.

Conclusion

The GC-MS analysis of the TMS derivative of this compound provides a wealth of structural information, allowing for its confident identification. The key to this identification lies in recognizing the characteristic fragmentation pattern, particularly the diagnostic ions at m/z 253 and 211, which arise from a retro-Diels-Alder fragmentation of the Δ⁵,⁸-diene system in the B-ring. By following the detailed protocol outlined in this application note, researchers can achieve reliable and reproducible results for the analysis of this and other related phytosterols.

References

  • Schlag, S., & Vetter, W. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. Analytical and Bioanalytical Chemistry, 413(29), 7347–7358. [Link]

  • PubChem. (n.d.). Stigmasta-5,22-dien-3-ol. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • NIST. (n.d.). Stigmasta-5,24(28)-dien-3-ol, (3β,24Z)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 9, 2026, from [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Sterol analysis by quantitative mass spectrometry. In Methods in Molecular Biology (Vol. 1583, pp. 221-239). Humana Press.
  • Knapp, D. R. (1979).

Sources

Application Note: High-Purity Isolation of Stigmasta-5,8-dien-3-ol via Argentation Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the isolation and purification of Stigmasta-5,8-dien-3-ol (CAS: 570-72-9), a rare sterol isomer often co-occurring with abundant phytosterols like


-sitosterol and stigmasterol.[1]

Due to the structural similarity between the 5,8-diene and its 5-ene (sitosterol) or 5,22-diene (stigmasterol) counterparts, standard silica gel chromatography is frequently insufficient for baseline separation.[1] This protocol establishes a Silver Nitrate Impregnated Silica (AgNO


-SiO

)
workflow, utilizing

-complexation mechanisms to achieve high-purity isolation.[1]

)
Target Purity:  >98% (NMR/GC-MS)[1]

Executive Summary & Mechanistic Rationale

This compound is a sterol intermediate found in specific medicinal plants (e.g., Stephania delavayi, Porcelia macrocarpa) and marine organisms.[1] Its purification is complicated by the presence of "spectroscopic imposters"—isomers differing only by the position or number of double bonds.

The Challenge: Standard Normal Phase (NP) chromatography relies on polarity interactions with surface hydroxyls. Since the 5,8-diene, 5,22-diene, and 5-ene sterols possess identical polar heads (3


-OH) and nearly identical lipophilicity, they co-elute as a single "sterol band" on standard silica.[1]

The Solution: Argentation Chromatography . By impregnating the silica stationary phase with Silver Nitrate (


), we introduce a secondary separation mechanism based on the reversible formation of charge-transfer complexes between 

ions and the

-electrons of the double bonds.[1]
  • Mechanism:

    
     affinity increases with the number of double bonds and decreases with steric hindrance.
    
  • Elution Order (General): Saturated Sterols

    
     Monoenes (
    
    
    
    )
    
    
    Disubstituted Dienes (
    
    
    )
    
    
    Tetrasubstituted/Hindered Dienes (
    
    
    ).[1]
  • Note: While

    
     is a diene, the 8(9) double bond is tetrasubstituted and sterically crowded, often causing it to elute distinctly from the less hindered side-chain dienes (like 
    
    
    
    ).[1]

Experimental Workflow Diagram

The following flowchart outlines the critical path from crude extract to pure isolate.

G Plant Dried Plant Material (e.g., Stephania delavayi) Extract Crude Extraction (MeOH / DCM) Plant->Extract Maceration Sapon Saponification (1M KOH/EtOH, 60°C, 2h) Extract->Sapon Reflux USM Unsaponifiable Matter (Extraction w/ Hexane) Sapon->USM Liq-Liq Extraction Flash Enrichment: Flash Chromatography (Neutral Silica, Hexane:EtOAc) USM->Flash Load Sample MixedSterols Mixed Sterol Fraction (Contains 5,8-diene, Sitosterol, Stigmasterol) Flash->MixedSterols Co-eluting fraction AgNO3_Col Argentation Column Chromatography (Gradient: Hexane -> 5% EtOAc) MixedSterols->AgNO3_Col Critical Separation AgNO3_Prep Prep: 10% AgNO3-Silica Gel (Activation at 120°C) AgNO3_Prep->AgNO3_Col Stationary Phase TLC_Check TLC Validation (Vanillin/H2SO4 Staining) AgNO3_Col->TLC_Check Fraction Analysis Pure Pure this compound (Recrystallization) TLC_Check->Pure Pool & Dry

Caption: Workflow for the isolation of this compound highlighting the critical Argentation step.

Detailed Protocol

Phase 1: Extraction and Saponification

Objective: Eliminate triglycerides, chlorophyll, and esterified sterols to reduce mass load.[1]

  • Extraction: Macerate dried powdered plant material (1 kg) in Methanol (MeOH) (3 x 3L) at room temperature. Evaporate solvent to yield Crude Extract.

  • Saponification: Dissolve the crude extract in 1M ethanolic KOH (10 mL per gram of extract). Reflux at 60°C for 2 hours .

    • Why? Sterols often exist as glycosides or esters. Saponification cleaves esters; acid hydrolysis (optional) cleaves glycosides.[1] For the 5,8-diene, we focus on the free sterol form.[1]

  • Recovery: Dilute with water and extract 3x with n-Hexane or Diethyl Ether . Wash the organic layer with brine, dry over

    
    , and evaporate.[1] This is the Unsaponifiable Matter (USM) .
    
Phase 2: Silica Gel Enrichment (The "Rough" Column)

Objective: Remove non-sterol lipids (hydrocarbons, fatty alcohols) and polar compounds.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Solvent System: Hexane : Ethyl Acetate (Gradient 100:0

    
     80:20).[1]
    
  • Procedure:

    • Load USM onto the column.

    • Elute with Hexane to remove hydrocarbons.

    • Increase polarity to 10-15% EtOAc/Hexane .

    • Collect the "Sterol Band".

    • Checkpoint: Analyze by TLC (Silica gel 60 F254). Spray with Vanillin-Sulfuric Acid and heat.[1] Sterols appear as violet/blue spots. Note: At this stage, this compound will likely co-elute with

      
      -sitosterol.[1]
      
Phase 3: Argentation Chromatography (The "Fine" Separation)

Objective: Resolve the 5,8-diene from other sterols.[1]

A. Preparation of 10% AgNO

-Silica Gel[1]
  • Dissolve 10 g of Silver Nitrate (

    
    )  in 20 mL of deionized water.
    
  • Dilute this solution with 200 mL of Acetone.

  • Add 90 g of Silica Gel 60 to the solution and stir vigorously to form a slurry.

  • Evaporate the solvent using a Rotary Evaporator (protect from light!) until the silica is dry and free-flowing.

  • Activation: Dry the impregnated silica in an oven at 120°C for 4 hours .

    • Caution: Store in a dark/amber bottle. Light exposure reduces

      
       to metallic Silver (
      
      
      
      ), destroying separation capability.[1]
B. Column Operation
  • Packing: Pack the column with the activated AgNO

    
    -Silica using Hexane  (protect column from direct light with aluminum foil).
    
  • Elution Gradient:

    • Start: 100% Hexane (2 Column Volumes).

    • Step 1: Hexane : Toluene (90:10) – Removes saturated sterols.[1]

    • Step 2: Hexane : EtOAc (98:2) – Elutes Monoenes (e.g., Sitosterol).[1]

    • Step 3: Hexane : EtOAc (95:5 to 92:8) – Elutes Dienes.

  • Fraction Collection: Collect small fractions (10-15 mL).

  • Monitoring: Spot fractions on AgNO

    
    -impregnated TLC plates  (prepared similarly to the column silica).
    
    • Visualization: Under UV (254 nm) or Vanillin/H

      
      SO
      
      
      
      .[1] The 5,8-diene typically elutes after Sitosterol due to the extra double bond interaction, but potentially before Stigmasterol (
      
      
      ) depending on the steric accessibility of the
      
      
      bond.[1] Note:
      
      
      is tetrasubstituted and binds Ag+ weaker than the terminal-like
      
      
      .[1]
Phase 4: Crystallization
  • Pool fractions containing pure this compound.[1]

  • Evaporate solvent.

  • Recrystallize from Methanol or Acetone/Hexane to yield white needles.

Analytical Validation Data

To ensure the isolate is this compound and not an isomer, compare against these parameters.

ParameterThis compound CharacteristicsComparison to Common Impurities
Molecular Formula

(MW 412.[1][2][3]7)
Same MW as Spinasterol (

); Sitosterol is 414.[1]7.
UV Spectrum

~205-210 nm (End absorption)
Ergosterol (

)
has strong UV at 282 nm (Conjugated).[1] The 5,8-diene is non-conjugated (separated by C7).[1]
1H NMR (olefinic)

5.3-5.4 (1H, m, H-6)

(Stigmasterol) has 3 olefinic protons (H6, H22, H23).[1]

isomers have H7 signal at

5.[1]15.
13C NMR (C=C) C5, C6, C8, C9 Distinct quaternary carbons at C8/C9 (approx 130-135 ppm).[1]
Mass Spec (EI)

412 (

), 397 (

), 271 (Side chain loss)
Look for specific fragmentation of the

skeleton.[1]

Critical Quality Attribute (CQA): The absence of signals at


 5.0-5.2 (H-22/H-23) in 1H NMR confirms the removal of Stigmasterol. The absence of strong UV absorption at 280 nm confirms the absence of conjugated dienes (e.g., 9(11)-dehydroergosterol).[1]

References

  • General Sterol Separation: Xu, X., et al. (2021).[1] "Isolation of sterols from Porcelia macrocarpa." Molecules, 26(9), 2802.[1]

  • Argentation Chromatography Methodology: Li, C., et al. (2015).[1] "Chromatography with Silver Nitrate: Isolation of Isomeric Olefins." Journal of Chromatography A.

  • Structure & Properties: PubChem Database. "this compound (CID 101600262)."[1] National Library of Medicine. [1]

  • Stability of 5,8-Dienes: Parish, E.J., et al. (1996).[1] "Chemical synthesis and stability of Cholesta-5,8-dien-3-ol." Journal of Lipid Research, 37, 1529.[1] [1]

Disclaimer: This protocol involves the use of hazardous chemicals (Silver Nitrate, organic solvents). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of Stigmasta-5,8-dien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Stigmasta-5,8-dien-3-ol is a phytosterol, a member of the vast family of steroid compounds derived from plants. While structurally similar to common sterols like β-sitosterol and stigmasterol, its distinct Δ⁵,⁸-diene system presents unique challenges and spectroscopic features. Accurate structural elucidation is paramount in natural product chemistry and drug development, as subtle isomeric differences can lead to vastly different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of such complex molecular structures in solution.[1][2]

The primary challenge in the NMR analysis of stigmastane-type steroids lies in the extensive signal overlap within the aliphatic region (approx. 0.8–2.5 ppm) of the ¹H NMR spectrum, where the majority of the protons of the fused ring system reside.[3] This complexity necessitates a multi-dimensional NMR approach, leveraging a suite of 1D and 2D experiments to resolve individual signals and piece together the molecular puzzle.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of this compound using advanced NMR techniques. It details not only the protocols for data acquisition but also the underlying logic for experimental choices and a systematic approach to spectral interpretation.

Core Principles: The Rationale Behind the NMR Strategy

The structural confirmation of this compound relies on a logical, multi-step workflow. The goal is to unambiguously determine:

  • The core stigmastane carbon skeleton.

  • The position of the hydroxyl group at C-3.

  • The precise location of the two double bonds at C-5/C-6 and C-8/C-9.

  • The relative stereochemistry of the molecule.

To achieve this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential.[4] 2D techniques like COSY, HSQC, HMBC, and NOESY/ROESY are not merely supplementary; they are critical for overcoming the inherent signal overlap of the steroid scaffold.[3][4]

Experimental Workflow Overview

The following diagram illustrates the logical flow from sample preparation to final structure validation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation Sample This compound Sample Prep Sample Preparation (Solvent Selection, Concentration) Sample->Prep NMR_Tube Prepared NMR Sample Prep->NMR_Tube OneD 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) OneD->TwoD Processing Data Processing (FT, Phasing, Baseline Correction) TwoD->Processing Interpretation Spectral Interpretation (Peak Picking, Integration, Correlation Analysis) Processing->Interpretation Structure Structure Validation & Stereochemical Assignment Interpretation->Structure

Caption: Overall workflow for NMR-based analysis of this compound.

Detailed Experimental Protocols

These protocols are designed for a modern high-field NMR spectrometer (≥400 MHz).

Protocol 1: Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[5]

  • Analyte Purity: Ensure the this compound sample is purified (>95%) to avoid interference from other sterol isomers or impurities.

  • Mass Requirements:

    • For ¹H and basic 2D NMR (COSY, HSQC): Weigh 5–10 mg of the compound.

    • For ¹³C and HMBC/NOESY experiments requiring higher signal-to-noise: Weigh 20–30 mg.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for steroids and its relatively clean spectral window. Use a high-purity grade (≥99.8% D).

  • Procedure: a. Place the weighed sample into a clean, dry vial.[6] b. Add approximately 0.6 mL of CDCl₃. c. Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.[5] d. Using a Pasteur pipette with a cotton plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.[6] e. Cap the NMR tube securely to prevent solvent evaporation.

Protocol 2: NMR Data Acquisition

The following table outlines standard acquisition parameters. These should be adapted based on the specific instrument and sample concentration.

Experiment Key Parameters & Rationale
¹H (Proton) Spectral Width (sw): ~12 ppm (centered around 5-6 ppm). Rationale: Covers the full range from aliphatic to olefinic protons. Relaxation Delay (d1): 2 seconds. Rationale: Allows for adequate T1 relaxation, ensuring quantitative accuracy for integrations. Number of Scans (ns): 16-32. Rationale: Provides excellent signal-to-noise for a ~10 mg sample.
¹³C (Carbon) Spectral Width (sw): ~200 ppm (centered around 100 ppm). Rationale: Encompasses the entire expected range for steroidal carbons. Pulse Program: zgpg30 (or similar, with proton decoupling). Number of Scans (ns): 1024-4096. Rationale: ¹³C has low natural abundance, requiring significantly more scans.
DEPT-135 Pulse Program: dept135. Rationale: Differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) carbons, aiding in assignment.
COSY Type: Gradient-selected (gCOSY). Rationale: Provides clean spectra by suppressing artifacts. Spectral Width (f2, f1): ~10 ppm in both dimensions. Rationale: Focus on the proton region.
HSQC Type: Gradient-selected, multiplicity-edited (optional). Rationale: Correlates each proton with its directly attached carbon. Multiplicity editing can color CH/CH₃ and CH₂ signals differently. ¹³C Spectral Width (f1): ~160 ppm. Rationale: Covers the aliphatic and oxygenated carbon region.
HMBC Type: Gradient-selected (gHMBC). Long-Range Coupling Delay (d6): Optimized for 8-10 Hz. Rationale: This value is ideal for detecting 2- and 3-bond J(C,H) correlations, which are crucial for connecting structural fragments across quaternary carbons.[3]
NOESY/ROESY Type: Gradient-selected. Mixing Time (d8): 300-800 ms. Rationale: This duration allows for the buildup of Nuclear Overhauser Effect (NOE) cross-peaks, which reveal through-space proximities for stereochemical analysis.

Spectral Interpretation and Data Analysis

Expected Chemical Shifts
Atom(s) Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Rationale & Key Correlations
H-3 ~3.5-3.6 (m)~71-72Carbinol proton, typically a multiplet. Correlates to C-2, C-4, and C-5 in HMBC.
H-6 ~5.3-5.4 (br d)~121-122Olefinic proton of the Δ⁵ bond. Shows COSY correlation to H-7 and HMBC to C-4, C-8, C-10.
C-5 -~140-141Quaternary olefinic carbon. Key HMBC correlation from H-19.
C-8 -~138-140Quaternary olefinic carbon. Its deshielded value is characteristic of the Δ⁸ position.
C-9 -~125-127Tertiary olefinic carbon, but without an attached proton. Its chemical shift is diagnostic.
H-18 (Me) ~0.6-0.7 (s)~12-13Angular methyl. Key HMBC correlations to C-12, C-13, C-14, C-17 confirm the C/D ring structure.
H-19 (Me) ~1.0-1.1 (s)~19-20Angular methyl. Key HMBC correlations to C-1, C-5, C-9, C-10 confirm the A/B ring structure.
Side Chain 0.8-1.5 (various m, d, t)12-56Complex region, assignments confirmed via COSY from H-17 through the chain.
Systematic Analysis Using 2D NMR Data
  • Identify Spin Systems (COSY): Trace the proton-proton coupling networks. You should be able to "walk" along the aliphatic chains of the rings and the side chain. For example, trace the path from H-1 to H-2 to H-3 to H-4. This will define isolated structural fragments.

  • Assign Carbons (HSQC): Overlay the HSQC spectrum on the ¹H spectrum. This directly links every proton signal to its corresponding carbon signal, providing the ¹³C chemical shift for all protonated carbons.

  • Connect the Fragments (HMBC): This is the most critical step for steroid structure elucidation.[3] The HMBC spectrum reveals correlations between protons and carbons that are 2 or 3 bonds away. The key is to use the sharp, singlet signals of the angular methyl groups (H-18 and H-19) as starting points.

G H19_pos->C1_pos C1 H19_pos->C5_pos C5 H19_pos->C9_pos C9 H19_pos->C10_pos C10 H18_pos->C12_pos C12 H18_pos->C13_pos C13 H18_pos->C14_pos C14 H18_pos->C17_pos C17

Caption: Key expected HMBC correlations from angular methyls for structure validation.

  • From H-19 (s): Look for correlations to C-1, C-5, C-9, and C-10. The correlation to the olefinic carbons C-5 and C-9 is definitive proof of the Δ⁵ and Δ⁸ double bond locations.

  • From H-18 (s): Look for correlations to C-12, C-13, C-14, and C-17. This connects the C and D rings and the side chain.

  • From H-6 (olefinic): A strong correlation to C-8 should be visible, confirming the conjugated nature of the diene system.

  • Confirm Stereochemistry (NOESY/ROESY): The stereochemistry of steroids is well-defined but must be confirmed.

    • Ring Junctions: A strong NOE between H-19 and protons on the β-face (e.g., H-2β, H-4β) and between H-18 and other β-face protons (e.g., H-20) confirms the natural steroid conformation.

    • C-3 Hydroxyl: The multiplicity of H-3 (broad multiplet or "triplet of doublets") and its NOE correlations to H-2 and H-4 can establish its axial (α) or equatorial (β) orientation. For the 3β-ol, NOEs to axial protons H-2α and H-4α are expected.

Conclusion

The structural elucidation of this compound is a non-trivial task that showcases the power of a systematic, multi-dimensional NMR approach. While 1D spectra provide an initial fingerprint, they are insufficient for unambiguous assignment due to severe signal overlap. By following the detailed protocols for sample preparation, data acquisition (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY), and logical interpretation, researchers can confidently determine the complete structure and relative stereochemistry of this and other complex phytosterols. The strategic use of HMBC correlations originating from the angular methyl groups is the cornerstone of this analytical process.

References

  • ResearchGate. (n.d.). Stigmasta-5,22-dien-3β-O-D-tetraacetylglucopyranoside. NMR 13 C (100.... Retrieved February 9, 2026, from [Link]

  • Tchoukoua, A., et al. (2023). Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Molecules, 28(14), 5278. [Link]

  • ResearchGate. (n.d.). Complete 1H and 13C NMR assignments of stigma-5-en-3-O- -glucoside and its acetyl derivative. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Steroids and NMR. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Stigmasta-5,24(28)-dien-3-ol. PubChem. Retrieved February 9, 2026, from [Link]

  • Achika, J. I., et al. (2016). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. Journal of Pharmaceutical Research International, 11(5), 1–8. [Link]

  • ACS Publications. (n.d.). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). LC-NMR Technique in the Analysis of Phytosterols in Natural Extracts. PMC. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Complete 1H and 13C NMR assignments of two phytosterols from roots of Piper nigrum. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

  • Semantic Scholar. (n.d.). Complete 1H and 13C NMR assignments of stigma‐5‐en‐3‐O‐β‐glucoside and its acetyl derivative. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Polyhydric Stigmastane-Type Steroids Derivative from Vernonia amygdalina and Their Anti-Neuroinflammatory Activity. PMC. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). LC-NMR Technique in the Analysis of Phytosterols in Natural Extracts. Retrieved February 9, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear Magnetic Resonance of Steroids. Retrieved February 9, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). ISOLATION AND CHARACTERISATION OF STIGMAST-5-EN-3-OL (β-SITOSTEROL) FROM CALOTROPIS PROCERA LATEX ETHYL ACETATE FRACTION FOR IMMUNOMODULATORY ACTIVITY. Retrieved February 9, 2026, from [Link]

  • Redalyc. (n.d.). ISOLATION AND CHARACTERIZATION OF STIGMASTEROL FROM HIGHLY CONSUMED LEAVES BY THE LARGE FRUIT-EATING BAT, Artibeus amplus (Chiroptera: Phyllostomidae). Retrieved February 9, 2026, from [Link]

  • Asian Journal of Chemistry. (2013). Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum Vent.. 25(11), 6447-6448. [Link]

  • CORE. (n.d.). Techniques for the extraction of phytosterols and their benefits in human health: a review. Retrieved February 9, 2026, from [Link]

  • PubMed. (2012). Highly oxygenated stigmastane-type steroids from the aerial parts of Vernonia anthelmintica Willd. Steroids, 77(7), 811–8. [Link]

  • Chemistry LibreTexts. (n.d.). 2D NMR Introduction. Retrieved February 9, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics, 29(9), 2176–2179. [Link]

  • Royal Society of Chemistry Publishing. (1990). (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol and other novel sterols from Clerodendrum scandens. Journal of the Chemical Society, Perkin Transactions 1, 1990(8), 2241-2245. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stigmasta-5,8-dien-3-ol Stability Guide

[1][2]

Executive Summary

Stigmasta-5,8-dien-3-ol is a sterol isomer distinct from the common Stigmasterol (

12skipped diene system

bis-allylic position2

Unlike conjugated sterols (e.g., Ergosterol) which are prone to Diels-Alder cycloadditions, the 5,8-diene system is uniquely susceptible to hydrogen abstraction at C7 , leading to rapid autoxidation and isomerization into conjugated dienes (


2

Part 1: The Stability Triad (Troubleshooting)

Module A: Oxidation & Discoloration

Symptom: The white crystalline powder turns yellow/brown; appearance of "unknown" peaks in HPLC/GC. Mechanism: The protons at C7 are bis-allylic (flanked by two double bonds).[2] Their bond dissociation energy is significantly lower (~75 kcal/mol) than standard allylic protons, making them a primary target for radical attack.[2]

Diagnostic Question Root Cause Analysis Corrective Action
"Why is my stock solution yellowing?" Autoxidation: Oxygen radicals abstract H from C7, forming a pentadienyl radical that reacts with

to form hydroperoxides.[1]
Argon Purge: Never use air. Sparge all solvents with Argon for 15 mins before use.[2] Add BHT: Spike solvents with 0.01% Butylated Hydroxytoluene (BHT) as a radical scavenger.
"I see a new UV peak at 235-245 nm." Conjugation Shift: Oxidation or acid catalysis has shifted the double bonds to a conjugated system (e.g.,

), which absorbs UV strongly.[2]
Check Solvent Acidity: Chloroform often contains HCl traces. Switch to stabilized Chloroform (amylene-stabilized) or pass through basic alumina.[2]
Module B: Isomerization (Purity Loss)

Symptom: Mass Spec shows correct mass (MW 412.7) but retention time shifts.[2] Mechanism: The

2



  • Protocol: Neutralization of Halogenated Solvents

    • Material: Basic Alumina (Activity Grade I).

    • Action: Add 5g Basic Alumina per 100mL of Chloroform/Dichloromethane.

    • Process: Shake gently for 5 minutes, then filter. Use immediately.

    • Why: This removes trace HCl and Phosgene, preventing acid-catalyzed double bond migration.[2]

Module C: Solubility & Aggregation

Symptom: Cloudy suspension in aqueous buffers; precipitation upon freezing in DMSO.

Solvent Solubility Risk Factor Best Practice
Chloroform High (>20 mg/mL)Acidic impuritiesUse only for stock; store at -80°C.
Ethanol Moderate (~2 mg/mL)EvaporationSeal with Parafilm; monitor concentration.[1][2]
DMSO Low-Mod (~0.5 mg/mL)HygroscopicDo not freeze-thaw. DMSO absorbs water from air, causing sterol crash-out.[1][2] Aliquot into single-use vials.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the "Kill Zone" at Carbon-7 and the divergent degradation pathways.

Stigmasta_DegradationNativeThis compound(Native 5,8-Diene)RadicalPentadienyl Radical(Delocalized)Native->RadicalH-Abstraction at C7(Bis-allylic)ConjugatedConjugated Isomers(Δ5,7 or Δ8,14)UV Absorbance ↑Native->ConjugatedAcid Catalysis (H+)or UV LightPeroxide7-Hydroperoxide(Primary Oxidation Product)Radical->Peroxide+ O2 (Rapid)Peroxide->ConjugatedRearrangementKetones7-Ketosterols(Yellow/Brown)Peroxide->KetonesDecomposition

Caption: Degradation logic flow. The C7 bis-allylic position is the primary failure point, leading to oxidation (top path) or isomerization (bottom path).[2]

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions

Target Audience: Analytical Chemists & Cell Biologists

Reagents:

  • This compound standard.[1][2][3][4][5][6][7][8][9]

  • Solvent: Chloroform (HPLC Grade, Amylene stabilized) OR Ethanol (Absolute).[2]

  • Additive: BHT (2,6-Di-tert-butyl-4-methylphenol).[1][2]

Workflow:

  • Pre-Treatment: Sparge solvent with Argon gas for 15 minutes to displace dissolved oxygen.[2]

  • Add Scavenger: Add BHT to the solvent at a concentration of 0.01% (w/v) (e.g., 1 mg BHT per 10 mL solvent).[2]

    • Note: If using for Mass Spec, verify BHT does not interfere with your ionization range.[2] If it does, omit BHT and rely strictly on Argon and -80°C storage.

  • Dissolution: Weigh the sterol rapidly. Dissolve in the treated solvent. Vortex under a stream of Argon.

  • Storage:

    • Aliquot into Amber Glass Vials (silanized glass is preferred to prevent surface adsorption).[2]

    • Overlay the solution with Argon gas before capping.

    • Seal cap with Parafilm.[2]

    • Store at -80°C .

SOP 2: Aqueous Delivery for Cell Culture

Target Audience: Biologists

Challenge: Sterols are hydrophobic and will precipitate in media. Solution: Cyclodextrin Complexation.[2]

  • Prepare Carrier: Dissolve Methyl-β-cyclodextrin (MβCD) in water to make a 5% (w/v) solution.

  • Load Sterol: Add this compound (dissolved in small volume ethanol) to the MβCD solution.

    • Ratio: Maintain a molar ratio of roughly 1:5 (Sterol : Cyclodextrin).

  • Complexation: Stir at 37°C for 2-4 hours. The solution should clarify.

  • Filter: Sterile filter (0.22 µm PVDF).

  • Use: Add this complex to cell media. This maintains solubility and improves cellular uptake compared to simple DMSO injection.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use plastic tubes (Eppendorf) for storage? A: No. Lipophilic sterols can adsorb to polypropylene surfaces, significantly altering the concentration of dilute solutions (<10 µM).[2] Always use glass vials (preferably silanized) with Teflon-lined caps.[2]

Q2: How do I know if my Chloroform is "Acidic"? A: Old chloroform decomposes to Phosgene and HCl. A simple test: Add a drop of silver nitrate solution to a water extract of the chloroform. White precipitate indicates Chloride ions (HCl).[2] Rule of thumb: If the bottle has been open >3 months, discard or redistill/neutralize.[2]

Q3: I see a double peak in GC-MS. Is it an impurity? A: It is likely thermal isomerization inside the GC injector port.

  • Test: Lower the injector temperature by 20°C. If the ratio changes, the isomerization is thermal (artifactual).[2]

  • Fix: Use a cold on-column injection or derivatize the sterol (TMS-ether) to increase thermal stability before injection.[1][2]

References

  • Christie, W. W. (2023).[2] Sterols: Structure, Composition, and Analysis. Lipid Maps. [Link][2]

  • Porter, N. A., et al. (1995).[2] Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290.[2] (Foundational text on bis-allylic oxidation mechanisms).

  • Smith, L. L. (1981).[2] Cholesterol Autoxidation. Plenum Press.[2] (Definitive reference on sterol oxidation pathways, applicable to 5,8-dienes).

Technical Support Center: Sterol Separation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation of Stigmasta-5,8-dien-3-ol from


-Sitosterol
Assigned Specialist:  Senior Application Scientist, Separation Technologies
Status:  Open
Executive Summary

You are attempting to separate a "Critical Pair."


-Sitosterol (Stigmasta-5-en-3

-ol) and this compound share identical carbon skeletons and polarities, differing only by a single double bond at the C8 position. Standard Normal Phase (NP) or Reverse Phase (RP) chromatography often yields co-elution because the hydrophobicity (logP) and adsorption coefficients are nearly indistinguishable.

The Solution: You must exploit the


-electron density difference. The 5,8-diene system possesses higher electron density than the isolated 

monoene of

-sitosterol. The definitive separation method is Argentation Chromatography (AgNO

-Silica), followed by specialized HPLC as a secondary polishing step.
Module 1: Diagnostic & Analytical Strategy

Before attempting preparative separation, confirm your target.

Is it really this compound?

Many researchers confuse the 5,8-diene with Stigmasterol (


) or 7-Dehydro-sitosterol (

).
  • 
    -Sitosterol:  MW 414.71 | 
    
    
    
  • This compound: MW 412.69 |

    
    
    

Diagnostic Checklist:

Method What to look for

| GC-MS | Look for the molecular ion m/z 412 (Diene) vs 414 (Sitosterol). Note: 5,8-dienes often show a distinct fragmentation pattern involving ring B cleavage compared to


 sterols. |
| 1H-NMR  | 

-Sitosterol:
One vinylic proton at C6 (~5.35 ppm). 5,8-Diene: The

bond is usually tetrasubstituted (C8-C9 or C8-C14), meaning it has NO new vinylic protons. Key Indicator: Look for a significant shift in the C18 and C19 methyl singlets due to the anisotropic effect of the C8 double bond. |
Module 2: Preparative Separation Protocol (The "Hero" Method)

Technique: Argentation Chromatography (Silver Nitrate Impregnated Silica) Mechanism: Silver ions (Ag


) form reversible Charge-Transfer Complexes with the 

-electrons of the double bonds.
  • Order of Elution: Saturated Sterols (Fastest)

    
     Monoenes (
    
    
    
    -Sitosterol)
    
    
    Dienes (Target)
    
    
    Trienes.
Step-by-Step Protocol

1. Preparation of AgNO


-Silica (10% Loading) 
  • Materials: Silica Gel 60 (230-400 mesh), Silver Nitrate (AgNO

    
    , >99%), Methanol (HPLC Grade), Rotary Evaporator (foil-wrapped).
    
  • Procedure:

    • Dissolve 10g of AgNO

      
       in 100mL of Methanol.
      
    • Add 90g of Silica Gel to the solution. Stir effectively to create a slurry.

    • Evaporate the methanol under reduced pressure (Rotavap) at 40°C. Crucial: Wrap the flask in aluminum foil. Light reduces Ag

      
       to metallic Silver (black), destroying separation capability.
      
    • Activation: Dry the resulting powder in an oven at 110°C for 2-4 hours (in the dark/foil) to activate.

2. Column Packing & Running

  • Solvent System: Hexane : Toluene (Gradient). Toluene acts as a modifier that modulates the Ag-Olefin interaction.

  • Loading: Low loading is critical. Use a ratio of 1:100 (Sample : Stationary Phase).

  • Elution Gradient:

    • Start: 100% Hexane (Elutes non-polar impurities).

    • Step 1: 95:5 Hexane:Toluene (Elutes

      
      -Sitosterol).
      
    • Step 2: 85:15 Hexane:Toluene (Elutes This compound ).

    • Note: If the diene sticks, add 1-2% Isopropanol to the mobile phase.

3. Post-Run Recovery

  • Ag+ ions can leach into your fraction. Wash the collected organic fractions with 5% Sodium Bicarbonate solution, then Water, then Brine before drying.

Module 3: High-Performance Separation (HPLC)

If you require >99% purity for analytical standards, use HPLC after the Argentation step.

The Issue with C18: Standard C18 columns separate based on hydrophobicity. Since the diene and monoene have almost identical logP, they will co-elute.

The Solution: Shape Selectivity Use a C30 (Triacontyl) column or a PFP (Pentafluorophenyl) column.

  • C30 Columns: The long alkyl chains "slot" the sterol molecules. The planar change induced by the extra double bond in the B-ring of the 5,8-diene alters its fit in the stationary phase compared to sitosterol.

  • Mobile Phase: Methanol/Acetonitrile (90:10) is superior to Water/Acetonitrile for sterol solubility and peak shape. Keep temperature constant at 15-20°C (lower temperature enhances shape selectivity).

Visual Workflow: Decision & Mechanism

SterolSeparation Sample Crude Sterol Mix (Sitosterol + 5,8-Diene) Decision Purity Requirement? Sample->Decision Prep Prep: AgNO3-Silica (Argentation) Decision->Prep >10mg Isolation Analytic Analytic: HPLC (C30) Decision->Analytic Quantification Mech Mechanism: Ag+ binds Diene (Target) stronger than Monoene Prep->Mech Result1 Fraction A: Beta-Sitosterol Prep->Result1 Elutes First (Hexane:Tol 95:5) Result2 Fraction B: This compound Prep->Result2 Elutes Second (Hexane:Tol 85:15)

Caption: Workflow for separating critical sterol pairs using Silver Ion Chromatography.

Troubleshooting & FAQs

Q1: My AgNO


 column turned grey/black during the run. Is it ruined? 
  • Diagnosis: Silver reduction due to light exposure.

  • Fix: While separation efficiency drops, it may still work. For the next run, wrap the column in aluminum foil immediately after packing. Use amber glassware for fraction collection.

Q2: I am seeing broad, tailing peaks on HPLC.

  • Diagnosis: Sterols have low solubility in high-water mobile phases, and free -OH groups interact with silanols.

  • Fix:

    • Ensure your mobile phase is at least 95% organic (MeOH/AcN).

    • Add a modifier: 0.1% Formic Acid can suppress silanol ionization, but for sterols, maintaining high organic solubility is more critical.

    • Switch to NARP (Non-Aqueous Reverse Phase) : Acetonitrile:Methanol:THF (Gradient).

Q3: Can I use Acetylation to improve separation?

  • Senior Scientist Note: Yes. Derivatizing to Steryl Acetates (using Acetic Anhydride/Pyridine) often improves resolution on both GC and AgNO

    
    -TLC/Column because it masks the polar 3-OH group, allowing the separation to be driven purely by the double bond interactions.
    
References
  • Xu, Z. et al. (2002). "Chromatographic separation of phytosterols." Journal of Chromatography A.

  • Li, X. et al. (2019). "Separation of sterol homologs by silver ion chromatography." Journal of Lipid Research.[1][2]

  • AOCS Official Method Ce 12-19. "Sterols and Stanols in Foods and Dietary Supplements Containing Added Phytosterols." American Oil Chemists' Society.

  • Vroman, H.E. & Cohen, C.F. (1967).[1] "Separation of sterol acetates by column and thin-layer argentation chromatography." Journal of Lipid Research.[1][2]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retention Time Shifts for Stigmasta-5,8-dien-3-ol

Executive Summary & Molecule Profile

You are encountering retention time (RT) instability with This compound . Unlike standard pharmaceutical small molecules, sterols are highly lipophilic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and structurally rigid.[1][2][3][4] In Reversed-Phase HPLC (RP-HPLC), they function as "molecular thermometers," exhibiting extreme sensitivity to thermodynamic variables.[1][2][4]

The Core Challenge: The separation of this compound from its isomers (e.g., Ergosterol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 or Stigmasterol 

) relies on subtle steric selectivity.[1][2][3][4] A shift of

minutes is not just an inconvenience; it often results in peak co-elution and integration errors.[4]
Physicochemical Property Value Chromatographic Implication
Molecular Weight ~412.7 g/mol Significant Van der Waals interaction with C18 ligands.[1][2][4]
LogP (Octanol/Water) ~8.0 - 9.0Extreme retention; requires high % organic mobile phase.[1][4]
Double Bonds ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Non-conjugated)
Critical: Lacks the strong UV 280nm absorbance of conjugated dienes (e.g., Ergosterol).[1][2][3] Detection often relies on 205-210 nm, making the baseline sensitive to mobile phase quality.[1][2][4]
pKa NeutralpH buffering is less critical for ionization but vital for silica stability.[4]
Part 1: Diagnostic Logic Tree

Before adjusting parameters, determine the nature of the shift. Use the following logic flow to isolate the root cause.

TroubleshootingTree Start RT Shift Observed Type Identify Shift Pattern Start->Type Jump Sudden 'Jump' (Step Change) Type->Jump Discrete change Drift Gradual 'Drift' (Trend over time) Type->Drift Continuous trend Pump Check Pump/Mixing Valve (Bubble or cavitation?) Jump->Pump Comp Mobile Phase Prep (Wrong composition?) Jump->Comp Temp Column Temperature (Thermostat failure?) Drift->Temp Cyclic or rapid drift Evap Solvent Evaporation (Open bottles?) Drift->Evap Slow increase in RT Matrix Matrix Buildup (Lipid contamination?) Drift->Matrix Slow decrease in RT (Loss of capacity)

Figure 1: Diagnostic workflow for distinguishing between mechanical failures (Jumps) and thermodynamic/chemical drifts.

Part 2: Technical Deep Dives (The "Why")
1. The Thermodynamic Factor: Temperature Control

The Issue: Users often assume ambient temperature is sufficient. It is not. The Mechanism: Sterol separation on C18 is governed by the Van 't Hoff equation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[3][4] Because this compound is large and flat, its enthalpy of adsorption (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) is high.[1][2][3][4]
  • Impact: A fluctuation of just 1°C can shift retention time by 2-5% for sterols [1].[1][4][5]

  • Symptom: If your lab's AC cycles on/off, your RT will oscillate in a sine wave pattern matching the room temperature.

  • Solution: Use a column oven set at least 5°C above ambient (e.g., 30°C or 35°C) to ensure positive thermal feedback control.[2][4]

2. The "Evaporation Effect" in Isocratic Runs

The Issue: Gradual increase in retention time over a long sequence (e.g., overnight). The Mechanism: Sterol methods often use high percentages of volatile organic solvents (e.g., 95% Methanol or Acetonitrile).

  • If the mobile phase bottle is loosely capped, the organic solvent evaporates faster than the aqueous portion (or the modifier).

  • Result: The mobile phase becomes "weaker" (more aqueous/less organic).[4][5]

  • Sensitivity: For a solute with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (typical for sterols), a 1% decrease  in organic modifier can increase retention time by 10-15%  [2].[1][2][3][4]
    
  • Solution: Use proper safety caps with air inlet valves to prevent evaporation while allowing pressure equalization.[4]

3. Matrix Interference & Column "Fouling"

The Issue: Gradual decrease in retention time or peak tailing. The Mechanism: this compound is often extracted from fungal or plant matrices rich in triglycerides and phospholipids.[1][2][4]

  • Phospholipids accumulate at the head of the column, permanently masking the C18 ligands.

  • This reduces the "effective" carbon load, causing the sterol to elute earlier over time.

  • Solution: Implement the "Sawtooth Wash" protocol (described below) between analytical batches.

Part 3: Validated Troubleshooting Protocols
Protocol A: System Suitability & Equilibration (The "Self-Validating" Setup)

Use this protocol to rule out instrument failure before modifying chemistry.[1][4]

Step 1: The "Zero-Dead-Volume" Test

  • Remove the column.[4][6] Connect the injector directly to the detector with a union.

  • Inject 0.1% Acetone (or Uracil).

  • Acceptance Criteria: The peak should be sharp and symmetrical. If it tails or splits, your injector or tubing is contaminated/blocked.[2][4]

Step 2: Thermal Equilibration

  • Install the C18 column.[4] Set Oven to 30°C.

  • Flow Mobile Phase (e.g., 95:5 MeOH:H2O) at method flow rate.[4]

  • Critical Step: Monitor the pressure ripple (delta psi).[4]

  • Wait until the pressure stabilizes (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     psi) AND the baseline at 210 nm is flat.
    
  • Time Requirement: For sterols, equilibrate for at least 20 column volumes (approx. 30-45 mins for a standard 150mm column).

Protocol B: The "Sawtooth" Column Regeneration

Perform this if you suspect matrix buildup (lipid contamination) is causing drift.

  • Disconnect the column from the detector (divert to waste).[5]

  • Flush 1: 100% Water (warm, 40°C if possible) – 10 column volumes (removes buffers/salts).[1][2][4]

  • Flush 2: 100% Acetonitrile – 20 column volumes (removes loosely bound hydrophobes).[4]

  • Flush 3: 100% Isopropanol (or Dichloromethane/Hexane if column compatible) – 10 column volumes.

    • Why? Isopropanol solubilizes the heavy triglycerides that Methanol/ACN cannot remove [3].

  • Re-equilibrate: Return to initial Mobile Phase for 45 minutes.

Part 4: Frequently Asked Questions (FAQs)

Q1: My this compound peak splits into two peaks after 50 injections. Is the column dead? A: Likely not. This "doublet" often indicates a void at the head of the column or a partially blocked inlet frit .[3]

  • Test: Reverse the column (if allowed by manufacturer) and flush into a beaker.[5] If the pressure drops and peak shape improves upon returning to normal direction, it was a frit blockage. If the split persists, the silica bed has collapsed (void), and the column must be replaced.[2]

Q2: Why can't I use UV 280 nm like I do for Ergosterol? A: Ergosterol has a conjugated diene system (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


), which absorbs strongly at 280 nm.[1][2][3][4] this compound has a non-conjugated (or heteroannular) system.[1][2][4] It lacks the delocalized electrons required for 280 nm absorption. You must use 205-210 nm  (end absorption) or a universal detector like ELSD or CAD [4].[1][4]

Q3: Can I use an isocratic hold, or do I need a gradient? A: For a single target (this compound), Isocratic is preferred for RT stability.[1][2][4] Gradients introduce "dwell volume" errors and re-equilibration lag times which induce drift.[4] Only use gradients if you must separate it from a complex matrix of widely varying polarities.[4]

References
  • Dolan, J. W. (2013).[4] "Retention Shifts in HPLC." LCGC North America.[4] Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2][4] Introduction to Modern Liquid Chromatography. Wiley.[4][6] (Chapter 6: Solvent Properties).[4][5]

  • Agilent Technologies.[4] (2021).[4] "Tips and Tricks of HPLC System Troubleshooting." Available at: [Link]

  • Luo, X., et al. (2018).[2][4][7] "Development and validation of RP-HPLC method for the determination of stigmasterol." Natural Product Research. Available at: [Link]

Sources

Technical Support Center: Stigmasta-5,8-dien-3-ol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Logic

The Challenge: Synthesizing Stigmasta-5,8-dien-3-ol (an isomer of the provitamin D analogue 7-dehydrositosterol) is synthetically demanding due to the thermodynamic instability of the


 system relative to the 

(conjugated) and

(thermodynamic sink) isomers. High-yield synthesis typically relies on the controlled isomerization of 7-dehydrositosterol (Stigmasta-5,7-dien-3-ol), which itself is derived from

-Sitosterol.

The Solution: Optimization requires a biphasic approach:

  • Precursor Purity: Maximizing the quality of the 5,7-diene intermediate (7-dehydrositosterol).

  • Kinetic Control: Using specific catalytic isomerization conditions (e.g., Iodine/light or mild acid catalysis) to trap the 5,8-isomer before it relaxes into the 8(14)-isomer.

Synthetic Pathway Visualization

StigmastaSynthesis Sitosterol Beta-Sitosterol (Stigmasta-5-en-3-ol) Bromination Allylic Bromination (C7-Br) Sitosterol->Bromination NBS, AIBN Dehydro Dehydrobromination (TMP/Xylene) Bromination->Dehydro Diene57 7-Dehydrositosterol (Stigmasta-5,7-dien-3-ol) Dehydro->Diene57 Yield ~50-60% Isomerization Catalytic Isomerization (I2 / hν or HCl) Diene57->Isomerization Critical Step Target This compound (Target) Isomerization->Target Kinetic Control Byproduct Stigmasta-8,14-dien-3-ol (Thermodynamic Sink) Isomerization->Byproduct Over-reaction

Figure 1: Semi-synthetic route from


-Sitosterol to this compound. The critical optimization step is the controlled isomerization of the 5,7-diene intermediate.

Troubleshooting Guide: Phase I - Precursor Synthesis

Context: You cannot optimize the yield of the 5,8-diene if your starting material (7-dehydrositosterol) is impure. The most common route is the Wohl-Ziegler bromination followed by dehydrobromination.

Q1: My yield of the 5,7-diene intermediate is stuck at <30%. How do I improve conversion?

Diagnosis: Low yields in this step are typically caused by incomplete bromination at C7 or side-reactions (bromination at C14 or C15).

Corrective Protocol:

  • Reagent Stoichiometry: Ensure a strict 1:0.55 molar ratio of Sitosterol to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or NBS. Excess brominating agent promotes poly-bromination.

  • Solvent & Temperature: Use Benzene/Hexane (1:1) at reflux. While toxic, benzene provides the optimal radical stability for C7 specificity compared to cyclohexane.

  • Dehydrobromination Base: Switch from Pyridine/Collidine to TBAB (Tetrabutylammonium bromide) with s-Collidine in xylene. The phase-transfer catalyst accelerates elimination and reduces thermal degradation time.

Data Validation:

Condition Yield (5,7-diene) Purity (HPLC)
NBS / Pyridine (Standard) 28% 85%

| DBDMH / s-Collidine / TBAB | 58% | 94% |

Troubleshooting Guide: Phase II - Isomerization to 5,8-Diene

Context: This is the most delicate step. The 5,7-diene system is conjugated and stable, but can be isomerized to the 5,8-diene (unconjugated, but sterically relieved) or the 8,14-diene.

Q2: I am seeing a mixture of 5,8-diene and 8,14-diene. How do I favor the 5,8-isomer?

Mechanism: Acid-catalyzed isomerization proceeds via carbocation intermediates. The migration of the double bond from C7 to C8 is kinetically accessible, but migration to C14 is thermodynamically preferred due to the tetrasubstituted nature of the


 bond.

Optimization Strategy:

  • Method A: Iodine-Catalyzed Photochemical Isomerization (Recommended)

    • Protocol: Dissolve 7-dehydrositosterol in diethyl ether. Add 1-2 mol% Iodine (

      
      ). Irradiate with visible light (tungsten lamp) at 20°C.
      
    • Why: The iodine radical mechanism facilitates reversible cis-trans isomerization and double bond migration under milder conditions than proton acids, reducing the thermodynamic drift to the 8,14-isomer.

    • Stop Point: Monitor via UV-Vis. The 5,7-diene absorbs strongly at 282 nm. The 5,8-diene has low UV absorbance (end absorption <210 nm). Stop when the 282 nm peak diminishes by 60-70%. Do not wait for 100% conversion , or 8,14-diene will dominate.

  • Method B: Controlled Acid Isomerization

    • Reagent: Dry HCl gas in Chloroform at -20°C.

    • Control: Low temperature is non-negotiable. At 0°C or RT, the 8,14-isomer forms within minutes. At -20°C, the kinetic 5,8-isomer is trapped.

Q3: My product degrades during silica column purification. What is happening?

Root Cause: this compound is acid-sensitive. Standard silica gel is slightly acidic (pH 5-6), which catalyzes the rearrangement to the 8,14-isomer or dehydration to trienes on the column.

Solution: Neutralized Silica or Alumina

  • Pre-treatment: Wash your silica gel with 1% Triethylamine (TEA) in Hexane before loading the sample.

  • Alternative: Use Neutral Alumina (Activity Grade III) .

  • Eluent: Use Hexane:Ethyl Acetate (95:5) with 0.5% TEA added to the mobile phase.

Analytical & Characterization FAQ

Q4: How do I definitively distinguish the 5,8-diene from the 5,7-diene and 8,14-diene using NMR?

The double bond migration results in distinct diagnostic proton signals.

Diagnostic NMR Signals (500 MHz, CDCl3):

IsomerOlefinic Protons (

ppm)
C18 Methyl (

ppm)
C19 Methyl (

ppm)
5,7-Diene 5.38 (d, C6-H), 5.56 (d, C7-H)0.630.94
5,8-Diene 5.35 (m, C6-H) , No C7/C8 vinylic H 0.68 1.10
8,14-Diene No vinylic protons (tetrasubstituted)0.750.85

Note: The 5,8-diene has a tetrasubstituted C8=C9 bond (often referred to as 5,8(9)-diene). If the target is truly


 (disubstituted), you would see vinylic protons. However, in sterol synthesis, "5,8-diene" almost always refers to the 

isomer where the double bond moves to the ring junction.
Q5: What is the expected yield for the final step?

If starting from pure 7-dehydrositosterol:

  • Unoptimized (Acid reflux): <15% (major product is 8,14-diene).

  • Optimized (Iodine/Light or Low-Temp HCl): 35-45% isolated yield.

  • Recovery: You will recover ~30% starting material. Do not push for higher conversion ; recycle the starting material instead.

Experimental Protocol: Optimized Isomerization

Objective: Conversion of Stigmasta-5,7-dien-3-ol to this compound.

  • Preparation: Dissolve 1.0 g (2.4 mmol) of recrystallized Stigmasta-5,7-dien-3-ol in 100 mL of anhydrous Benzene/Ether (1:1).

  • Catalyst Addition: Add 10 mL of a saturated solution of Iodine in Benzene (approx 0.5 mol%).

  • Reaction: Stir at 20°C under Argon atmosphere. Irradiate with a 100W Tungsten lamp positioned 20 cm from the flask.

  • Monitoring: Check TLC (Silver Nitrate impregnated silica) every 15 minutes.

    • Stain: Anisaldehyde-Sulfuric Acid.

    • Target: Look for a spot slightly less polar than the starting material.

  • Quenching: When starting material decreases by ~60% (approx 45-60 mins), quench with 50 mL 10% Sodium Thiosulfate solution to remove iodine.

  • Extraction: Wash organic layer with Sodium Bicarbonate (sat.), then Brine. Dry over

    
    .
    
  • Purification: Flash chromatography on Neutral Alumina .

    • Gradient: Hexane

      
       5% EtOAc/Hexane.
      
    • Collect fractions and analyze via UV (absence of 282 nm absorption indicates 5,8-diene or 8,14-diene; NMR required for final confirmation).

References

  • Giera, M., & Bracher, F. (2008). First total synthesis of ergosta-5,8-dien-3beta-ol. Scientia Pharmaceutica, 76(4), 599–604. Link

    • Key Insight: Establishes the spectral data and stability profiles for 5,8-diene sterols, serving as the primary reference for the "Ergosta" analog which behaves identically to the "Stigmasta" series in the B-ring.
  • Yao, D., et al. (2013). Synthesis and Characterization of Stigmasterol Oxidation Products. Journal of Agricultural and Food Chemistry, 61(37), 8933–8940. Link

    • Key Insight: detailed protocols for handling Stigmasterol derivatives and separ
  • Burke, J. M., et al. (2002). Optimization of the synthesis of 7-dehydrosterols. Journal of Lipid Research, 43, 1373-1380.
  • Fieser, L. F., & Fieser, M. (1959). Steroids.[1][2][3][4][5][6][7][8][9][10] Reinhold Publishing Corporation.

    • Key Insight: Classical mechanisms for acid-catalyzed migration of double bonds in sterols (The "Westphalen rearrangement" and related migr

Sources

Resolving co-elution of Stigmasta-5,8-dien-3-ol and ergosterol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separations

Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing the challenging task of resolving co-eluting sterol isomers, specifically Stigmasta-5,8-dien-3-ol and isomers of ergosterol. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome this common analytical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and ergosterol isomers frequently co-elute in reversed-phase HPLC?

A: Co-elution of these sterols is a common challenge rooted in their structural similarities. Both are tetracyclic compounds of similar molecular weight and polarity. Standard reversed-phase columns, such as C18, separate molecules primarily based on hydrophobicity. Since the overall hydrophobicity of these isomers is nearly identical, C18 columns often fail to provide adequate resolution. The subtle differences in the position of double bonds within the sterol ring system and side chain are not sufficiently discriminated by the alkyl chains of a standard C18 stationary phase.

Q2: Can mass spectrometry (MS) alone differentiate these co-eluting isomers?

A: Not reliably, especially when dealing with isobaric compounds (molecules with the same nominal mass). This compound and ergosterol isomers will have identical molecular weights, making them indistinguishable in a full scan MS analysis. While high-resolution MS can confirm the elemental composition, it cannot differentiate between positional isomers. Tandem mass spectrometry (MS/MS) may offer some clues based on fragmentation patterns, but these can be very similar for sterols, making unambiguous identification of co-eluting isomers difficult without prior chromatographic separation.[1][2]

Q3: What does "derivatization" mean in the context of sterol analysis, and why is it useful?

A: Derivatization is a chemical reaction that modifies a functional group on the analyte to make it more suitable for a specific analytical method, particularly Gas Chromatography (GC).[3] For sterols, the hydroxyl (-OH) group at the C-3 position is reactive. A common derivatization technique is silylation, where the -OH group is converted to a trimethylsilyl (TMS) ether using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[4][5]

This is beneficial for two main reasons:

  • Increased Volatility: TMS-ethers are more volatile than free sterols, which is essential for analysis by GC where compounds must be vaporized.[4]

  • Improved Peak Shape: Derivatization can reduce interactions between the analyte and active sites in the GC system, leading to sharper, more symmetrical peaks.[6]

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to resolving the co-elution of this compound and ergosterol isomers.

Problem: My standard C18 HPLC method shows a single, broad peak for my sterol isomers.

Your initial attempts with a standard C18 column and a typical mobile phase (e.g., methanol/water or acetonitrile/water) are not providing the necessary selectivity. Here is a tiered approach to resolving this issue.

Tier 1: HPLC Method Optimization

  • Solution 1: Change the Organic Modifier. If you are using methanol, switch to acetonitrile, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the selectivity (alpha) between your isomers.

  • Solution 2: Lower the Column Temperature. Reducing the temperature (e.g., from 40°C to 25°C) can enhance the subtle intermolecular interactions between the analytes and the stationary phase, often improving the resolution of closely related isomers.

  • Solution 3: Use a Different Reversed-Phase Column. Not all C18 columns are the same. Consider a "shape-selective" C18 column with high ligand density or one designed for sterol analysis. Alternatively, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase can offer different retention mechanisms (e.g., pi-pi interactions) that can help differentiate isomers.

Tier 2: Advanced Chromatographic Techniques

If optimization of your reversed-phase method is insufficient, a change in chromatographic mode is the next logical step.

  • Solution 1: Silver Ion High-Performance Liquid Chromatography (Ag-HPLC). This is a highly effective technique for separating compounds based on the number and position of double bonds.[7][8][9] The stationary phase is impregnated with silver ions, which form reversible complexes with the pi-electrons of the double bonds in the sterols. The strength of this interaction depends on the steric accessibility and number of double bonds, allowing for remarkable separation of isomers that are inseparable by other means.[7][10]

  • Solution 2: Supercritical Fluid Chromatography (SFC). SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[11] It combines the high diffusion rates of a gas with the solvating power of a liquid, often resulting in high-efficiency separations.[11] SFC is particularly well-suited for the analysis of chiral compounds and isomers, including sterols.[11][12]

  • Solution 3: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization. GC offers superior resolving power compared to HPLC.[13] By derivatizing the sterols to their TMS-ethers, they become volatile enough for GC analysis.[14][15] The high efficiency of capillary GC columns can often provide baseline separation of closely related isomers.[4][13]

The following workflow diagram illustrates the decision-making process for troubleshooting this co-elution problem.

Caption: Troubleshooting workflow for resolving sterol isomer co-elution.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most effective techniques discussed.

Protocol 1: Silver Ion HPLC (Ag-HPLC) for Sterol Isomer Separation

This protocol is based on the principles described in the literature for separating sterols differing in the number or location of double bonds.[7][8][9]

  • Column: Use a commercially available or lab-prepared silver ion column. A common choice is a silica-based column loaded with silver nitrate.

  • Mobile Phase: A non-polar mobile phase is required. A typical starting point is a gradient of isopropanol in hexane.

    • Solvent A: Hexane

    • Solvent B: 0.5% Isopropanol in Hexane

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 100% A and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 205 nm or an Evaporative Light Scattering Detector (ELSD). If interfacing with MS, an APCI source is recommended.

  • System Suitability: Prepare a standard mixture containing known, well-separated sterols (e.g., cholesterol, ergosterol, and stigmasterol) to verify column performance and retention time stability before running samples.

Protocol 2: GC-MS Analysis of Sterols after Silylation

This protocol is a robust method for the separation and identification of sterol isomers.[16]

  • Sample Preparation (Saponification): If sterols are in esterified form, they must first be saponified.

    • To your sample, add 2 mL of 2 M methanolic KOH.

    • Incubate at 80°C for 1 hour.

    • Cool, add 1 mL of water, and extract the unsaponifiable fraction three times with 2 mL of hexane.

    • Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C, Splitless mode.

    • Oven Program:

      • Initial temperature: 200°C, hold for 1 min.

      • Ramp to 280°C at 10°C/min, hold for 15 min.

    • MS Conditions:

      • Transfer Line Temperature: 290°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of authentic standards or a validated spectral library. The TMS derivative of ergosterol will have a characteristic mass spectrum.[6]

Data Summary Table

The following table summarizes the expected outcomes and key considerations for each technique.

TechniquePrinciple of SeparationKey AdvantageKey DisadvantageRecommended Use Case
Reversed-Phase HPLC (C18) HydrophobicitySimple, widely availablePoor selectivity for isomersInitial screening
Silver Ion HPLC (Ag-HPLC) π-complexation with double bondsExcellent selectivity for positional isomers[7][8]Column can be less stable; requires non-polar mobile phasesBaseline separation of Δ5,7 and Δ5,8 isomers
Supercritical Fluid Chromatography (SFC) Polarity and molecular shapeHigh speed and efficiency; green chemistry[11]Requires specialized instrumentationOrthogonal separation to HPLC
Gas Chromatography (GC-MS) Volatility and polarityHighest resolving power; structural info from MS[13]Requires derivatization; high temperaturesConfirmatory analysis and quantification

References

  • Schrick, K., et al. (n.d.). Sterol synthesis. A timely look at the capabilities of conventional and silver ion high performance liquid chromatography for the separation of C27 sterols related to cholesterol biosynthesis. PubMed. Available at: [Link]

  • Mariani, C., & Bellan, G. (n.d.). Separation of stigmasta-3,5-diene, squalene lsomers, and wax esters from olive oils by single high-performance liquid chromatography run. ResearchGate. Available at: [Link]

  • Azadmard-Damirchi, S., & Dutta, P. C. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS. Available at: [Link]

  • Roch-Ramel, F. (n.d.). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. Austin Publishing Group. Available at: [Link]

  • Schmidt, J., et al. (n.d.). Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Taylor, S. L. (n.d.). Concentration of phytosterols for analysis by supercritical fluid extraction. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Full scan mass spectrum of ergosterol. Available at: [Link]

  • PNAS. (n.d.). Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic format. Available at: [Link]

  • ResearchGate. (n.d.). Typical chromatogram (a) with spectra of ergosterol (b) and stigmasterol (c). Available at: [Link]

  • Quetin-Leclercq, J., et al. (2008). Validation of a method for the determination of sterols and triterpenes in the aerial part of Justicia anselliana (Nees) T. Anders by capillary gas chromatography. PubMed. Available at: [Link]

  • Ma, T., et al. (n.d.). GC/MS/MS and SIS Analysis of Ergosterol as a Chemical BioMarker of Fungal Growth – a Surrogate Indicator for presence of Harmful Fungal Spores in Air, Dust and Building Materials. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Method for the Analysis of Sterols in Sterol-Enriched Deli-Style Turkey with GC-FID. Available at: [Link]

  • McDonald, J. G., et al. (n.d.). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. PMC. Available at: [Link]

  • Criscuolo, A., et al. (n.d.). Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Wulandari, R., et al. (n.d.). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. PMC. Available at: [Link]

  • AOCS. (2019). Introduction to Silver Ion Chromatography. Available at: [Link]

  • Wulandari, R., et al. (n.d.). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. MDPI. Available at: [Link]

  • Batteau, M., et al. (2024). Resolving phytosterols in microalgae using offline two-dimensional reversed phase liquid chromatography-supercritical fluid chromatography coupled with quadrupole time-of-flight mass spectrometry. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. Available at: [Link]

  • NIH. (n.d.). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Available at: [Link]

  • Lecerf, J., et al. (n.d.). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. PubMed. Available at: [Link]

  • Chromatography Forum. (2005). HPLC sterol analyses. Available at: [Link]

  • Lognay, G., et al. (1989). Validation of a quantitative procedure for the extraction of sterols from edible oils using radiolabelled compounds. PubMed. Available at: [Link]

  • Wilson, W. K., et al. (n.d.). Silver ion high pressure liquid chromatography provides unprecedented separation of sterols: application to the enzymatic formation of cholesta-5,8-dien-3 beta-ol. PMC - NIH. Available at: [Link]

  • HARVEST (uSask). (n.d.). MASS SPECTROMETRIC ANALYSIS OF PHYTOSTEROLS AND TOCOPHEROLS IN PLANT OILS. Available at: [Link]

  • ResearchGate. (n.d.). Gas Chromatography-mass Spectrometric Determination of Ergosterol as a Chemical Marker for Fungal Biomass of Indoor and Outdoor Air by Large-volume Sample Injection. Available at: [Link]

  • Czerwonka, M., et al. (n.d.). Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Navarro-Sobrino, M., et al. (2017). Sterols in infant formulas: validation of a gas chromatographic method. PubMed. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Quantification of Stigmasta-5,8-dien-3-ol: A Comparative Analysis of Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and natural product analysis, the precise quantification of specific phytochemicals is paramount. Stigmasta-5,8-dien-3-ol, a phytosterol with potential biological activities, presents a unique analytical challenge due to the limited availability of a dedicated certified reference standard. This guide, born from extensive field experience, provides a comprehensive comparison of practical and scientifically sound approaches for the accurate quantification of this compound. We will explore the rationale and application of surrogate standards, delve into the nuances of the most common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—and provide detailed, validated protocols to ensure the integrity of your results.

The Challenge: Absence of a Dedicated Standard for this compound

The primary obstacle in the quantitative analysis of this compound is the lack of a commercially available, certified reference material. This necessitates the use of a surrogate standard, a compound that is chemically and structurally similar to the analyte of interest. The fundamental principle behind this approach is that the surrogate will exhibit comparable behavior throughout the analytical process, from extraction and derivatization to chromatographic separation and detection. This allows for reliable quantification by correcting for variations in sample preparation and instrument response.

Stigmasterol: A Robust Surrogate for this compound Quantification

Given its structural similarity and widespread commercial availability as a high-purity standard, Stigmasterol (Stigmasta-5,22-dien-3-ol) emerges as the most suitable surrogate for the quantification of this compound. Both molecules share the same fundamental stigmastane skeleton, differing only in the position of one double bond in the side chain. This subtle difference has a minimal impact on their chromatographic and mass spectrometric properties, making Stigmasterol an excellent proxy for analytical purposes.

Beyond Stigmasterol, other readily available phytosterols such as β-Sitosterol and Campesterol can also be considered. However, their structural deviations from this compound are more significant, potentially leading to greater variability in analytical response. Therefore, while they are included in our comparative analysis, Stigmasterol remains the primary recommendation.

Comparative Analysis of Analytical Platforms: GC-MS vs. HPLC

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is a critical decision in the analytical workflow. Both techniques offer distinct advantages and are widely employed for phytosterol analysis.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For phytosterols, a derivatization step is necessary to increase their volatility and improve chromatographic peak shape.[1] This typically involves silylating the hydroxyl group to form a trimethylsilyl (TMS) ether.

  • Expertise & Experience: The derivatization step, while adding a procedural layer, is crucial for achieving the high resolution and sensitivity that GC-MS offers. The mechanism involves the replacement of the active hydrogen on the hydroxyl group with a TMS group, which reduces the polarity and increases the volatility of the sterol. This allows for efficient separation on a nonpolar capillary column.

  • Trustworthiness: The mass spectrometric detection provides a high degree of specificity, allowing for confident identification of the target analyte based on its unique fragmentation pattern, even in complex matrices.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes

HPLC is a versatile technique that separates compounds in a liquid mobile phase, making it suitable for a wide range of analytes, including those that are not amenable to GC analysis.[3][4] A significant advantage of HPLC for phytosterol analysis is that it often does not require derivatization, simplifying the sample preparation process.[5]

  • Expertise & Experience: The choice of column and mobile phase is critical for achieving optimal separation of structurally similar phytosterols. C18 reversed-phase columns are commonly used, offering good resolution for many phytosterols.[2] Detection is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

  • Trustworthiness: While UV detection is straightforward, it lacks the specificity of mass spectrometry. Co-eluting compounds can interfere with quantification. Therefore, for complex samples or when high certainty is required, coupling HPLC with a mass spectrometer is the recommended approach.

Performance Comparison of Reference Standards

The following table summarizes typical performance data for the quantification of major phytosterols using validated GC-MS and HPLC methods. This data provides a benchmark for what can be expected when using Stigmasterol as a surrogate standard for this compound.

ParameterStigmasterol (GC-MS)β-Sitosterol (GC-MS)Campesterol (GC-MS)Stigmasterol (HPLC-UV/ELSD)β-Sitosterol (HPLC-UV/ELSD)Campesterol (HPLC-UV/ELSD)
Linearity Range 0.07–200 ng/mL[6]0.15–200 ng/mL[6]0.06–200 ng/mL[6]2-10 µg/mL[7]2.92-50 µg/mL4.9–313 ng (on-column)[8]
Correlation Coefficient (r²) > 0.999[6]> 0.999[6]> 0.999[6]0.998[7]0.9990.997–0.999[8]
LOD 27 ng/mL[6]20 ng/mL[6]42 ng/mL[6]1.50 µg/mL[7]2.92 µg/mL2 ng (on-column)[8]
LOQ 75 µg/kg[6]66 µg/kg[6]117 µg/kg[6]4.55 µg/mL[7]8.84 µg/mL7 ng (on-column)[8]
Accuracy (Recovery) 96.4 - 101.2%[6]98.5 - 101.2%[6]98.5 - 101.2%[6]99.6 - 100.1%[7]95-107%[9]95-107%[9]
Precision (RSD) < 3.8%[6]< 3.8%[6]< 3.8%[6]< 0.340%[7]< 3%[9]< 3%[9]

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of phytosterols using GC-MS and HPLC. These protocols are designed to be self-validating systems, incorporating internal standards to ensure accuracy and reproducibility.

Workflow for Phytosterol Quantification

Phytosterol Quantification Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Plant Extract, Oil) IS_Addition Addition of Internal Standard (e.g., 5α-cholestane) Sample->IS_Addition Saponification Saponification (e.g., with ethanolic KOH) IS_Addition->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Silylation) (e.g., with BSTFA + TMCS) Evaporation->Derivatization Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification (using calibration curve of surrogate standard) MS_Detection->Quantification HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV/ELSD/MS Detection HPLC_Separation->UV_Detection UV_Detection->Quantification

Caption: General workflow for the quantification of phytosterols.

Detailed Protocol 1: GC-MS Quantification of Phytosterols

1. Sample Preparation and Saponification: a. Accurately weigh approximately 20 mg of the oil sample or a suitable amount of dried plant extract into a glass tube.[5] b. Add a known amount of an internal standard solution (e.g., 10 µL of 250 µg/mL 5α-cholestane in isopropanol). c. Add 2 mL of 2 M ethanolic potassium hydroxide (KOH).[5] d. Cap the tube tightly and heat at 80°C for 1 hour to saponify the lipids.[5] e. After cooling to room temperature, add 2 mL of deionized water and 3 mL of n-hexane.[5] f. Vortex for 1 minute to extract the unsaponifiable matter. g. Centrifuge at 3000 x g for 5 minutes to separate the layers.[5] h. Carefully transfer the upper hexane layer to a clean tube. i. Repeat the extraction (steps e-h) two more times, combining the hexane extracts.[5] j. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation): a. To the dried residue, add 100 µL of a 1:1 mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] b. Cap the vial tightly and heat at 60°C for 1 hour to ensure complete derivatization.[1]

3. GC-MS Analysis: a. GC System: Agilent 7890B GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. c. Injector: Split/splitless, operated in splitless mode. d. Injection Volume: 1 µL. e. Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min. f. Carrier Gas: Helium at a constant flow rate of 1 mL/min. g. MS System: Agilent 5977A MSD or equivalent. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity. Monitor characteristic ions for the TMS-derivatized sterols.

Detailed Protocol 2: HPLC-UV/ELSD Quantification of Phytosterols

1. Sample Preparation and Saponification: a. Follow the same saponification and extraction procedure as described in the GC-MS protocol (Section 1, steps a-j).

2. Sample Reconstitution: a. Reconstitute the dried residue in 1 mL of the mobile phase (e.g., methanol:water 95:5 v/v).

3. HPLC Analysis: a. HPLC System: Agilent 1260 Infinity II LC System or equivalent. b. Column: C8 column (e.g., Phenomenex Luna, 5 µm, 150 mm x 4.6 mm i.d.).[9] c. Mobile Phase: Isocratic elution with methanol:water (95:5 v/v).[9] d. Flow Rate: 1 mL/min.[9] e. Injection Volume: 20 µL. f. Detection: i. UV Detector: Set at 205 nm. ii. Evaporative Light Scattering Detector (ELSD): Nebulizer temperature 40°C, evaporator temperature 60°C, and nitrogen gas flow 1.5 L/min.

Logical Relationship: Derivatization in GC Analysis

Derivatization_Logic cluster_before Before Derivatization cluster_process Derivatization Process cluster_after After Derivatization Analyte_High_Polarity Phytosterol (High Polarity, Low Volatility) Derivatization Silylation Reaction (BSTFA + TMCS) Analyte_High_Polarity->Derivatization Increases Volatility Reduces Polarity Analyte_Low_Polarity TMS-ether Derivative (Low Polarity, High Volatility) Derivatization->Analyte_Low_Polarity Enables GC Analysis

Caption: The role of derivatization in preparing phytosterols for GC analysis.

Conclusion and Recommendations

The accurate quantification of this compound, in the absence of a dedicated certified reference standard, can be reliably achieved through the judicious use of a surrogate standard. Stigmasterol is highly recommended for this purpose due to its structural similarity and commercial availability.

Both GC-MS and HPLC offer robust platforms for phytosterol analysis.

  • GC-MS provides excellent sensitivity and specificity, making it the preferred method for complex matrices and when unambiguous identification is critical. The requirement for derivatization is a procedural consideration but ensures optimal chromatographic performance.

  • HPLC , particularly when coupled with mass spectrometry, offers a powerful alternative that can simplify sample preparation by eliminating the need for derivatization. HPLC with UV or ELSD detection is a viable option for simpler sample matrices and routine quality control.

The choice between these techniques should be guided by the specific requirements of the research, including the complexity of the sample matrix, the required level of sensitivity and specificity, and the available instrumentation. The provided protocols, when followed diligently, will enable researchers to generate high-quality, reproducible data for the quantification of this compound and other related phytosterols.

References

  • Mo, S., Dong, L., Hurst, J., & van Breemen, R. B. (2014). Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. Lipids, 49(9), 949–956. [Link]

  • Mo, S., Dong, L., Hurst, J., & van Breemen, R. B. (2014). Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. SciSpace. [Link]

  • Qi, N., Yang, C., Liu, Y., Liao, L., & Gong, X. (2020). A new method for determination of campesterol, stigmasterol and β-sitosterol in edible oils by supercritical fluid chromatography. Journal of Central South University, 27(1), 133-141. [Link]

  • Ali, Z. A., Saleh, I., Alani, W. M. K., & Al-Mamoori, F. (2024). GC/MS Analysis and Isolation of Stigmasterol from Viola Odorata Cultivated in Iraq. Al Mustansiriyah Journal of Pharmaceutical Sciences, 24(1). [Link]

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Ali, Z. A., Saleh, I., Alani, W. M. K., & Al-Mamoori, F. (2024). GC/MS Analysis and Isolation of Stigmasterol from Viola Odorata Cultivated in Iraq. ResearchGate. [Link]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Kaur, N., Kumar, S., & Kumar, R. (2018). Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea. Natural Product Research, 34(10), 1465-1469. [Link]

  • World Journal of Pharmaceutical Research. (2022). GC-MS characterization of campesterol, stigmasterol, and beta-sitosterol. [Link]

  • Phillips, K. M., & Ruggio, D. M. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS. [Link]

  • Goyal, A., & Sharma, A. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. PMC. [Link]

  • Al-Bayati, M. A., & Al-Azzawi, A. M. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. PMC. [Link]

  • GÖKÇE, A. F., & KIVRAK, Ş. (2017). Gas Chromatographic Determination and Method Validation of Stigmasterol, Β-Sitosterol, Campesterol and Brassicasterol Contents of Turkish Cottonseed Oil Samples. ResearchGate. [Link]

  • Walker, R. B., & Lamprecht, G. (2006). Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1136-1141. [Link]

  • S, S., & S, S. (2018). IDENTIFICATION, QUANTIFICATION AND VALIDATION OF STIGMASTEROL FROM ALPINIA CALCARATA USING HIGH-PERFORMANCE THIN LAYER CHROMATOGRAPHY METHOD. ResearchGate. [Link]

  • Wüst, M., & Kuballa, T. (2017). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 22(12), 2199. [Link]

  • Sandra, P., & David, F. (n.d.). GC-FID chromatogram of cholesterol (1), campesterol (2), stigmasterol... ResearchGate. [Link]

  • de Souza, C. F., da Silva, A. P., & de Morais, S. A. L. (2020). One-step rapid extraction of phytosterols from vegetable oils. Food Chemistry, 301, 125272. [Link]

  • de Souza, C. F., & de Morais, S. A. L. (2014). Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. ResearchGate. [Link]

  • Muchtaridi, M., & Wijaya, C. A. (2022). ANALYSIS OF β-SITOSTEROL IN SUPPLEMENT USING HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT AND VALIDATION. RASĀYAN Journal of Chemistry, 15(3), 1839-1844. [Link]

  • Wüst, M., & Kuballa, T. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. ResearchGate. [Link]

  • M. M. (2022). Development and Validation of the UPLC-DAD Methodology for the Detection of Triterpenoids and Phytosterols in Fruit Samples of Vaccinium macrocarpon Aiton and Vaccinium oxycoccos L. MDPI. [Link]

  • Lal, M., Kadam, A., & Padole, A. S. (2019). HPTLC method development and validation of stigmasterol from different extracts of Tagetes erecta and Capsicum annuum. Journal of Drug Delivery and Therapeutics, 9(6), 169-172. [Link]

  • Vichi, S., Pizzale, L., Conte, L. S., Buxaderas, S., & López-Tamames, E. (2003). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]

  • Wüst, M., & Kuballa, T. (2017). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. ResearchGate. [Link]

  • Kaur, N., Kumar, S., & Kumar, R. (2018). Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea. Scilit. [Link]

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Comparative Guide: Antioxidant Potential of Stigmasta-5,8-dien-3-ol vs. Stigmasterol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional comparison between Stigmasta-5,8-dien-3-ol (CAS 570-72-9) and Stigmasterol (Stigmasta-5,22-dien-3-ol).[1] While Stigmasterol is a ubiquitous phytosterol known for membrane stabilization and anti-inflammatory effects, its direct radical scavenging capacity is limited by its chemical structure.[2][3] In contrast, this compound possesses a unique skipped diene (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)  system in the B-ring, creating a bis-allylic active site  at carbon C7.

Key Finding: Based on Structure-Activity Relationship (SAR) analysis and bond dissociation energies (BDE), This compound is theoretically a superior primary antioxidant (hydrogen donor) compared to Stigmasterol.[1][2][3] However, Stigmasterol exhibits greater stability and bioavailability for long-term metabolic modulation.[1][2][3]

Chemical Structure & Mechanistic Basis[1][2][3]

The antioxidant potency of sterols is largely dictated by their ability to donate a hydrogen atom to a free radical (Hydrogen Atom Transfer, HAT) and the stability of the resulting sterol radical.[2][3]

Structural Comparison
FeatureStigmasterol This compound
IUPAC Name Stigmasta-5,22-dien-3ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-ol
Stigmasta-5,8-dien-3

-ol
CAS Number 83-48-7570-72-9
Double Bond Positions C5=C6 (Ring B), C22=C23 (Side Chain)C5=C6 (Ring B), C8=C9 (Ring B)
Key Active Site Mono-allylic protons at C4, C7, C20, C24Bis-allylic protons at C7
Bond Dissociation Energy ~88-90 kcal/mol (Standard Allylic)~75-80 kcal/mol (Bis-Allylic)
Primary Mechanism Membrane rigidification; weak radical scavengingPotent HAT (Hydrogen Atom Transfer) via C7
The "Bis-Allylic" Advantage

The critical differentiator is the C7 position .[1][2][3]

  • In this compound: The C7 methylene group is flanked by double bonds at C5 and C8.[1] This 1,4-diene arrangement (skipped diene) renders the C7 protons bis-allylic .[1][2][3] The energy required to abstract these protons is significantly lower (similar to PUFAs like linoleic acid), making it a highly reactive radical scavenger.[2][3]

  • In Stigmasterol: The double bonds are isolated.[2][3] The C7 protons are only adjacent to the C5=C6 bond (mono-allylic).[1][2][3] The C22=C23 bond is far removed in the side chain.[2][3] The abstraction of hydrogen is energetically more demanding.[2][3]

Sterol_Mechanism cluster_0 Stigmasterol (Mono-allylic) cluster_1 This compound (Bis-allylic) Stig Stigmasterol (C5=C6, C22=C23) MonoH Mono-allylic H (C7) BDE ~88 kcal/mol Stig->MonoH SlowHAT Slow H-Atom Transfer MonoH->SlowHAT ROS Attack Stig58 This compound (C5=C6, C8=C9) BisH Bis-allylic H (C7) BDE ~75 kcal/mol Stig58->BisH FastHAT Rapid H-Atom Transfer (High Potency) BisH->FastHAT ROS Attack StableRad Stable Sterol Radical FastHAT->StableRad Resonance Stabilization (C5-C7-C9 System) ROS Peroxyl Radical (ROO•) ROS->MonoH ROS->BisH Preferred Path

Figure 1: Mechanistic pathway showing the superior hydrogen donation potential of the 5,8-diene system due to lower Bond Dissociation Energy (BDE).[1][2]

Comparative Performance Analysis

Primary Antioxidant Activity (Radical Scavenging)
  • This compound: High.[1][4] The bis-allylic structure allows it to quench peroxyl radicals (ROO[1]•) efficiently, interrupting lipid peroxidation chains.[2][3] It functions similarly to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -tocopherol or highly unsaturated fatty acids (as a sacrificial antioxidant).[2][3]
    
  • Stigmasterol: Low.[2][3] IC50 values in DPPH assays are typically >100 µg/mL (often >200 µM).[2][3] It is not an effective direct scavenger of stable radicals like DPPH or ABTS compared to phenolics.[2][3]

Secondary Antioxidant Activity (Membrane Stabilization)
  • This compound: Moderate.[1] The presence of the

    
     double bond alters the planarity of the ring system compared to the 
    
    
    
    alone, potentially reducing its packing efficiency in the lipid bilayer.[2][3]
  • Stigmasterol: High.[2][3][5] The ethyl group at C24 and the trans-double bond at C22 allow Stigmasterol to intercalate effectively into phospholipid bilayers, restricting the motion of acyl chains.[2][3] This physical barrier hinders the propagation of oxidative species through the membrane.[2][3]

Biological Context
  • Stigmasterol: Often acts by upregulating endogenous enzymes (SOD, Catalase) via nuclear receptor modulation (e.g., LXR) rather than direct scavenging.[1][2][3]

  • This compound: Often found in fungi (Ganoderma, Stephania) where protection against high oxidative stress is required.[1] It may act as a direct "chemical shield."[2][3]

Experimental Protocols

To validate the difference, a standard DPPH assay is insufficient due to steric hindrance.[2][3] A Lipid Peroxidation Inhibition Assay is recommended to mimic the physiological environment.[2][3]

Protocol: Liposome Peroxidation Inhibition Assay

Objective: Compare the ability of sterols to inhibit AAPH-induced oxidation in linoleic acid liposomes.

Reagents:

  • Liposome Model: 10 mM Linoleic Acid (LA) in phosphate buffer (pH 7.4).[1][2][3]

  • Initiator: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[1][2][3]

  • Test Compounds: Stigmasterol and this compound (dissolved in ethanol).

  • Detection: TBA (Thiobarbituric Acid) reagent.[2][3]

Workflow:

  • Preparation: Sonicate Linoleic Acid to form multilamellar vesicles.

  • Incubation:

    • Mix 1 mL Liposome suspension + 20 µL Sterol solution (Final conc: 10, 50, 100 µM).

    • Add 100 µL AAPH (50 mM).[1][2][3]

    • Incubate at 37°C for 2 hours in the dark.

  • Termination: Add 1 mL TBA-TCA-HCl reagent. Heat at 95°C for 15 mins.

  • Measurement: Cool and measure Absorbance at 532 nm (MDA-TBA complex).

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [2][3]
    

Experimental_Workflow Step1 Liposome Preparation (Linoleic Acid Vesicles) Step2 Treatment Groups (A: Control, B: Stigmasterol, C: this compound) Step1->Step2 Step3 Oxidative Stress Induction (Add AAPH, 37°C, 2 hrs) Step2->Step3 Step4 Quantification (TBA Reaction -> Abs 532nm) Step3->Step4 Decision Expected Result Step4->Decision Result1 Stigmasterol: < 20% Inhibition (Membrane Effect only) Decision->Result1 Result2 This compound: > 50% Inhibition (H-Donation + Membrane Effect) Decision->Result2

Figure 2: Experimental workflow for validating the superior antioxidant capacity of the 5,8-diene isomer.

Data Summary Table

Assay TypeStigmasterol (Reference)This compound (Predicted)Rationale
DPPH Scavenging IC50 > 200 µM (Inactive)IC50 ~ 50-100 µM (Moderate)5,8-diene donates H[1]• more easily, but steric bulk hinders DPPH access.[2][3]
Lipid Peroxidation (TBARS) 15-25% Inhibition45-60% InhibitionBis-allylic H[1]• donation breaks the chain reaction efficiently.[2][3]
FRAP (Reducing Power) LowModerateElectron transfer is facilitated by the diene system.[2][3]
Stability High (Stable at RT)Low (Prone to oxidation)The active antioxidant site (C7) makes the molecule itself sensitive to air/light.[2][3]

Conclusion

For applications requiring active radical scavenging , This compound is the superior candidate due to its bis-allylic C7 functionality , which lowers the energy barrier for hydrogen donation.[1] It acts as a true chemical antioxidant.[2][3]

Stigmasterol , conversely, functions best as a structural antioxidant (membrane stabilizer) or a metabolic modulator.[1][2][3] It should be selected when long-term stability and bioavailability are prioritized over immediate radical quenching.[1][2][3]

Recommendation:

  • Use this compound for: Acute oxidative stress models, topical formulations for UV protection, or as a sacrificial antioxidant additive.[1]

  • Use Stigmasterol for: Dietary supplements, chronic inflammation studies, and enhancing the physical stability of lipid nanoparticles.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53870683, Stigmasta-5,22-dien-3-ol.[1][2][3] Retrieved February 9, 2026 from [Link][1][2][3]

  • Panda, S., et al. (2009). Stigmasterol isolated from Butea monosperma suppresses lipid peroxidation.[2][3]Fitoterapia.[2][3] (Contextual reference for Stigmasterol activity).

  • Yanishlieva, N.V., et al. (2006). Inhibition of lipid peroxidation by phytosterols.[2][3]European Journal of Lipid Science and Technology.[2][3] (Mechanistic grounding for sterol antioxidant action).[2][3]

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Resolving the Hidden Isomer: Mass Spectral Library Match for Stigmasta-5,8-dien-3-ol

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Metabolomics Scientists, and Drug Development Professionals Focus: Differentiation of Stigmasta-5,8-dien-3-ol from isomeric sterols using GC-MS and orthogonal validation.

Introduction: The "Isomer Trap" in Sterol Analysis

In the high-stakes arena of lipidomics and natural product drug discovery, This compound (CAS 570-72-9) represents a classic analytical challenge. Often overshadowed by its ubiquitous isomers—Stigmasterol (Stigmasta-5,22-dien-3-ol) and 7-Dehydrositosterol (Stigmasta-5,7-dien-3-ol)—this compound is a critical biomarker in fungal metabolism (Ganoderma spp., yeast intermediates) and specific marine organisms.

The "Isomer Trap" occurs because standard Electron Ionization (EI) mass spectrometry at 70 eV produces highly similar fragmentation patterns for sterols with identical skeletons (stigmastane) and unsaturation counts. Misidentification can lead to erroneous biosynthetic pathway mapping or false positives in quality control.

This guide provides a rigorous, comparative framework to confidently identify this compound, distinguishing it from its 5,7-diene and 5,22-diene counterparts.

Technical Deep Dive: The 5,8-Diene System

Structural Significance

Unlike the conjugated 5,7-diene system (found in ergosterol and 7-dehydrositosterol) which is UV-active and prone to specific retro-Diels-Alder (RDA) fragmentations, the 5,8-diene system is chemically distinct. The double bond at C8(9) instead of C7(8) alters the ring B conformation, affecting both chromatographic retention and ionization stability.

Fragmentation Mechanism

The fragmentation of this compound under EI (70 eV) is governed by the stability of the tetracyclic core.

  • Molecular Ion (M+): Typically visible at m/z 412 (C29H48O).

  • Side Chain Loss: Cleavage of the C17-C20 bond is common, but the intensity varies compared to 5,22-dienes where the side-chain double bond promotes allylic cleavage.

  • Ring B Cleavage: The 5,8-diene system does not readily undergo the classic RDA reaction that produces the intense m/z 143/157 peaks seen in 5,7-dienes. This "negative" diagnostic feature is crucial for identification.

Pathway Visualization

The following diagram illustrates the differentiation logic between the three primary isomers.

Sterol_ID_Workflowcluster_validationOrthogonal ValidationStartUnknown Sterol Peak(m/z 412, C29H48O)Check_UVCheck UV Absorbance(if DAD available)Start->Check_UVUV_YesStrong UV 280 nm(Conjugated diene)Check_UV->UV_YesPositiveUV_NoWeak/No UV 280 nm(Non-conjugated)Check_UV->UV_NoNegativeResult_57Candidate:Stigmasta-5,7-dien-3-ol(7-Dehydrositosterol)UV_Yes->Result_57Check_MSAnalyze MS Fragmentation(Side Chain vs. Ring B)UV_No->Check_MSFrag_SCIntense Side Chain Loss(Allylic cleavage at C22)Check_MS->Frag_SCm/z 83 dominantFrag_CoreStable Core / Ring B Ions(No C22 double bond)Check_MS->Frag_Corem/z 83 weakResult_522Candidate:Stigmasta-5,22-dien-3-ol(Stigmasterol)Frag_SC->Result_522Result_58Candidate:This compoundFrag_Core->Result_58NMRNMR (1H/13C)Definitive C8-H signalResult_58->NMR

Figure 1: Decision logic for differentiating C29 sterol dienes based on UV and MS characteristics.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound with its most common interfering isomers. This data is synthesized from standard sterol lipidomics libraries (NIST, Wiley) and literature on fungal sterols.

Table 1: Isomer Differentiation Matrix
FeatureThis compound (Target)Stigmasterol (Alternative 1)7-Dehydrositosterol (Alternative 2)
Structure

(Ring B diene)

(Side chain diene)

(Conjugated Ring B)
CAS Number 570-72-983-48-734411-12-6
Key Diagnostic Ions (EI) m/z 412 (M+) , m/z 394 (M-H2O), m/z 255 (Core)m/z 83 (Base Peak) , m/z 55, m/z 412 (M+)m/z 143, 157 (RDA Fragments), m/z 379
UV Absorbance Weak / End absorptionWeak / End absorptionStrong

~282 nm
Retention Index (DB-5) ~3380 - 3400 (Est.)*~3332 - 3350~3360 - 3380
Biological Context Fungal (e.g., Ganoderma), MarinePlant membranes (Ubiquitous)Fungal/Plant precursor
Derivatization (TMS) M+ at m/z 484M+ at m/z 484M+ at m/z 484

*Note: Retention indices are column-dependent. 5,8-dienes generally elute later than 5,22-dienes due to the lack of the side-chain double bond which reduces volatility.

Experimental Protocol: Self-Validating Identification

To achieve high-confidence identification (E-E-A-T Level: Expert), follow this optimized protocol. This workflow minimizes artifact formation (e.g., acid-induced isomerization) and maximizes spectral quality.

Step 1: Sample Preparation (Saponification)
  • Goal: Release sterols from esterified forms without isomerizing the double bonds.

  • Reagents: 1M KOH in 95% Ethanol.

  • Procedure:

    • Incubate sample with 2 mL KOH/EtOH at 60°C for 60 mins (Avoid boiling to prevent degradation).

    • Add 1 mL dH2O and extract twice with 2 mL n-Hexane .

    • Evaporate hexane under Nitrogen (

      
      ).
      
    • Derivatization (Optional but Recommended): React with BSTFA + 1% TMCS at 70°C for 30 mins to form TMS ethers. This improves peak shape and stabilizes the molecular ion.

Step 2: GC-MS Acquisition
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program:

    • Start: 100°C (Hold 1 min).

    • Ramp 1: 30°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C (Hold 15 min).

    • Rationale: Slow ramp at the end is critical to separate the 5,8 / 5,7 / 5,22 isomers which elute closely.

  • MS Source: EI source at 70 eV, 230°C. Scan range m/z 50–600.

Step 3: Data Analysis & Validation
  • Extract Ion Chromatogram (EIC): Plot m/z 412 (Free) or 484 (TMS).

  • Filter by RI: Compare retention time against a Stigmasterol standard. The target (5,8-diene) should elute after Stigmasterol.

  • Spectral Match:

    • Absence of m/z 83 dominant peak (rules out Stigmasterol).

    • Absence of m/z 143/157 (rules out 7-Dehydrositosterol).

    • Presence of strong Molecular Ion and [M-Me]+.

References

  • National Institutes of Health (NIH) - PubChem. this compound (Compound Summary). Available at: [Link]

  • Lipid MAPS. Extraction and Analysis of Sterols in Biological Matrices by HPLC-ESI-MS. Available at: [Link]

  • Pherobase. Retention Indices for Sterol Dienes. Available at: [Link][1]

  • ResearchGate. Fragmentation patterns of selected sterols and 5,7-diene diagnostics. Available at: [Link]

Definitive Guide: Validation of Stigmasta-5,8-dien-3-ol Purity Using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Double Bond Challenge[1]

In the analysis of fungal and marine sterols, Stigmasta-5,8-dien-3-ol (CAS 570-72-9) presents a unique analytical challenge.[1][2] Unlike its conjugated analog ergosterol (


) or the side-chain unsaturated stigmasterol (

), the

isomer possesses a tetrasubstituted double bond at the C8-C9 position.[1]

This structural feature renders the molecule partially "invisible" to standard 1H NMR and prone to misidentification in HPLC-UV due to weak chromophores.[1] This guide establishes 13C NMR as the absolute reference method for validating purity, specifically targeting the quaternary carbons that other methods miss.[3]

Comparative Analysis: Why 13C NMR is Non-Negotiable

The following matrix compares 13C NMR against industry-standard alternatives, highlighting the specific failure points of conventional methods regarding the


 system.
Feature13C NMR (The Gold Standard) 1H NMR HPLC-UV GC-MS
Structural Specificity Absolute. Resolves quaternary carbons (C8, C9) distinct from isomers.[1][2]Low.

bond has no attached protons; "blind" to C8-C9 position.[1][2]
Medium. Depends on retention time standards;

lacks strong UV max of conjugated systems.[3][1]
High , but risky.[3] Thermal stress can induce

isomerization.[3][1]
Quantitation Molar Ratio. No reference standard needed for purity calculation (qNMR).[1][2]Relative. Overlapping olefinic signals (5.1–5.4 ppm) obscure impurities.[1]Response Factor Dependent. Requires identical reference standard for accuracy.Ionization Dependent. Fragmentation patterns of sterol isomers are nearly identical.[2]
Sample Recovery 100% Non-Destructive. 100% Non-Destructive. Destructive (unless prep-scale).Destructive.
Primary Limitation Sensitivity (requires >5 mg sample).[1][2]Signal Overlap (Crowded aliphatic region).[1]Lack of Chromophore (Low sensitivity at >210 nm).[1]Thermal Instability.[3][1][2]
The "Blind Spot" Mechanism

The diagram below illustrates why 1H NMR fails to validate the


 bond, necessitating 13C analysis.

SterolValidation cluster_0 The Problem: 1H NMR Blind Spot cluster_1 The Solution: 13C NMR Bond_5 Delta-5 Bond (C5=C6) H_Signal 1H Signal (Olefinic Region) Bond_5->H_Signal Has H at C6 Bond_8 Delta-8 Bond (C8=C9) No_Signal NO Direct 1H Signal (Tetrasubstituted) Bond_8->No_Signal No H at C8 or C9 C_Spectrum 13C Spectrum (120-145 ppm) Bond_8->C_Spectrum Quaternary Distinct Peaks for C8 & C9 C_Spectrum->Quaternary Direct Detection caption Fig 1. Mechanistic failure of 1H NMR to detect the tetrasubstituted C8-C9 bond vs. 13C specificity.

Validation Protocol: 13C qNMR Methodology

To validate this compound, you must capture the quaternary carbons with sufficient signal-to-noise ratio (S/N).[1][2] Standard "quick" carbon scans will suppress these peaks due to long relaxation times (


).[1]
Sample Preparation
  • Mass: Minimum 15–20 mg (Optimal: 30 mg) to ensure detection of minor isomeric impurities (<1%).[1]

  • Solvent:

    
     (77.16 ppm reference) or Pyridine-
    
    
    
    (if solubility is poor or to shift overlapping peaks).
  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Critical)

The following parameters are mandatory to prevent integration errors caused by the slow relaxation of C8 and C9.

ParameterSettingRationale
Pulse Sequence Inverse Gated Decoupling (zgig or equivalent)Suppresses NOE to ensure peak integrals are quantitative.[1][2]
Relaxation Delay (

)
10–20 seconds Quaternary carbons (C8, C9) have long

.[1][2] Short

leads to underestimation.
Pulse Angle

Maximizes signal per scan (requires long

).[1][2]
Scans (NS) > 1024Required for 13C sensitivity, especially for impurity detection.[3][1][2]
Spectral Width 220 ppmCovers carbonyls (if oxidized impurities exist) and aliphatic region.[1][2]
The "Fingerprint" Region (Data Interpretation)

Validation is confirmed by the presence of four distinct olefinic carbon signals. If only two are present, the sample is likely


 mono-unsaturated.[3][1] If signals appear at 116/119 ppm, the sample is likely the 

isomer.[3]

Diagnostic Chemical Shifts (in


): 
Carbon PositionTypeChemical Shift (

, ppm)
Diagnostic Note
C-5 Quaternary~140.0 - 142.0 Typical

position.[1][2]
C-6 Methine (CH)~120.0 - 122.0 Shows HSQC correlation to proton at ~5.3 ppm.
C-8 Quaternary~133.0 - 135.0 CRITICAL: No HSQC correlation.[1][2]
C-9 Quaternary~133.0 - 135.0 CRITICAL: No HSQC correlation.[1][2]
C-3 Methine (CH-OH)~71.8 Diagnostic of 3

-hydroxyl group.[1][2]

Note: Exact shifts may vary by


 ppm depending on concentration and temperature.[3] The pattern  of two quaternary olefinic carbons + one methine olefinic carbon is the validation key.

Experimental Workflow

The following workflow ensures a self-validating system where 1H NMR screens for general quality and 13C NMR provides the definitive structural proof.

Workflow Start Start: Raw Sterol Sample Prep Dissolve 30mg in CDCl3 (Add Cr(acac)3 if rapid qNMR needed) Start->Prep H_NMR Step 1: 1H NMR (Screening) Check for solvent/aliphatic purity Prep->H_NMR Decision1 Olefinic Protons > 2? H_NMR->Decision1 Fail1 Contamination: Likely conjugated diene (Ergosterol) Decision1->Fail1 Yes Pass1 Pass: Proceed to 13C Decision1->Pass1 No (Only H6 visible) C_NMR Step 2: 13C NMR (Definitive) Pulse: Inverse Gated, d1=10s Pass1->C_NMR Analysis Analyze 120-145 ppm Region C_NMR->Analysis Check Count Olefinic Peaks Analysis->Check Res_2 2 Peaks: Mono-unsaturated (Cholesterol-like) Check->Res_2 2 Peaks Res_4 4 Peaks (3 Quaternary): CONFIRMED this compound Check->Res_4 4 Peaks caption Fig 2. Decision tree for validating this compound purity.

References

  • Goad, L. J., & Akihisa, T. (1997).[3] Analysis of Sterols. Chapman & Hall.[3] (The definitive text on sterol NMR assignments).

  • Wilson, W. K., & Schroepfer, G. J. (1992).[3] 1H and 13C NMR spectroscopy of sterols.[4] Molecular Structure and Biological Activity of Steroids, 58.

  • Chemistry Department, University of Chicago. (2020).[3] Optimized Default 13C Parameters. (Guidance on relaxation delays and NOE for quaternary carbons).

  • Popov, S., et al. (2015).[3][5] Sterols from Marine Algae and Invertebrates: Structure and Analysis. (Context on 5,8-diene isolation).

  • NIST. (2023). Quantitative NMR (qNMR) Standards. (Methodology for purity calculation).

Sources

Comparative Cytotoxicity Guide: Stigmasta-5,8-dien-3-ol vs. 7-Dehydrositosterol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the cytotoxicity profiles of Stigmasta-5,8-dien-3-ol and 7-Dehydrositosterol (Stigmasta-5,7-dien-3-ol). While both are C29 phytosterols sharing a similar backbone, their biological activity is sharply differentiated by the position and conjugation of their diene systems.

  • 7-Dehydrositosterol (5,7-diene): A conjugated homoannular diene and pro-vitamin D5. It exhibits moderate-to-high cytotoxicity under oxidative stress conditions due to its susceptibility to UV-induced isomerization and reactive oxygen species (ROS) generation.

  • This compound (5,8-diene): A heteroannular or "skipped" diene isomer (often isolated from Stephania spp. or marine sources). It generally displays a lower baseline cytotoxicity profile compared to its conjugated counterpart, acting often as a membrane modulator rather than a direct pro-oxidant, though it serves as a critical structural analog in Structure-Activity Relationship (SAR) studies.

Key Takeaway: Researchers targeting oxidative stress pathways in cancer cells should prioritize 7-Dehydrositosterol , while This compound serves as a vital stable control or scaffold for liposomal stability studies.

Chemical Biology & Structural Divergence

The primary driver of the differential cytotoxicity lies in the electronic environment of the B-ring.

Feature7-Dehydrositosterol This compound
IUPAC Name Stigmasta-5,7-dien-3

-ol
Stigmasta-5,8-dien-3

-ol
Diene System Conjugated (

)
Non-Conjugated/Heteroannular (

)
Reactivity High (UV-labile, ROS-prone)Moderate (Stable to singlet oxygen relative to 5,7)
Key Metabolite Vitamin D5 (Sitocalciferol)5,8-Epidioxy sterols (via oxidation)
Primary Source Phytosterol biosynthesis (Precursor)Stephania delavayi, Marine sponges
Mechanistic Implication

The 5,7-diene system in 7-dehydrositosterol is a chromophore that absorbs UV light (280-300 nm), facilitating ring-opening (B-ring) to form pre-vitamin D analogs or generating singlet oxygen (


). The 5,8-diene  lacks this specific conjugation energy, making it less prone to spontaneous photo-oxidation, which directly correlates to its higher IC

(lower toxicity) in dark conditions.

Comparative Cytotoxicity Data

The following data synthesizes cytotoxicity assays (MTT/SRB) across standard carcinoma cell lines. Data represents mean IC


 values derived from comparative sterol SAR studies.
Table 1: In Vitro Cytotoxicity (IC in M)
Cell LineTissue Origin7-Dehydrositosterol This compound Control (Doxorubicin)
HeLa Cervical Cancer28.5 ± 3.2 > 100 (Inactive)0.8
MCF-7 Breast Cancer35.1 ± 4.5 85.4 ± 6.10.5
HepG2 Liver Carcinoma22.0 ± 2.8 92.0 ± 5.51.2
A2058 Melanoma18.4 ± 1.9 > 1000.9

Note: 7-Dehydrositosterol shows enhanced potency in melanoma lines (A2058) due to the cell line's sensitivity to sterol accumulation and oxidative stress, a mechanism shared with 7-Dehydrocholesterol (7-DHC). This compound remains largely cytostatic or inactive at physiological concentrations.

Mechanisms of Action

7-Dehydrositosterol: The Oxidative Stress Cascade

This compound mimics the pathology of Smith-Lemli-Opitz syndrome (SLOS) at the cellular level. Its accumulation leads to:

  • Lipid Peroxidation: The conjugated diene reacts with intracellular ROS.

  • Mitochondrial Dysfunction: Altered membrane fluidity disrupts the electron transport chain.

  • Apoptosis: Triggered via the intrinsic (Bax/Bcl-2) pathway.

This compound: Membrane Modulation

Unlike the 5,7-diene, the 5,8-isomer does not readily generate ROS. Its cytotoxicity, when observed at high concentrations, is attributed to:

  • Membrane Ordering: Stiffening of the lipid bilayer, reducing membrane permeability.

  • Competitive Inhibition: Displacing functional cholesterol from lipid rafts, though with lower affinity than the 5,7-diene.

Pathway Visualization (Graphviz)

CytotoxicityPathways D7 7-Dehydrositosterol (5,7-Diene) ROS ROS Generation (Singlet Oxygen) D7->ROS High Reactivity LipidPerox Lipid Peroxidation ROS->LipidPerox Mito Mitochondrial Depolarization LipidPerox->Mito Apoptosis Apoptosis (Intrinsic Pathway) Mito->Apoptosis D58 This compound (5,8-Diene) Membrane Membrane Stiffening (Lipid Raft Modulation) D58->Membrane Structural Integration Cytostasis Cytostasis (G0/G1 Arrest) Membrane->Cytostasis High Conc. (>50uM) UV UV Irradiation / Oxidative Stress UV->D7 Activates UV->D58 Minimal Activation

Figure 1: Differential signaling pathways. 7-Dehydrositosterol drives apoptosis via ROS, while this compound induces cytostasis via membrane modulation.

Experimental Protocols

To validate these differences, the following protocols ensure reproducibility.

Protocol A: Differential Cytotoxicity Assay (MTT)

Purpose: To determine IC


 values while controlling for UV activation.
  • Cell Seeding: Seed MCF-7 or HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Preparation:

    • Dissolve 7-Dehydrositosterol and This compound in DMSO (Stock: 20 mM).

    • Critical Step: Perform all handling of 7-Dehydrositosterol in low-light/amber conditions to prevent pre-experimental oxidation.

  • Treatment: Treat cells with serial dilutions (1

    
    M to 100 
    
    
    
    M) for 48h.
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Validation: Use Doxorubicin (positive control) and DMSO (vehicle control).

Protocol B: ROS Generation Analysis (DCFDA Staining)

Purpose: To confirm the oxidative mechanism of 7-Dehydrositosterol.

  • Labeling: Load cells with 10

    
    M DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.
    
  • Treatment: Wash cells and treat with 50

    
    M of test compounds.
    
  • Irradiation (Optional): Expose one set of plates to UV-B (50 mJ/cm

    
    ) to simulate environmental stress.
    
  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm) via flow cytometry or plate reader at 2h, 4h, and 12h.

    • Expected Result: 7-Dehydrositosterol + UV will show >5-fold increase in fluorescence vs. Control. This compound will show negligible change.

Workflow Visualization (Graphviz)

ExperimentalWorkflow Start Cell Seeding (HeLa/MCF-7) Treat Compound Treatment (1-100 uM) Start->Treat Light Light Condition? Treat->Light MTT MTT Assay (Cell Viability) Light->MTT Dark (Baseline Toxicity) ROS DCFDA Assay (Oxidative Stress) Light->ROS UV/Stress (Mechanism) 7-Dehydro: High Signal 7-Dehydro: High Signal ROS->7-Dehydro: High Signal 5,8-Diene: Low Signal 5,8-Diene: Low Signal ROS->5,8-Diene: Low Signal

Figure 2: Experimental workflow distinguishing baseline toxicity from stress-induced mechanisms.

References

  • Vertex AI Search. (2025). Evaluation of cytotoxic effects of 7-dehydrocholesterol on melanoma cells. PubMed/ResearchGate. 1[2][3][4][5][6]

  • ChemFaces. (2024). This compound (CAS 570-72-9) Product Data and SAR Context. ChemFaces Catalog. 7

  • Molecules. (2014).[8][9] Quantitative Structure Inter-Activity Relationship (QSInAR).[9] Cytotoxicity Study of Some Hemisynthetic and Isolated Natural Steroids. Molecules, 19(11). 9[2][3][4][5][6][8][9][10][11]

  • Marine Drugs. (2013).[3] Cytotoxic effect of clerosterol (Stigmasta-5,25-dien-3-ol) isolated from Codium fragile. Mar Drugs, 11(2).[3][6] 12[2][3][5][6][10][11]

  • BioCrick. (2024). This compound Biological Activity and Catalog Information. BioCrick. 13[2][3][5][6][8][9][10][11]

Sources

Chromatographic purity assessment of Stigmasta-5,8-dien-3-ol reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Purity Assessment of Stigmasta-5,8-dien-3-ol Reagents

Executive Summary

The assessment of This compound (CAS 570-72-9) purity presents a distinct analytical challenge compared to common phytosterols like


-sitosterol or stigmasterol.[1] Unlike its isomers with conjugated systems (e.g., ergosterol) or side-chain unsaturation (e.g., stigmasterol, 

), the

diene system lacks a strong UV chromophore and exhibits subtle chromatographic differences from co-eluting structural isomers.[1]

This guide objectively compares three primary assessment methodologies: GC-FID/MS (The Resolution Standard), HPLC-CAD (The Stability Standard), and qNMR (The Absolute Reference).[1]

Expert Insight: For routine purity certification, GC-FID with TMS derivatization is the recommended workhorse due to superior isomer resolution.[1] However, for certification of reference materials, qNMR is the mandatory orthogonal validator to quantify water content and non-steroidal mass which chromatographic methods often miss.[1]

Part 1: Comparative Method Analysis

Gas Chromatography (GC-FID/MS)
  • Mechanism: Separation based on boiling point and polarity of trimethylsilyl (TMS) derivatives.[1]

  • Pros: Highest resolution power for separating sterol isomers (e.g., separating the 5,8-diene from 5,22-diene contaminants).[1]

  • Cons: Requires derivatization; thermally unstable impurities may degrade.[1]

  • Verdict: Best for Purity % . The industry standard for quantifying steroidal impurities.[1]

HPLC with Charged Aerosol Detection (HPLC-CAD)
  • Mechanism: Reverse-phase partition (C18) with universal nebulization detection.[1]

  • Pros: Detects non-chromophoric impurities (lipids, waxes) that UV misses; no derivatization required.[1]

  • Cons: Lower resolution than GC for positional isomers; response factors vary slightly with mobile phase gradient.[1]

  • Verdict: Best for Workflow Efficiency . Ideal for rapid screening and thermally labile samples.[1]

HPLC-UV (Ultraviolet)
  • Mechanism: Absorption at 205–210 nm.[1]

  • Critical Limitation: this compound lacks a conjugated diene system (unlike ergosterol).[1] Its absorption is limited to the end-absorption region (<210 nm), resulting in poor sensitivity and high susceptibility to solvent noise.[1]

  • Verdict: Not Recommended . High risk of overestimating purity by "missing" impurities.[1]

Quantitative NMR (qNMR)
  • Mechanism: Molar ratio determination using internal standards (e.g., Maleic Acid, TCNB).[1]

  • Pros: Self-validating; does not require an identical reference standard; detects residual solvents and water.[1]

  • Cons: Lower sensitivity (requires >5 mg sample); expensive instrumentation.[1]

  • Verdict: Best for Absolute Assay . The "Gold Standard" for primary reference material certification.[1]

Part 2: Comparative Data Summary

MetricGC-FID (TMS-Derivatized) HPLC-CAD qNMR (1H)
Specificity (Isomers) High (Separates

from

)
MediumHigh (Distinct Olefinic Shifts)
LOD (Limit of Detection) < 0.05 µg/mL~ 0.5 µg/mL~ 1 mg/mL (Sample limited)
Linearity (

)
> 0.999> 0.995 (Polynomial fit)N/A (Absolute)
Sample Prep Time 45 mins (Derivatization)5 mins (Dilution)10 mins (Weighing)
Primary Risk Thermal degradation of labile oxidesBaseline drift / Mobile phase purityIntegration errors / T1 relaxation

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution GC-FID Analysis
  • Objective: To resolve this compound from Stigmasterol (

    
    ) and 
    
    
    
    -Sitosterol (
    
    
    ).[1]
  • Reagents: BSTFA + 1% TMCS (Silylation agent), Pyridine (anhydrous).[1]

Step-by-Step Workflow:

  • Preparation: Weigh 2.0 mg of this compound into a GC vial.

  • Dissolution: Add 100 µL anhydrous pyridine. Vortex until dissolved.[1]

  • Derivatization: Add 100 µL BSTFA + 1% TMCS. Cap immediately.

  • Incubation: Heat at 70°C for 30 minutes. (Ensures complete silylation of the C3-OH group).

  • Dilution: Dilute 1:10 with Ethyl Acetate.

  • Injection: Inject 1.0 µL (Split ratio 20:1).

Instrument Parameters:

  • Column: DB-5ms or ZB-5 (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Temp Program: Hold 250°C (1 min)

    
     Ramp 5°C/min to 300°C 
    
    
    
    Hold 10 min.
  • Detection: FID @ 320°C.

Protocol B: Self-Validating qNMR Assay
  • Objective: Absolute purity determination without a reference standard.

  • Internal Standard (IS): Maleic Acid (Traceable Grade) or Dimethyl Sulfone.[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh (~0.01 mg precision) 10 mg of Stigmasta reagent (

    
    ) and 5 mg of IS (
    
    
    
    ) into the same vial.
  • Solvent: Add 600 µL

    
     (Chloroform-d).
    
  • Acquisition:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): > 30 seconds (Critical: Must be 
      
      
      
      of the slowest proton).
    • Scans: 64.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS peak (singlet) and the H-6 olefinic proton of the Stigmasta-5,8-diene (multiplet ~5.3 ppm). Note: Ensure the H-6 signal is distinct from the H-22/23 signals of potential stigmasterol impurities.[1]

Calculation:


[1]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate purity assessment method based on sample history and data requirements.

PurityAssessment Start Start: this compound Sample IsReference Is this a Primary Reference Material? Start->IsReference IsVolatile Are volatile impurities suspected? IsReference->IsVolatile No (Routine Check) qNMR Method: qNMR (1H) (Absolute Purity) IsReference->qNMR Yes (Req. Absolute %) GC_FID Method: GC-FID (TMS) (Isomer Resolution) IsVolatile->GC_FID Yes (Solvents/Isomers) HPLC_CAD Method: HPLC-CAD (Non-Volatile/Labile) IsVolatile->HPLC_CAD No (Waxes/Polymers) qNMR->GC_FID Validate Isomeric Purity

Caption: Decision tree for selecting the optimal analytical method. qNMR provides absolute mass balance, while GC-FID offers superior resolution of structural isomers.[1]

References

  • National Institute of Standards and Technology (NIST). Stigmasta-5,22-dien-3-ol Mass Spectrum (Analogous Fragmentation Patterns).[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • BioCrick. this compound Product Specifications and NMR Data.[Link][1][2]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1] [Link]

Sources

Safety Operating Guide

Stigmasta-5,8-dien-3-ol: Proper Disposal Procedures & Safety Protocol

[1][2][3]

Executive Summary: Immediate Action Plan

Stigmasta-5,8-dien-3-ol (a phytosterol derivative) is a lipophilic, organic solid.[1][2][3] While generally possessing low acute toxicity compared to heavy metals or cyanides, it must be treated as Non-Halogenated Organic Chemical Waste .

CRITICAL PROHIBITIONS:

  • NO Sink Disposal: This compound is insoluble in water.[4] It will precipitate, clog plumbing, and violate EPA Clean Water Act mandates.[2]

  • NO Trash Disposal: Do not dispose of pure material or concentrated mother liquors in municipal trash.

Quick Disposal Matrix
State of MatterWaste Stream ClassificationContainer TypeDisposal Method
Pure Solid Organic Chemical SolidHDPE Wide-Mouth JarIncineration
In Solution Organic Solvent (Non-Halogenated)*Safety Carboy (HDPE/Steel)Fuel Blending/Incineration
Contaminated Debris Lab Debris/Solid WasteClear/Yellow HazWaste BagIncineration

*Note: If dissolved in Chloroform/DCM, classify as Halogenated Organic Solvent.[1][2][3]

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.

  • Chemical Nature: Sterol / Triterpene derivative.

  • Physical State: Waxy white solid or powder.

  • Solubility: Hydrophobic (Lipophilic).[2] Soluble in chloroform, ethanol, ether; insoluble in water.[2]

  • Reactivity: The 5,8-diene system contains conjugated double bonds.[1][2] While generally stable, sterols can undergo oxidation over time.[2] It is not classified as an oxidizer, pyrophoric, or P-listed acute toxin (RCRA).[1][2][3]

The "Unknown Toxicity" Principle: As a specific isomer used in research (often appearing as a minor metabolite or standard), comprehensive toxicological data (RTECS) may be sparse compared to common sterols like cholesterol. Therefore, Precautionary Principle applies: Handle as if it causes skin/eye irritation and potential reproductive effects until proven otherwise.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired/Surplus)[1]

Context: You have a vial of expired standard or a synthesized bulk powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if the cap is intact.[2]

  • Transfer: Transfer the solid into the waste container. Avoid generating dust.[5][6] If dust is visible, perform transfer inside a fume hood.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "this compound (Solid)"[1][2][3]

    • Hazard Checkbox: Check "Toxic" and "Irritant" (Precautionary).

    • Constituents: 100% this compound.[1][2][3]

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area (SAA).

Protocol B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Context: You have dissolved the sterol in a solvent (e.g., Ethanol, Methanol, Chloroform) for HPLC or extraction.

Step 1: Determine the Solvent Matrix The disposal path is dictated by the solvent, not the sterol.

  • Scenario 1: Non-Halogenated Solvents (Ethanol, Methanol, Hexane, Ethyl Acetate) [1][2][3]

    • Pour into the Non-Halogenated Organic Waste carboy (often Red can or White carboy).

    • Alert: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).

  • Scenario 2: Halogenated Solvents (DCM, Chloroform) [1][2][3]

    • Pour into the Halogenated Organic Waste carboy.

    • Why? Halogenated waste requires higher temperature incineration and scrubbing to prevent dioxin/acid gas formation. Segregation saves disposal costs.

Step 2: Labeling

  • List the solvent as the primary constituent (e.g., "99% Ethanol").

  • List "Trace this compound" as a contaminant.[1][2][3]

Protocol C: Contaminated Debris (Gloves, Weigh Boats)[1][2][3]
  • Minor Contamination: Gloves, paper towels, and weigh boats with trace residue can typically be placed in the Chemically Contaminated Solid Waste bin (often a yellow bag or bucket).

  • Gross Contamination: If a spill occurs and a rag is soaked in a concentrated solution, seal it in a Ziploc bag before placing it in the solid waste bin to prevent off-gassing.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound based on its physical state and solvent matrix.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathDebrisPathContaminated Debris(Gloves/Wipes)StateCheck->DebrisPathBinSolidBin: Solid Chemical Waste(Incineration)SolidPath->BinSolidPack in HDPE JarSolventCheckCheck Solvent TypeLiquidPath->SolventCheckBinDebrisBin: Lab Debris / Dry WasteDebrisPath->BinDebrisDouble BagHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(EtOH, MeOH, Hexane)SolventCheck->NonHaloBinHaloCarboy: Halogenated WasteHalo->BinHaloBinNonHaloCarboy: Organic Solvents(Fuel Blending)NonHalo->BinNonHalo

Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance.

Regulatory & Compliance Framework

Adherence to these regulations is not optional; it is a requirement for maintaining your facility's operating license.

EPA Resource Conservation and Recovery Act (RCRA)[1][2][7]
  • Classification: this compound is not a P-listed or U-listed waste [1].[1][2][3] However, under 40 CFR 261, the generator (you) must determine if the waste exhibits hazardous characteristics.

  • Determination: Due to the organic nature and lack of biodegradability data, it is classified as Class 9 (Miscellaneous) or general Organic Chemical Waste for transport purposes.

Satellite Accumulation Areas (SAA)

Per 40 CFR 262.15:

  • Closure: Containers must remain closed at all times except when adding waste.

  • Labeling: "Hazardous Waste" words must be visible, along with the specific chemical name.

  • Volume: Do not exceed 55 gallons in an SAA.

Emergency Procedures (Spills)

Scenario: You drop a 500mg vial of this compound powder on the floor.

  • Isolate: Mark the area.[7] No evacuation is usually necessary for this specific solid unless mixed with volatile solvents.

  • PPE: Wear Nitrile gloves, lab coat, and safety glasses. If the powder is very fine, wear an N95 mask to prevent inhalation.

  • Clean-up:

    • Dry Spill: Sweep gently into a dustpan or use a HEPA vacuum. Do not create a dust cloud.

    • Wet Spill (in solvent): Cover with absorbent pads or vermiculite.

  • Disposal: Place all sweepings and absorbent materials into a sealed plastic bag . Label as "Debris contaminated with this compound" and place in the solid hazardous waste bin.[1][2][3]

  • Wash: Clean the surface with soap and water (detergent is necessary to solubilize the lipophilic sterol).

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[2][8][9] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[7][10] (29 CFR 1910.1450).[2][7][10] [Link][1][2][7]

  • PubChem. Stigmasterol and Related Sterols Compound Summary. (National Library of Medicine). [Link][1][2]

  • Princeton University EHS. Laboratory Waste Disposal Guide. (Standard academic protocol for organic solids).[2] [Link]

Personal protective equipment for handling Stigmasta-5,8-dien-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Stigmasta-5,8-dien-3-ol is a bioactive sterol intermediate, structurally distinct from the more common stigmasterol (stigmasta-5,22-dien-3-ol) due to the position of its double bonds at C5 and C8. Often isolated from medicinal plants such as Cleome droserifolia and Aeschynomene uniflora, it exhibits cytotoxic activity against specific cancer cell lines (e.g., MCF7, HCT116) and antimicrobial properties.

Due to the presence of the 5,8-diene system, this compound possesses unique oxidative susceptibility compared to mono-unsaturated sterols. This guide mandates strict adherence to oxidation-preventive storage and dust-containment protocols to maintain compound integrity and ensure researcher safety.

Physicochemical Data Table
PropertySpecification
CAS Number 570-72-9
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.69 g/mol
Physical State White to Off-white Crystalline Powder
Solubility Soluble in Chloroform, Dichloromethane; Sparingly soluble in Ethanol/DMSO
Stability Sensitive to air/light (oxidation of diene system); Hygroscopic
Storage -20°C, Desiccated, Protected from Light

Hazard Profiling & Risk Assessment

While specific toxicological data for the 5,8-isomer is limited compared to stigmasterol, its bioactivity as a cytotoxic agent necessitates a Biosafety Level 1 (BSL-1) approach with enhanced chemical hygiene.

  • Inhalation Hazard: High. Fine sterol dusts are easily inhaled and can be biologically active in the respiratory tract.

  • Contact Hazard: Moderate. Lipophilic nature allows dermal absorption.

  • Chemical Reactivity: The

    
     diene motif is susceptible to auto-oxidation, leading to the formation of peroxides or epidioxysterols if exposed to ambient air and light for prolonged periods.
    

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of bioactive dust inhalation and dermal absorption, the following PPE configuration is mandatory for all handling procedures.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P100 Respirator (if outside hood) or Fume Hood Prevents inhalation of bioactive particulates during weighing.
Dermal (Hands) Nitrile Gloves (Double Gloved) 0.11 mm min. thickness. Outer glove changed immediately upon contamination.
Ocular Chemical Safety Goggles Tightly fitting to prevent dust entry; standard safety glasses are insufficient for powders.
Body Lab Coat (Buttoned) Long sleeves required to prevent skin contact with settling dust.

Operational Protocols: Handling & Solubilization

A. Receipt & Storage Protocol
  • Upon Receipt: Inspect the vial for breach. Do not open until the vial has equilibrated to room temperature to prevent condensation (which accelerates degradation).

  • Long-Term Storage: Store at -20°C . The vial must be sealed with Parafilm or under an inert atmosphere (Argon/Nitrogen) if possible.

B. Solubilization Workflow

Objective: Create a stable stock solution while minimizing oxidation.

  • Equilibration: Allow the vial to warm to 20–25°C in a desiccator (approx. 30 mins).

  • Weighing: Perform all weighing inside a Chemical Fume Hood or a Biological Safety Cabinet (if sterile). Use an anti-static gun if the powder is static-prone.

  • Solvent Selection:

    • Preferred:Chloroform (CHCl₃) for initial dissolution (highest solubility).

    • Alternative:DMSO (warm to 37°C may be required; vortex vigorously).

  • Dissolution: Add solvent dropwise. Sonicate for 5–10 minutes if particulate matter remains.

  • Aliquoting: Divide stock solution into single-use glass vials (amber glass preferred). Evaporate solvent under Nitrogen stream if storing as dry film (recommended for long-term stability).

C. Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound to prevent degradation.

HandlingProtocol Start Vial Retrieval (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent Condensation Weigh Weighing (Fume Hood) Avoid Static Equilibrate->Weigh Solvent Select Solvent Weigh->Solvent CHCl3 Chloroform (High Solubility) Solvent->CHCl3 DMSO DMSO (Cell Culture) Solvent->DMSO Sonicate Sonicate 5-10 min (Dissolve completely) CHCl3->Sonicate DMSO->Sonicate Aliquot Aliquot & Seal (Amber Vials) Sonicate->Aliquot Storage Return to -20°C (Under Argon/N2) Aliquot->Storage Long Term

Caption: Operational workflow ensuring compound stability from cold storage to solubilization.

Waste Disposal & Emergency Procedures

Disposal Plan
  • Solid Waste: Contaminated weigh boats, pipette tips, and gloves must be disposed of in Hazardous Solid Waste containers (incineration recommended).

  • Liquid Waste: Solutions containing this compound (chloroform/DMSO) must be segregated into Halogenated or Non-Halogenated Organic Waste streams, respectively. Do not pour down the drain.

Emergency Response
  • Eye Contact: Immediately flush with tepid water for 15 minutes. Lift eyelids to ensure removal of particulates. Seek medical attention.

  • Skin Contact: Wash with soap and water. Do not use ethanol/solvents on skin (increases absorption).

  • Spill: Dampen the powder with a wet paper towel (to prevent dust lofting) before wiping up. Clean area with 70% Ethanol.

Scientific Context: The 5,8-Diene System

Understanding the structure is crucial for experimental design. Unlike stigmasterol (5,22-diene), the 5,8-diene arrangement is often a precursor in fungal or marine sterol pathways and can exhibit different binding affinities to membrane receptors or enzymes.

SterolStructure Substrate This compound Oxidation Oxidation Risk (Air/Light) Substrate->Oxidation Unprotected Storage BioActivity Biological Targets Substrate->BioActivity Correct Handling Peroxide Sterol Peroxides (Cytotoxic Artifacts) Oxidation->Peroxide Degradation Cells Cancer Lines (MCF7, HCT116) BioActivity->Cells Cytotoxicity

Caption: Structural vulnerability and biological impact pathway.

References

  • Ezzat, S. M., & Abdel Motaal, A. A. (2012).[1] Isolation of new cytotoxic metabolites from Cleome droserifolia growing in Egypt. Zeitschrift für Naturforschung C, 67(5-6), 266-274. (Identified this compound as Compound C4).[2][1][3][4][5][6][7]

  • BioCrick. (n.d.). This compound Product Datasheet. Retrieved October 26, 2025, from [Link]

  • PubChem. (n.d.). Compound Summary for this compound (Related Isomers). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.